1,10-Phenanthroline monohydrochloride monohydrate
Description
Properties
IUPAC Name |
1,10-phenanthroline;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.ClH.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-8H;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHUHRGAIHALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044309 | |
| Record name | 1,10-Phenanthroline hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18851-33-7, 3829-86-5 | |
| Record name | 1,10-Phenanthroline hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-phenanthroline monohydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-PHENANTHROLINE MONOHYDROCHLORIDE MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,10-Phenanthroline Monohydrochloride Monohydrate
This technical guide provides a comprehensive overview of the core physical properties of 1,10-Phenanthroline Monohydrochloride Monohydrate, a heterocyclic organic compound widely utilized by researchers, scientists, and drug development professionals. This document details the compound's key physical characteristics, outlines experimental protocols for their determination, and visually represents its mechanism of action as a metallopeptidase inhibitor.
Core Physicochemical Data
This compound is a well-known chelating agent that forms stable complexes with many metal ions.[1] The quantitative physical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O | [2][3] |
| Molecular Weight | 234.68 g/mol | [2][4] |
| Appearance | White fine crystalline powder or colorless crystals. | [5][6] |
| Melting Point | 224-225 °C | [5][6][7] |
| Solubility | Soluble in water. | [2][5][7] |
| CAS Number | 18851-33-7 | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a standard melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry. If necessary, gently grind the crystals to a fine powder using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute to obtain an approximate melting point range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new capillary with the sample and heat it to about 15 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.
Determination of Aqueous Solubility (Qualitative)
A qualitative assessment of solubility in water can be performed through simple dissolution observation.
Materials:
-
This compound sample
-
Deionized water
-
Test tubes or small vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Weigh approximately 10 mg of this compound and place it into a clean test tube or vial.
-
Add 1 mL of deionized water to the container.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a magnetic stir bar.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration. If solid material remains, the compound has limited solubility. The search results indicate that this compound is soluble in water.[2][5][7]
Mechanism of Action: Metallopeptidase Inhibition
1,10-Phenanthroline and its salts are known inhibitors of metallopeptidases.[1] This inhibition occurs through the chelation of the metal ion, typically zinc (Zn²⁺), which is essential for the catalytic activity of the enzyme.[5] The removal of this metal ion results in an inactive apoenzyme.[1]
Caption: Inhibition of a metallopeptidase by 1,10-phenanthroline through chelation of the zinc cofactor.
References
- 1. labproservices.com [labproservices.com]
- 2. toku-e.com [toku-e.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]
- 6. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [amp.chemicalbook.com]
- 7. 1,10-Phenanthroline monohydrochloride | CAS#:3829-86-5 | Chemsrc [chemsrc.com]
The Core Mechanism of 1,10-Phenanthroline Monohydrochloride Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline (phen) is a heterocyclic organic compound renowned for its potent metal-chelating properties.[1] As a monohydrochloride monohydrate salt, it exhibits enhanced solubility in aqueous solutions, facilitating its application in biological systems. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 1,10-phenanthroline monohydrochloride monohydrate, with a focus on its role as a metalloprotease inhibitor, its nuclease activity when complexed with metals, and its induction of apoptosis, particularly in cancer cells. The document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and biochemical research.
Core Mechanism of Action: Metal Chelation
The fundamental mechanism underpinning the diverse biological activities of 1,10-phenanthroline is its function as a powerful chelating agent. Its rigid, planar tricyclic structure contains two nitrogen atoms at positions 1 and 10, which act as Lewis base donor sites, enabling it to form stable complexes with a wide range of divalent metal ions, including zinc, copper, and iron.[1][2][3][4] This sequestration of metal ions is central to its ability to inhibit metalloenzymes and modulate various cellular processes.
Inhibition of Metalloproteases
A primary and well-documented activity of 1,10-phenanthroline is the inhibition of metalloproteases, particularly zinc-dependent enzymes.[4][5] These enzymes play crucial roles in physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[6] By chelating the essential zinc ion from the active site of metalloproteases, 1,10-phenanthroline disrupts their catalytic function, leading to their inhibition.[5][6] This inhibitory action has been observed against various metalloproteases, including matrix metalloproteinases (MMPs) like collagenase.[7]
Nuclease Activity of Metal-Phenanthroline Complexes
In the presence of certain transition metals, particularly copper, 1,10-phenanthroline exhibits potent nuclease activity. The 1,10-phenanthroline-copper complex, specifically the (OP)₂Cu⁺ species, can cleave DNA and RNA.[8] This process is dependent on a coreactant, typically hydrogen peroxide or a reducing agent like 3-mercaptopropionic acid, which leads to the generation of reactive oxygen species (ROS), such as hydroxyl radicals.[6][8] These highly reactive species then attack the deoxyribose moiety of the DNA backbone, causing single- and double-strand breaks.[6][8] This DNA-damaging capability is a cornerstone of the cytotoxic and anticancer properties of 1,10-phenanthroline-metal complexes.
Quantitative Data on Biological Activity
The following tables summarize the inhibitory concentrations of 1,10-phenanthroline and its complexes against various biological targets.
| Compound/Complex | Target | IC50 Value | Cell Line/System | Reference |
| o-Phenanthroline | Collagenase | 110.5 µM | Cell-free assay | [7] |
| Copper Complex 3 | Proteasomal Chymotrypsin-like Activity | 3 µM | Purified 20S proteasome | [8] |
| Copper Complex 4 | Proteasomal Chymotrypsin-like Activity | 1.3 µM | Purified 20S proteasome | [8] |
| Copper Complex 5 | Proteasomal Chymotrypsin-like Activity | 4.2 µM | Purified 20S proteasome | [8] |
| Copper Complex 6 | Proteasomal Chymotrypsin-like Activity | 3.3 µM | Purified 20S proteasome | [8] |
| [Cu(phen)₂] | Cytotoxicity | 4.03 µM | HepG2 cells | |
| 1,10-Phenanthroline | Phialophora verrucosa | MIC = 0.8 µg/ml | Fungal culture |
Signaling Pathways
The cytotoxic effects of 1,10-phenanthroline and its metal complexes, particularly in cancer cells, are mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
1,10-Phenanthroline and its metal complexes are potent inducers of apoptosis in both fungal and mammalian cells.[9] In cancer cells, copper-phenanthroline complexes have been shown to trigger apoptosis through multiple pathways.[1][8] This includes the activation of both initiator (caspase-8 and -9) and executioner (caspase-3) caspases.[1] The apoptotic cascade further involves the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8]
The mitochondrial, or intrinsic, pathway of apoptosis is significantly implicated. Treatment with copper-phenanthroline complexes leads to a collapse of the mitochondrial membrane potential, an increase in the Bax/Bcl-2 expression ratio, and a decrease in the levels of Bcl-xL and Bid.[1] Furthermore, there is evidence of endoplasmic reticulum (ER) stress, indicated by the upregulation of GRP78, XBP-1, and CHOP, and the release of calcium from the ER lumen.[1] The tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 are also upregulated, contributing to cell cycle arrest, particularly at the G2/M phase.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the mechanism of action of this compound.
Metalloprotease Inhibition Assay
This assay measures the ability of 1,10-phenanthroline to inhibit the activity of a specific metalloprotease.
Principle: A fluorogenic substrate of the target metalloprotease is used. Upon cleavage by the active enzyme, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence.
General Protocol:
-
Enzyme Activation: If the metalloprotease is in a pro-enzyme form, activate it according to the manufacturer's instructions (e.g., using APMA for MMPs).
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the activated enzyme, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of 1,10-phenanthroline by plotting the percent inhibition against the logarithm of the inhibitor concentration.
DNA Cleavage Assay
This assay assesses the ability of the 1,10-phenanthroline-copper complex to induce DNA strand breaks.
Principle: Supercoiled plasmid DNA is incubated with the 1,10-phenanthroline-copper complex and a reducing agent. Cleavage of the DNA will convert the supercoiled form (Form I) into nicked (Form II) and linear (Form III) forms, which can be separated by agarose gel electrophoresis.
General Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 1,10-phenanthroline, a copper salt (e.g., CuSO₄), and a reducing agent (e.g., 3-mercaptopropionic acid) in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent like EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The decrease in the intensity of the supercoiled band and the appearance of nicked and linear bands indicate DNA cleavage.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
General Protocol:
-
Cell Treatment: Treat the target cells with this compound or its metal complex for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The population of cells can be differentiated as follows:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis for PARP Cleavage
This technique is used to detect the cleavage of PARP, a key substrate of activated caspase-3 and a hallmark of apoptosis.
General Protocol:
-
Cell Lysis: After treatment with 1,10-phenanthroline, lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands. The appearance of an 89 kDa fragment alongside the full-length 116 kDa PARP indicates apoptosis.
Conclusion
This compound is a versatile compound with a well-defined mechanism of action rooted in its metal-chelating properties. Its ability to inhibit metalloproteases and, when complexed with copper, to cleave DNA and induce apoptosis through multiple signaling pathways, underscores its significance in biochemical research and its potential as a therapeutic agent, particularly in oncology. This guide provides a foundational understanding of its core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations, to aid researchers in their exploration of this potent bioactive molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary structure specificity of the nuclease activity of the 1,10-phenanthroline-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G(1)-phase specific apoptosis in liver carcinoma cell line induced by copper-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclease activity of 1,10-phenanthroline-copper: sequence-specific targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,10-Phenanthroline Monohydrochloride Monohydrate as a Metallopeptidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline, a heterocyclic organic compound, is a well-established broad-spectrum inhibitor of metallopeptidases. Its monohydrochloride monohydrate form is a readily available and widely used reagent in biochemical and pharmacological research. This technical guide provides an in-depth exploration of the core functions of 1,10-phenanthroline as a metallopeptidase inhibitor, its mechanism of action, and its applications in research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its inhibitory activity, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to 1,10-Phenanthroline as a Metallopeptidase Inhibitor
1,10-Phenanthroline is a potent, reversible inhibitor of a wide range of metallopeptidases, a diverse class of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism. These enzymes play crucial roles in various physiological and pathological processes, including extracellular matrix remodeling, cell signaling, and tissue repair. Dysregulation of metallopeptidase activity is implicated in numerous diseases such as cancer, cardiovascular disorders, and inflammatory conditions.
The inhibitory action of 1,10-phenanthroline stems from its ability to act as a strong chelating agent. It forms a stable complex with the metal ion cofactor, most commonly Zn2+, located within the active site of the metallopeptidase. This sequestration of the essential metal ion renders the enzyme catalytically inactive. Due to this general mechanism, 1,10-phenanthroline exhibits broad-spectrum activity against various families of metallopeptidases, including Matrix Metalloproteinases (MMPs), astacins, and ADAMs (A Disintegrin and Metalloproteinase).
Mechanism of Inhibition
The primary mechanism by which 1,10-phenanthroline inhibits metallopeptidases is through the chelation of the catalytic zinc ion. The two nitrogen atoms of the 1,10-phenanthroline molecule coordinate with the Zn2+ ion, effectively removing it from its position within the enzyme's active site. This disrupts the geometry of the active site and prevents the binding and subsequent hydrolysis of the substrate.
Diagram: Mechanism of Metallopeptidase Inhibition by 1,10-Phenanthroline
Caption: Mechanism of 1,10-Phenanthroline Inhibition.
Quantitative Data on Inhibitory Activity
The inhibitory potency of 1,10-phenanthroline can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While it is recognized as a broad-spectrum inhibitor, specific quantitative data for its activity against a wide array of individual metallopeptidases is not always readily available in the literature. The table below summarizes some of the reported inhibitory concentrations.
| Metallopeptidase Target | Enzyme Type | Quantitative Value | Notes | Reference(s) |
| Collagenase | Matrix Metalloproteinase (MMP) | IC50: 110.5 μM | A type of MMP involved in breaking down collagen. | [1][2][3] |
| Astacin family | Metalloendopeptidase | Effective at 2 mM | Inhibition occurs within minutes at this concentration. | [4] |
| Schistosoma mansoni metalloproteases | Metalloendopeptidase | 0.5 - 150 μM | Dose-dependent inhibition of egg production, with 98% reduction at 50 μM. | [5] |
| General Metalloproteases | - | Effective concentration: 1-10 mM | Commonly used concentration range for effective inhibition in various assays. | [6] |
| Phialophora verrucosa metallopeptidase | Fungal Metallopeptidase | Complete inhibition | The enzymatic activity was completely blocked. | [7] |
Experimental Protocol: In Vitro Metallopeptidase Inhibition Assay
This section outlines a generalized protocol for determining the inhibitory effect of 1,10-phenanthroline on a specific metallopeptidase using a fluorogenic substrate.
4.1. Materials
-
Purified metallopeptidase
-
Fluorogenic metallopeptidase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for many MMPs)
-
1,10-Phenanthroline monohydrochloride monohydrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
4.2. Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of 1,10-phenanthroline in DMSO.
-
Dilute the metallopeptidase and fluorogenic substrate to their working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar range for the enzyme and micromolar range for the substrate.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the following components in order:
-
Assay buffer
-
1,10-phenanthroline solution at various concentrations (a serial dilution is recommended to determine IC50). Include a vehicle control (DMSO) without the inhibitor.
-
Metallopeptidase solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at the same controlled temperature.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of 1,10-phenanthroline relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram: Experimental Workflow for Metallopeptidase Inhibition Assay
Caption: Experimental Workflow for Inhibition Assay.
Impact on Signaling Pathways
Metallopeptidases, particularly MMPs, are key regulators of various signaling pathways that are critical in both normal physiology and disease progression, especially in cancer. By degrading components of the extracellular matrix, MMPs can release growth factors and cytokines, expose cryptic signaling domains on matrix proteins, and cleave and activate cell surface receptors. The inhibition of MMPs by 1,10-phenanthroline can therefore have significant downstream effects on these signaling cascades.
For instance, in the context of cancer, MMPs are known to influence pathways such as:
-
TGF-β Signaling: MMPs can activate latent TGF-β from the extracellular matrix, which can have context-dependent roles in either promoting or suppressing tumor growth.
-
Akt/PI3K Signaling: The degradation of the extracellular matrix by MMPs can modulate integrin signaling, which in turn can activate the pro-survival Akt/PI3K pathway.
-
ERK/MAPK Signaling: MMP-mediated release of growth factors can lead to the activation of receptor tyrosine kinases and the downstream ERK/MAPK pathway, promoting cell proliferation and survival.
Diagram: Signaling Pathways Modulated by MMPs
Caption: MMP-Modulated Signaling Pathways.
Applications in Research and Drug Development
The inhibitory properties of 1,10-phenanthroline make it a valuable tool in several areas of research and drug development:
-
Basic Research: It is widely used as a control inhibitor in studies investigating the roles of metallopeptidases in various biological processes. Its broad-spectrum nature allows researchers to ascertain whether an observed effect is dependent on metallopeptidase activity.
-
Drug Discovery: While 1,10-phenanthroline itself is generally too non-specific for therapeutic use, it serves as a scaffold and a reference compound in the development of more selective metallopeptidase inhibitors. By understanding its interaction with the enzyme active site, medicinal chemists can design novel inhibitors with improved specificity and potency.
-
Assay Development: It is a standard reagent in the development and validation of new assays for measuring metallopeptidase activity.
Conclusion
This compound is a fundamental and indispensable tool for researchers and scientists working in the field of metallopeptidase biology and drug development. Its well-characterized mechanism of action as a zinc-chelating inhibitor, coupled with its broad-spectrum activity, makes it an excellent reagent for elucidating the roles of metallopeptidases in health and disease. While its lack of specificity limits its direct therapeutic potential, it continues to be a cornerstone for the design and evaluation of novel, more targeted metallopeptidase inhibitors. This guide provides a comprehensive overview of its function, application, and the experimental considerations necessary for its effective use in a research setting.
References
- 1. o-Phenanthroline | 1,10-菲罗啉,邻菲罗啉 | MMP 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The astacin family of metalloendopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 1,10-Phenanthroline Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,10-phenanthroline monohydrochloride monohydrate, a crucial heterocyclic organic compound with wide-ranging applications in analytical chemistry, biochemistry, and drug development. This document details the experimental protocols for its synthesis via the Skraup reaction, subsequent purification of the free base, and its conversion to the stable monohydrochloride monohydrate salt. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Synthesis of 1,10-Phenanthroline (Free Base)
The most common and effective method for synthesizing the 1,10-phenanthroline scaffold is the Skraup reaction.[1][2][3] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.[1] For the synthesis of 1,10-phenanthroline, a two-step Skraup reaction starting from o-phenylenediamine or a more efficient single Skraup reaction using 8-aminoquinoline as the precursor is typically employed.[1][3]
Experimental Protocol: Skraup Synthesis from 8-Aminoquinoline
This protocol outlines the synthesis of 1,10-phenanthroline from 8-aminoquinoline and glycerol.
Materials:
-
8-Aminoquinoline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Acid (80%) or another suitable oxidizing agent
-
90% Phosphoric Acid
-
Sodium Hydroxide solution
-
Water
Procedure:
-
A mixture of 90% phosphoric acid, 80% arsenic acid, and 8-aminoquinoline is heated to 120°C with efficient stirring.
-
Glycerol is slowly added to the reaction mixture while maintaining the temperature at 120°C.
-
After the addition is complete, the temperature is raised to 140°C and held for a specified period to drive the reaction to completion.
-
The reaction mixture is then cooled and quenched with water.
-
The solution is made alkaline by the addition of a sodium hydroxide solution to precipitate the crude 1,10-phenanthroline.
-
The crude product is collected by filtration, washed with water, and dried.
A visual representation of the Skraup synthesis workflow is provided below.
Purification of 1,10-Phenanthroline
Crude 1,10-phenanthroline obtained from the Skraup reaction is often colored and contains impurities that must be removed.[1] A common and effective purification method involves an acid-base treatment followed by recrystallization.[1]
Experimental Protocol: Acid-Base Purification and Recrystallization
Materials:
-
Crude 1,10-Phenanthroline
-
Organic acid with a dissociation constant in the range of 1x10⁻⁴ to 1x10⁻⁶ (e.g., Acetic Acid, Propionic Acid)[1]
-
Sodium Hydroxide solution (e.g., 40%)
-
Ammonia solution
-
Activated Carbon (optional)
-
Benzene or Aqueous Ethanol for recrystallization
Procedure:
-
The crude 1,10-phenanthroline is dissolved in an aqueous solution of the organic acid.
-
The solution is partially neutralized by the dropwise addition of a sodium hydroxide solution until a slight permanent precipitate is formed.
-
(Optional) Activated carbon can be added to the solution, stirred, and then the mixture is filtered to remove colored impurities and the initial precipitate.
-
The filtrate is then made alkaline with an ammonia or sodium hydroxide solution to precipitate the purified 1,10-phenanthroline.
-
The purified product is collected by filtration, washed with water, and dried.
-
For further purification, the dried 1,10-phenanthroline is recrystallized from a suitable solvent such as benzene or aqueous ethanol.[1]
The purification workflow is illustrated in the following diagram.
Synthesis of this compound
The purified 1,10-phenanthroline free base can be converted to its more stable and water-soluble monohydrochloride monohydrate salt.
Experimental Protocol
Materials:
-
Purified 1,10-Phenanthroline
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
The purified 1,10-phenanthroline is dissolved in ethanol.
-
A stoichiometric amount of concentrated hydrochloric acid is added to the ethanolic solution with stirring.
-
Water is then added to the solution to induce crystallization of the hydrochloride salt.
-
The solution is cooled to facilitate complete precipitation.
-
The resulting white crystalline solid of this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of 1,10-phenanthroline and its monohydrochloride monohydrate salt.
Table 1: Synthesis of 1,10-Phenanthroline
| Parameter | Value | Reference |
| Starting Material | 8-Aminoquinoline | [1] |
| Key Reagents | Glycerol, H₂SO₄, Arsenic Acid | [1] |
| Reaction Temperature | 120-140°C | [1] |
| Typical Yield | 15-52% | [4] |
| Appearance of Crude Product | Colored solid | [1] |
Table 2: Purification of 1,10-Phenanthroline
| Parameter | Value | Reference |
| Purification Method | Acid-Base Treatment & Recrystallization | [1] |
| Key Reagents | Acetic Acid, NaOH, Ammonia | [1] |
| Recrystallization Solvent | Benzene or Aqueous Ethanol | [1] |
| Appearance of Purified Product | Pale cream to colorless solid | [1] |
| Melting Point (anhydrous) | ~117°C |
Table 3: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O |
| Molecular Weight | 234.68 g/mol |
| Appearance | White fine crystalline powder |
| Melting Point | 224-225°C (lit.) |
| Solubility | Soluble in water |
Biological Activity and Signaling Pathway Inhibition
1,10-Phenanthroline and its derivatives are known to exhibit a range of biological activities, primarily due to their ability to chelate metal ions. A significant application in drug development is their role as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Dysregulation of MMP activity is implicated in various pathological processes, including cancer metastasis.
The inhibitory action of 1,10-phenanthroline on MMPs occurs through the chelation of the essential Zn²⁺ ion in the enzyme's active site, thereby blocking its catalytic function. This disruption of MMP activity can interfere with downstream signaling pathways that promote cell invasion and migration.
The diagram below illustrates the inhibitory effect of 1,10-phenanthroline on a simplified MMP signaling pathway leading to extracellular matrix degradation.
References
An In-depth Technical Guide to 1,10-Phenanthroline Monohydrochloride Monohydrate
CAS Number: 18851-33-7
This technical guide provides a comprehensive overview of 1,10-Phenanthroline monohydrochloride monohydrate, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.
Core Chemical and Physical Properties
This compound is a white to colorless crystalline solid. It is the monohydrate hydrochloride salt of 1,10-Phenanthroline, a well-known metal-chelating agent. Its stability and solubility in water and various organic solvents make it a valuable reagent in numerous laboratory settings.
Table 1: Physical and Chemical Data
| Property | Value | References |
|---|---|---|
| CAS Number | 18851-33-7 | |
| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O | |
| Molecular Weight | 234.68 g/mol | |
| Appearance | White/colorless crystalline powder | |
| Melting Point | 224 - 225 °C | |
| Solubility | Soluble in water (0.1 g/mL), DMSO, ethanol, and methanol (200 mM) | |
| Storage | Store at room temperature (≤30°C) in a dry place. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months. |
| Stability | Stable under normal conditions. | |
Mechanism of Action and Key Applications
The primary mechanism of action for 1,10-Phenanthroline is its function as a high-affinity chelator of divalent metal ions. This property is the foundation for its widespread use in biochemistry, molecular biology, and drug design.
Metalloenzyme Inhibition
1,10-Phenanthroline is a potent inhibitor of metallopeptidases (MMPs) and other metalloenzymes. It functions by chelating and removing the essential metal cofactor (often Zn²⁺) from the enzyme's active site, rendering it an inactive apoenzyme. This makes it an invaluable tool for studying enzyme function and a reference inhibitor in drug screening assays.
Research in Ubiquitination and Cell Signaling
A critical application is the inhibition of JAMM/MPN+ domain-containing isopeptidases (DUBs), a family of deubiquitinating enzymes that are zinc-dependent. By inhibiting these DUBs, 1,10-Phenanthroline is widely used during cell lysis to preserve specific polyubiquitin chains, particularly K63-linked chains, which are otherwise rapidly cleaved. This is crucial for the accurate study of protein degradation and cell signaling pathways.
Drug Development and Anticancer Research
The compound itself and its transition metal complexes have demonstrated chemotherapeutic potential. It can induce a concentration-dependent cytotoxic effect in human carcinoma cell lines and is known to inhibit DNA synthesis in cancer cells. The planar phenanthroline ligand can intercalate with DNA, and its metal complexes can induce cell death via oxidative DNA cleavage and inhibition of critical cellular enzymes.
Molecular and Analytical Chemistry
When complexed with copper, 1,10-Phenanthroline exhibits nuclease activity, which has been harnessed to study DNA-protein interactions. It is also a classic analytical reagent used in the colorimetric determination of iron (II), forming a stable, intensely red-colored complex.
Visualizing Mechanisms and Workflows
Diagrams created using DOT language help clarify the compound's role in complex biological systems and experimental setups.
Mechanism of Metalloenzyme Inhibition
1,10-Phenanthroline inhibits metalloenzymes by sequestering the catalytic metal ion, a process visually outlined below.
Caption: Mechanism of metalloenzyme inhibition by 1,10-Phenanthroline.
Signaling Pathway: Ubiquitination Research
The compound is crucial for studying the ubiquitin system by preventing the removal of ubiquitin chains by certain DUBs.
Caption: Inhibition of JAMM DUBs in the ubiquitin pathway.
Experimental Workflow: Analysis of Ubiquitinated Proteins
A typical workflow for analyzing ubiquitinated proteins involves cell lysis with inhibitors like 1,10-Phenanthroline to preserve the post-translational modification for downstream analysis.
Caption: Workflow for immunoprecipitation of ubiquitinated proteins.
Detailed Experimental Protocols
The following protocols are provided as examples of how this compound is used in a research context.
Protocol 1: Cell Lysis for Preservation of Ubiquitinated Proteins
This protocol is designed to lyse cultured mammalian cells while inhibiting metalloproteases and JAMM-type DUBs to maintain the integrity of ubiquitinated proteins for downstream applications like immunoprecipitation and Western blotting.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
This compound
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Prepare Lysis Buffer: Immediately before use, prepare a complete lysis buffer. For each 1 mL of RIPA buffer, add the recommended amount of protease and phosphatase inhibitor cocktails.
-
Add DUB Inhibitor: Add 1,10-Phenanthroline to the complete lysis buffer to a final concentration of 1-10 mM. Ensure it is fully dissolved.
-
Cell Harvesting: Place the culture dish of adherent cells on ice and wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis: Aspirate the PBS completely and add the ice-cold complete lysis buffer containing 1,10-Phenanthroline to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubation: Incubate the plate on ice for 15-20 minutes, gently swirling occasionally.
-
Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection of Supernatant: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This lysate is now ready for protein quantification and downstream analysis.
Protocol 2: In Vitro Metalloproteinase (MMP) Inhibition Assay
This is a general protocol for a fluorogenic assay to determine the inhibitory activity of compounds against a purified MMP, using 1,10-Phenanthroline as a positive control for inhibition.
Materials:
-
Recombinant active MMP (e.g., MMP-2 or MMP-9)
-
MMP Assay Buffer (e.g., Tris-based buffer containing CaCl₂, ZnCl₂, and Brij-35)
-
Fluorogenic MMP substrate
-
This compound (as inhibitor control)
-
Test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 1,10-Phenanthroline in an appropriate solvent (e.g., water or DMSO).
-
Dilute the MMP enzyme and fluorogenic substrate to their working concentrations in the MMP Assay Buffer.
-
-
Assay Setup: In the wells of the 96-well plate, add the following:
-
Blank: Assay Buffer and substrate (no enzyme).
-
Negative Control (100% Activity): Assay Buffer, enzyme, and solvent vehicle.
-
Positive Control (Inhibitor): Assay Buffer, enzyme, and a serial dilution of 1,10-Phenanthroline.
-
Test Compound: Assay Buffer, enzyme, and a serial dilution of the test compound.
-
-
Pre-incubation: Add the enzyme to the wells containing buffer and inhibitors/compounds. Pre-incubate for 15-20 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic MMP substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C, using the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Determine the reaction rate (slope of fluorescence vs. time).
-
Calculate the percentage of inhibition for each concentration of 1,10-Phenanthroline and the test compounds relative to the negative control.
-
Plot the percent inhibition versus inhibitor concentration and determine the IC₅₀ value.
-
Safety and Handling
This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.
Table 2: Hazard and Safety Information
| Category | Information | References |
|---|---|---|
| GHS Classification | Acute Toxicity, Oral (Category 3); Acute Aquatic Hazard (Category 1); Chronic Aquatic Hazard (Category 1) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated area and avoid generating dust.
1,10-Phenanthroline monohydrochloride monohydrate molecular weight and formula
An In-depth Technical Guide to 1,10-Phenanthroline Monohydrochloride Monohydrate
This guide provides a comprehensive overview of this compound, a heterocyclic organic compound with significant applications in research, particularly in drug development and analytical chemistry. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Core Chemical Properties and Identifiers
This compound is a stable, water-soluble compound widely recognized for its potent metal-chelating properties.[1][2] It is frequently utilized as a reagent in analytical chemistry and as a foundational structure in the development of therapeutic agents.[1][3]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O[1][4] |
| Molecular Weight | 234.68 g/mol [1][4] |
| CAS Number | 18851-33-7[1][4] |
| Appearance | White to off-white crystalline powder[1][2] |
| Melting Point | 224-225 °C[2][5] |
| Solubility | Soluble in water[1][2] |
| Storage Conditions | Store at ≤30°C[1]. Stock solutions in DMSO or water can be stored at -20°C for up to three months.[2] |
Mechanism of Action and Key Applications
The primary mechanism of action for 1,10-phenanthroline is its function as a high-affinity chelator of divalent metal ions.[2] This property allows it to inhibit metalloenzymes, particularly those containing zinc.[1][2] It is a potent inhibitor of JAMM-type isopeptidases (DUBs) through the chelation of the active site Zn²⁺ ion.[2]
In cancer research, it has been shown to inhibit DNA synthesis in cancer cells and induce a concentration-dependent cytotoxic effect.[1] Its metal complexes, in particular, exhibit enhanced cytotoxic responses.[1] Furthermore, its antifungal properties are attributed to the disruption of mitochondrial function.[1]
Table 2: Primary Applications in Research and Development
| Application Area | Description |
| Analytical Chemistry | Widely used as an indicator for the colorimetric determination of iron, forming a stable, colored complex with Fe²⁺.[1][2][6] |
| Drug Development | Serves as a structural scaffold or ligand for creating drug molecules with specific biological activities, including anti-cancer and antibacterial properties.[3] |
| Enzyme Inhibition | Acts as an inhibitor of metallopeptidases, making it a valuable tool for studying enzyme function and pathways.[1] |
| Cancer Research | Demonstrates chemotherapeutic potential, with both the parent compound and its metal complexes being studied for their cytotoxic effects on carcinoma cell lines.[1] |
| Materials Science | Utilized in the synthesis of Metal-Organic Frameworks (MOFs) and other photosensitive materials due to its coordination capabilities.[3] |
| Photochemistry | Functions as a photosensitizer in various photochemical reactions.[3] |
Experimental Protocols
Protocol 1: Colorimetric Determination of Iron (Fe²⁺)
This protocol outlines the standard procedure for quantifying iron using 1,10-phenanthroline, which forms a red-orange complex with ferrous ions. The intensity of the color, measured by spectrophotometry, is proportional to the iron concentration.[6]
Materials:
-
This compound solution (0.1% w/v in water)[6]
-
Hydroxylamine hydrochloride solution (10% w/v in water)[6]
-
Sodium acetate buffer solution[6]
-
Standard iron solution (prepared from ferrous ammonium sulfate)[6][7]
-
Sample containing an unknown iron concentration
-
Volumetric flasks (100 mL)
-
Spectrophotometer
Methodology:
-
Sample Preparation: An accurately measured volume of the iron-containing sample is pipetted into a 100 mL volumetric flask.
-
Reduction of Iron: To ensure all iron is in the ferrous (Fe²⁺) state, 1 mL of hydroxylamine hydrochloride solution is added. This reducing agent converts any Fe³⁺ to Fe²⁺.[6][7]
-
Complex Formation: 10 mL of the 1,10-phenanthroline solution is added to the flask. The phenanthroline chelates the Fe²⁺ ions to form the colored complex.[6]
-
pH Adjustment: 8 mL of sodium acetate solution is added to buffer the solution to a pH between 6 and 9, the optimal range for color development.[6]
-
Incubation: The solution is diluted to the 100 mL mark with distilled water, mixed thoroughly, and allowed to stand for at least 10 minutes for the color to fully develop.[6][7]
-
Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 508-510 nm, using a blank solution (containing all reagents except iron) as the reference.[6]
-
Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.
Key Molecular Interactions and Pathways
The utility of 1,10-phenanthroline in biological and chemical systems stems from its rigid, planar structure and the presence of two nitrogen atoms positioned to form a stable five-membered ring with a central metal ion.
Chelation Mechanism
The two nitrogen atoms in the 1,10-phenanthroline molecule act as a bidentate ligand, donating their lone pairs of electrons to a metal cation. This interaction forms two coordinate covalent bonds, resulting in a highly stable chelate complex. This mechanism is central to its role in inhibiting zinc-dependent enzymes and quantifying metal ions like iron.
Logical Workflow in Drug Development
In drug discovery, 1,10-phenanthroline serves as a versatile ligand. Its derivatives and metal complexes are synthesized and screened for therapeutic activity, particularly in oncology. The workflow involves modifying the core phenanthroline structure to enhance properties like cytotoxicity and target specificity.
References
- 1. toku-e.com [toku-e.com]
- 2. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]
- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 4. This compound - 1,10-Phenanthroline hydrochloride monohydrate [sigmaaldrich.com]
- 5. 1,10-Phenanthroline monohydrochloride | CAS#:3829-86-5 | Chemsrc [chemsrc.com]
- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 7. tau.ac.il [tau.ac.il]
1,10-Phenanthroline monohydrochloride monohydrate solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,10-phenanthroline monohydrochloride monohydrate in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction
1,10-Phenanthroline is a heterocyclic organic compound widely used as a chelating agent for various metal ions. Its monohydrochloride monohydrate form is often preferred in biological and chemical applications due to its enhanced stability and solubility characteristics. A thorough understanding of its solubility in different solvent systems is critical for its effective use in experimental design, formulation development, and analytical method development. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing compound solubility.
Solubility Data
The solubility of 1,10-phenanthroline can vary depending on its form (anhydrous, monohydrate, or hydrochloride monohydrate). The following tables summarize the available quantitative solubility data for this compound and the closely related 1,10-phenanthroline monohydrate to provide a comparative reference. It is important to note the discrepancies in some of the reported values, which may arise from different experimental conditions such as temperature and pH.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature |
| Water | 2 mg/mL[1] | Room Temperature[1] |
| Dimethyl Sulfoxide (DMSO) | Up to 5 mg/mL[1] | Not Specified |
Note: There are conflicting reports regarding the water solubility of this compound. While one source indicates solubility up to 2 mg/mL[1], other qualitative descriptions suggest it is "soluble" or "freely soluble". Researchers are advised to experimentally determine the solubility in their specific aqueous system.
Table 2: Quantitative Solubility of 1,10-Phenanthroline Monohydrate (for reference)
| Solvent | Solubility | Temperature |
| Water | 3.3 g/L[2][3] | 20 °C[2][3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] | Not Specified |
| 39 mg/mL[5] | Not Specified | |
| Dimethylformamide (DMF) | ~30 mg/mL[4] | Not Specified |
| Ethanol | ~1 mg/mL[4] | Not Specified |
Solubility Profile
Aqueous Solubility
This compound is generally considered to be soluble in water[6][7][8][9]. The presence of the hydrochloride salt significantly enhances its aqueous solubility compared to the free base or the monohydrate form. However, as noted, the precise quantitative solubility in water has been reported with some variation. Factors such as pH and the presence of buffers can influence the extent of its solubility. For applications requiring high concentrations in aqueous media, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute with the aqueous buffer of choice[4].
Organic Solvent Solubility
This compound is soluble in polar organic solvents.
-
Dimethyl Sulfoxide (DMSO): The compound exhibits good solubility in DMSO, with reports indicating solubility up to 5 mg/mL[1]. Solutions in DMSO are also noted to be stable for extended periods when stored at low temperatures[6][7].
-
Alcohols (Ethanol, Methanol): While specific quantitative data for the hydrochloride monohydrate is limited, the related monohydrate form is soluble in ethanol[4]. It is expected that the hydrochloride salt would also be soluble in lower alcohols.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible experimental results. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a suitable syringe filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Kinetic Solubility Determination (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.
Materials:
-
This compound stock solution (typically in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
In a 96-well plate, add the aqueous buffer to each well.
-
Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations.
-
Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Caption: General workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to experimentally verify the solubility under the specific conditions of your experiment.
References
- 1. 1,10-Phenanthroline HCl | Molecular Kinetics [molecularkinetics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 1,10-Phenanthroline monohydrate – DRM CHEM [drm-chem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]
- 7. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [amp.chemicalbook.com]
- 8. 1,10-Phenanthroline monohydrochloride | CAS#:3829-86-5 | Chemsrc [chemsrc.com]
- 9. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9ClN2.H2O | BiochemoPharma [biochemopharma.fr]
Stability and Storage of 1,10-Phenanthroline Monohydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,10-phenanthroline monohydrochloride monohydrate. Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this reagent in research and development applications.
Overview of Chemical Stability
Factors Affecting Stability
Several factors can influence the stability of this compound:
-
Moisture: The compound is a monohydrate and is susceptible to changes in humidity. It is described as moisture-sensitive and should be protected from moisture to prevent physical changes and potential degradation.[1][3][4]
-
Light: Exposure to direct sunlight or other sources of high-intensity light should be avoided.[1] Photodegradation can occur in phenanthroline-based compounds, leading to the formation of unwanted byproducts.
-
Temperature: Elevated temperatures can accelerate the degradation of the compound. It is recommended to store it in a cool environment.[5][6]
-
Air: Contact with air, particularly the oxygen component, can lead to oxidation.[1]
-
Incompatible Materials: Strong oxidizing agents can react with this compound and should be avoided.[5][6]
The logical relationship of these factors influencing the stability of the compound is illustrated in the diagram below.
Caption: Factors influencing the chemical stability of this compound.
Recommended Storage Conditions and Shelf Life
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended.
| Parameter | Recommendation | Source(s) |
| Temperature | Cool, room temperature.[5][6] | [5][6] |
| Atmosphere | Store in a tightly sealed container.[1][5][7] An inert atmosphere is beneficial. | [1][5][7] |
| Humidity | Store in a dry place, protected from moisture.[1][3][7] | [1][3][7] |
| Light | Protect from direct sunlight.[1] | [1] |
| Container | Original, tightly closed container.[1][5] | [1][5] |
| Incompatibilities | Store away from strong oxidizing agents.[5][6] | [5][6] |
| Solid Shelf Life | Stable for 2 years from the date of purchase as supplied. | |
| Solution Shelf Life | Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months. |
Experimental Protocols for Stability Assessment
Caption: Generalized workflow for stability testing of this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[8]
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw aliquots, neutralize them, and analyze by a validated stability-indicating method (e.g., HPLC-UV).
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Store the solution at room temperature.
-
Monitor the degradation over time by analyzing samples at various intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Analyze the samples at different time points for any signs of degradation or changes in physical appearance.
-
-
Photostability:
-
Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Include a dark control sample to differentiate between light- and thermally-induced degradation.
-
Analyze the exposed and control samples after a defined period.
-
Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period or shelf life under recommended storage conditions.
-
Protocol:
-
Store multiple batches of this compound in the proposed container closure system under both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[5]
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[5]
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
-
Handling and Disposal
When handling this compound, it is important to use appropriate personal protective equipment, including gloves and safety glasses.[7] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[7] Spills should be cleaned up promptly to prevent environmental contamination, as the substance is very toxic to aquatic life.[1] Dispose of the compound and its containers in accordance with local, state, and federal regulations for hazardous waste.[2]
Conclusion
This compound is a stable chemical when stored under the recommended conditions. By protecting it from moisture, light, excessive heat, and incompatible substances, researchers can ensure its quality and reliability for their applications. The implementation of robust stability testing protocols, guided by principles such as those from the ICH, is essential for defining a precise shelf life and understanding the degradation profile of this important reagent.
References
- 1. mastercontrol.com [mastercontrol.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Spectrophotometric Determination of Iron Using 1,10-Phenanthroline Monohydrochloride Monohydrate
Introduction
The spectrophotometric determination of iron using 1,10-phenanthroline is a well-established and sensitive method for quantifying iron in various samples, including water, pharmaceuticals, and biological materials.[1][2][3] This method relies on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline.[1][4][5] The intensity of the orange-red color is directly proportional to the concentration of iron, which can be measured using a spectrophotometer.[6]
Principle of the Method
The core of this analytical method is the reaction where three molecules of 1,10-phenanthroline (a bidentate ligand) chelate a single ferrous iron (Fe²⁺) ion. This reaction results in the formation of a stable coordination complex, tris(1,10-phenanthroline)iron(II), often referred to as ferroin.[2][3] This complex exhibits a strong absorbance in the visible region of the electromagnetic spectrum.[5]
Since 1,10-phenanthroline reacts specifically with Fe²⁺, any ferric iron (Fe³⁺) present in the sample must first be reduced to the ferrous state.[1] A reducing agent, commonly hydroxylamine hydrochloride, is added to the sample to ensure that the total iron content is converted to Fe²⁺ before the complexing agent is introduced.[1][5] The reaction is typically carried out in a slightly acidic to neutral pH range, which is maintained by a buffer solution such as sodium acetate, to ensure rapid and complete color development.[1][7]
The concentration of the iron complex is then determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law.
Signaling Pathway and Chemical Principles
The following diagram illustrates the chemical principle behind the spectrophotometric determination of iron with 1,10-phenanthroline.
Quantitative Data Summary
The key parameters for the spectrophotometric determination of iron using 1,10-phenanthroline are summarized in the table below.
| Parameter | Value | Reference(s) |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | [1][5][6] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [1][5] |
| Optimal pH Range | 2 - 9 | [1][4] |
| Recommended pH for Rapid Color Dev. | 2.9 - 3.5 | [2][7] |
| Complex Stoichiometry (Fe²⁺:Phenanthroline) | 1:3 | [2][8] |
| Color of Complex | Orange-Red | [2][6] |
| Stability | The colored complex is very stable over long periods. | [1][4][5] |
| Linearity | Obeys Beer's Law over a significant concentration range. | [1][4][5] |
Potential Interferences
Several ions and chemical species can interfere with this method. It is crucial to consider these potential interferences when developing a specific application.
| Interfering Substance | Effect | Mitigation Strategy | Reference(s) |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add an excess of hydroxylamine hydrochloride. | [2][9] |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | Boil with acid to remove cyanide and nitrite. Citrate can be added to counter phosphate interference. | [2][9] |
| Metal Ions (e.g., Cr, Zn, Co, Cu, Ni) | Form complexes with 1,10-phenanthroline, which can reduce the intensity of the iron complex color. | Add a larger excess of the 1,10-phenanthroline solution. | [2][9] |
| Metal Ions (e.g., Bi, Cd, Hg, Ag) | Can precipitate the 1,10-phenanthroline reagent. | Add an excess of the 1,10-phenanthroline solution. | [2][9] |
| Fe³⁺ (for selective Fe²⁺ determination) | Can be slowly reduced by 1,10-phenanthroline itself, leading to unstable readings. | Mask Fe³⁺ using fluoride or other complexing agents. | [9][10][11] |
Experimental Protocols
1. Preparation of Reagents
-
Standard Iron Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].[6]
-
Dissolve the solid in a 1-liter volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid.[1][4]
-
Dilute to the mark with deionized water and mix thoroughly. This solution contains 100 mg of Fe per liter (100 ppm).
-
-
1,10-Phenanthroline Solution (0.1% w/v):
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
Sodium Acetate Buffer Solution (10% w/v):
2. Construction of the Calibration Curve
-
Prepare a series of working standard solutions by pipetting appropriate volumes (e.g., 1, 5, 10, 25, and 50 mL) of the standard iron stock solution into separate 100 mL volumetric flasks.[1][4]
-
Prepare a blank by adding 50 mL of deionized water to another 100 mL volumetric flask.[1]
-
To each flask (including the blank and standards), add 1 mL of the hydroxylamine hydrochloride solution.[1][4]
-
Add 10 mL of the 1,10-phenanthroline solution to each flask.[1][4]
-
Add 8 mL of the sodium acetate buffer solution to each flask and mix.[1][4]
-
Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.[1]
-
Allow the solutions to stand for at least 10 minutes for the color to fully develop.[1][4]
-
Set the spectrophotometer to the predetermined λmax (approximately 510 nm).
-
Use the blank solution to zero the absorbance of the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance (y-axis) versus iron concentration (x-axis). This is the calibration curve.
3. Analysis of an Unknown Sample
-
Prepare the unknown sample by dissolving it in a suitable solvent and diluting it as necessary to bring the iron concentration within the range of the calibration curve.
-
Transfer a known volume (aliquot) of the prepared unknown solution into a 100 mL volumetric flask.
-
Follow steps 3 through 7 from the "Construction of the Calibration Curve" protocol to develop the color.
-
Measure the absorbance of the unknown sample solution at the same λmax used for the standards.
-
Determine the concentration of iron in the prepared sample by using the equation of the line from the calibration curve or by direct interpolation from the graph.
-
Calculate the concentration of iron in the original, undiluted sample by accounting for all dilution factors.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for iron determination.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. tau.ac.il [tau.ac.il]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Metal Ions using 1,10-Phenanthroline Monohydrochloride Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,10-Phenanthroline (o-phenanthroline) is a robust heterocyclic organic compound that functions as a bidentate chelating agent, forming stable and intensely colored complexes with various metal ions.[1][2] Its high sensitivity and reliability make it a cornerstone reagent in analytical chemistry, particularly for the colorimetric determination of iron.[3][4] The protocol primarily focuses on the quantification of ferrous iron (Fe²⁺). When all iron in a sample is reduced to the ferrous state, this method allows for the determination of the total iron concentration.[5] The resulting orange-red complex with Fe²⁺ has a maximum absorbance at approximately 510 nm, and the intensity of the color, which is stable over a wide pH range (2-9), is directly proportional to the iron concentration, adhering to the Beer-Lambert law.[6][7]
Principle of Detection The quantitative analysis of iron using 1,10-phenanthroline involves two key chemical reactions. First, a reducing agent, typically hydroxylamine hydrochloride, is added to the sample to ensure all iron is in the ferrous (Fe²⁺) oxidation state.[8] Subsequently, three molecules of 1,10-phenanthroline chelate a single Fe²⁺ ion, forming a stable orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[3][5] The concentration of this colored complex is then determined by measuring its absorbance with a spectrophotometer.
Quantitative Data and Key Parameters
The following table summarizes the essential parameters for the spectrophotometric determination of iron (II) using 1,10-phenanthroline.
| Parameter | Value | Reference |
| Target Analyte | Ferrous Iron (Fe²⁺) | [6] |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | [4][6] |
| Molar Absorptivity (ε) | 11,100 L·mol⁻¹·cm⁻¹ | [6][8] |
| Effective pH Range | 2 - 9 | [5][6][8] |
| Complex Color | Orange-Red | [3][7] |
| Stoichiometry (Phenanthroline:Fe²⁺) | 3:1 | [3][5] |
| Potential Interferences | Strong oxidizing agents, cyanide, nitrite, phosphates, Cr, Zn (>10x Fe conc.), Co, Cu (>5 mg/L), Ni (>2 mg/L), Cd, Hg, Ag, Bi | [5] |
Diagrams
Reaction Pathway
The diagram below illustrates the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by hydroxylamine, followed by the chelation of Fe²⁺ by three molecules of 1,10-phenanthroline to form the colored complex.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 5. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 6. tau.ac.il [tau.ac.il]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
Application of 1,10-Phenanthroline Monohydrochloride Monohydrate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline monohydrochloride monohydrate is a heterocyclic organic compound widely recognized for its potent inhibitory effects on metalloenzymes. Its primary mechanism of action involves the chelation of metal ions, particularly zinc (Zn²⁺), which are essential cofactors for the catalytic activity of numerous enzymes. This property makes it an invaluable tool in biochemical and pharmacological research for studying enzyme mechanisms, validating enzyme targets, and screening for novel therapeutic agents. This document provides detailed application notes and protocols for the use of 1,10-phenanthroline in enzyme inhibition assays, with a focus on Matrix Metalloproteinases (MMPs) and Angiotensin-Converting Enzyme (ACE).
Mechanism of Action
1,10-Phenanthroline acts as a strong bidentate chelating agent, forming a stable complex with the zinc ion located in the active site of metalloenzymes. This sequestration of the catalytic zinc ion renders the enzyme inactive, thereby inhibiting its function. Due to this general mechanism, 1,10-phenanthroline is considered a broad-spectrum inhibitor of metalloproteinases.[1][2]
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of 1,10-Phenanthroline is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). These values are enzyme- and assay-dependent.
| Enzyme Target | Inhibitor | IC₅₀ Value | Kᵢ Value | Notes |
| Collagenase (a type of MMP) | 1,10-Phenanthroline | 110.5 µM | N/A | Broad-spectrum inhibition of MMPs is expected due to the chelation of the active site zinc ion.[3] |
| Matrix Metalloproteinase-2 (MMP-2) | Ruthenium(II) polypyridyl complexes with 4,7-diphenyl-1,10-phenanthroline | 2 to 12 µM | N/A | Inhibition was observed in in vitro assays.[4] |
| Matrix Metalloproteinase-9 (MMP-9) | Ruthenium(II) polypyridyl complexes with 4,7-diphenyl-1,10-phenanthroline | 2 to 12 µM | N/A | The inhibition of MMP-9 was noted to be stronger than that of MMP-2 for these complexes.[4] |
| Angiotensin-Converting Enzyme (ACE) | 1,10-Phenanthroline | N/A | N/A | Inhibition is achieved through chelation of the active site zinc ion. |
| Aminoacylase | 1,10-Phenanthroline | N/A | N/A | Inactivation involves the formation of an enzyme-Zn²⁺-1,10-phenanthroline complex.[5] |
Experimental Protocols
Matrix Metalloproteinase (MMP) Inhibition Assay using Gelatin Zymography
This protocol is a widely used method to assess the inhibitory effect of 1,10-phenanthroline on gelatinases such as MMP-2 and MMP-9.
Materials:
-
This compound
-
Gelatin
-
SDS-PAGE reagents
-
Tris-HCl
-
CaCl₂
-
ZnCl₂
-
Triton X-100
-
Coomassie Brilliant Blue R-250
-
Destaining solution (e.g., methanol:acetic acid:water)
-
Enzyme source (e.g., conditioned cell culture media, tissue extracts)
-
Protein concentration determination kit
Procedure:
-
Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue extracts containing MMPs.
-
Determine the protein concentration of the samples.
-
Prepare samples by mixing with non-reducing sample buffer. Do not heat the samples.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-PAGE gel containing 0.1% (w/v) gelatin.
-
Load equal amounts of protein from each sample into the wells.
-
Run the gel at 4°C until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Inhibition:
-
After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂) to remove SDS and allow enzyme renaturation.
-
For the inhibition assay, incubate the gel in an incubation buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂) containing the desired concentration of 1,10-phenanthroline (e.g., 1-10 mM) overnight at 37°C. A control gel should be incubated in the same buffer without the inhibitor.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
In the presence of 1,10-phenanthroline, the intensity and/or size of these bands should be reduced or absent, indicating enzyme inhibition.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)
This protocol describes a common method for measuring ACE inhibition by 1,10-phenanthroline.
Materials:
-
This compound
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1,10-phenanthroline in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired concentrations in borate buffer.
-
Prepare ACE solution in borate buffer.
-
Prepare HHL substrate solution in borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate the ACE solution with various concentrations of 1,10-phenanthroline for 10-15 minutes at 37°C. A control reaction should be prepared with the solvent used for the inhibitor.
-
Initiate the enzymatic reaction by adding the HHL substrate to the pre-incubated mixture.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid (HA) produced from the enzymatic cleavage of HHL with ethyl acetate by vortexing.
-
Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer.
-
-
Quantification:
-
Evaporate the ethyl acetate and redissolve the HA in a suitable buffer or water.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a powerful and versatile inhibitor of metalloenzymes, making it an essential reagent for researchers in enzymology and drug discovery. Its ability to chelate the catalytic zinc ion in enzymes like MMPs and ACE allows for the effective study of their roles in various physiological and pathological processes. The provided protocols offer a starting point for utilizing this compound in enzyme inhibition assays, which can be further optimized based on specific experimental needs. The diagrams illustrate the key pathways and workflows, providing a clear conceptual framework for the application of 1,10-phenanthroline in this research area.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,10-Phenanthroline, Metalloprotease inhibitor (CAS 66-71-7) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Matrix Metalloproteinases and Cancer Cell Detachment by Ru(II) Polypyridyl Complexes Containing 4,7-Diphenyl-1,10-phenanthroline Ligands—New Candidates for Antimetastatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of the course of inactivation of aminoacylase by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,10-Phenanthroline Monohydrochloride Monohydrate as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,10-Phenanthroline monohydrochloride monohydrate as a precursor to the redox indicator, Ferroin. Ferroin, an iron(II) complex of 1,10-phenanthroline, is a widely used indicator in various analytical techniques, particularly in redox titrations such as cerimetry, and for visualizing oscillating chemical reactions.
Principle of Operation
This compound is a ligand that readily forms a stable, intensely colored complex with iron(II) ions. This complex, formally known as tris(1,10-phenanthroline)iron(II) and commonly referred to as Ferroin, functions as a redox indicator. The principle is based on the reversible oxidation of the central iron atom from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This change in oxidation state results in a distinct and sharp color change, signaling the endpoint of a redox reaction.
The redox reaction of the indicator is as follows:
[Fe(phen)₃]²⁺ (Ferroin, red) ⇌ [Fe(phen)₃]³⁺ (Ferriin, pale blue) + e⁻
Quantitative Data Summary
The following table summarizes the key quantitative data for the Ferroin redox indicator.
| Property | Value | Notes |
| Chemical Formula | [Fe(C₁₂H₈N₂)₃]SO₄ | For the sulfate salt of the complex. |
| Molar Mass | 692.52 g/mol | For the sulfate salt of the complex. |
| Appearance (Reduced Form) | Dark Red Solution | [Fe(phen)₃]²⁺ |
| Appearance (Oxidized Form) | Pale Blue Solution | [Fe(phen)₃]³⁺ |
| Redox Potential (E₀) | +1.06 V | In 1 M H₂SO₄.[1] |
| Wavelength of Max. Absorbance (λmax) | 511 nm | For the reduced (Fe²⁺) form.[1] |
| Molar Absorptivity | ~11,100 L mol⁻¹ cm⁻¹ | At λmax. |
| Optimal pH Range | 2 - 9 | The color intensity is independent of pH in this range. |
| Stability | Stable up to 60 °C | The Ferroin solution is reasonably stable.[1] |
Experimental Protocols
Preparation of 0.025 M Ferroin Indicator Solution
This protocol describes the preparation of a standard 0.025 M Ferroin indicator solution.
Materials:
-
This compound (C₁₂H₈N₂·HCl·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Beakers
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh approximately 1.485 g of this compound and 0.695 g of ferrous sulfate heptahydrate. An alternative preparation involves dissolving 1.5 g of 1,10-phenanthroline hydrochloride and 0.7 g of ferrous sulfate in 70 ml of water.[2]
-
Transfer the weighed solids to a 100 mL beaker containing about 50 mL of distilled water.
-
Stir the mixture until all the solids have dissolved. Gentle warming can be applied if necessary to aid dissolution.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a dark, well-stoppered bottle.
Redox Titration of Iron(II) with Cerium(IV) Sulfate (Cerimetry)
This protocol details the determination of the concentration of an iron(II) solution using a standardized cerium(IV) sulfate solution with Ferroin as the indicator.
Materials:
-
Iron(II) solution of unknown concentration
-
Standardized 0.1 M Cerium(IV) sulfate solution
-
0.025 M Ferroin indicator solution
-
1 M Sulfuric acid (H₂SO₄)
-
Burette (50 mL)
-
Pipette (25 mL)
-
Conical flask (250 mL)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette 25.00 mL of the iron(II) solution into a 250 mL conical flask.
-
Add 20 mL of 1 M sulfuric acid to the flask to ensure an acidic medium.
-
Add 1-2 drops of the 0.025 M Ferroin indicator solution to the flask. The solution should turn a distinct red color.
-
Fill the burette with the standardized 0.1 M cerium(IV) sulfate solution and record the initial volume.
-
Titrate the iron(II) solution with the cerium(IV) sulfate solution, swirling the flask continuously. A magnetic stirrer can be used for this purpose.
-
As the endpoint is approached, the red color will start to fade. Add the titrant dropwise.
-
The endpoint is reached when the color of the solution sharply changes from red to a pale blue or greenish-blue.
-
Record the final volume of the cerium(IV) sulfate solution used.
-
Repeat the titration at least two more times to obtain concordant results.
-
Calculate the concentration of the iron(II) solution using the average titre value.
Calculation: The reaction between Fe²⁺ and Ce⁴⁺ is a 1:1 molar ratio: Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺
The concentration of the iron(II) solution can be calculated using the formula: M₁V₁ = M₂V₂ Where:
-
M₁ = Molarity of the Fe²⁺ solution
-
V₁ = Volume of the Fe²⁺ solution
-
M₂ = Molarity of the Ce⁴⁺ solution
-
V₂ = Volume of the Ce⁴⁺ solution used in the titration
Visualization of the Belousov-Zhabotinsky (BZ) Oscillating Reaction
Ferroin is a popular indicator for demonstrating oscillating chemical reactions like the Belousov-Zhabotinsky reaction.
Materials:
-
Solution A: 0.23 M Potassium bromate (KBrO₃) in distilled water.
-
Solution B: 0.31 M Malonic acid (CH₂(COOH)₂) and 0.059 M Potassium bromide (KBr) in distilled water.
-
Solution C: 0.019 M Cerium(IV) ammonium nitrate [(NH₄)₂(Ce(NO₃)₆)] in 2.7 M Sulfuric acid (H₂SO₄).
-
0.025 M Ferroin indicator solution.
-
Large beaker or petri dish.
-
Magnetic stirrer and stir bar.
Procedure:
-
In a large beaker, mix equal volumes of Solution A and Solution B.
-
Stir the mixture. The solution may initially turn amber due to the formation of bromine, which will then fade.
-
Once the solution is colorless, add an equal volume of Solution C and a few drops of the Ferroin indicator solution.
-
Continue stirring the solution.
-
Observe the periodic color changes. The solution will cycle through a sequence of colors, typically from red (Ferroin) to blue (Ferriin) and back, often with intermediate shades of green and violet.[3] The oscillations can persist for a significant amount of time.
Visualizations
Redox Reaction of Ferroin Indicator
Caption: The reversible oxidation-reduction of the Ferroin indicator.
Experimental Workflow for Cerimetric Titration
Caption: Step-by-step workflow for the cerimetric titration of iron(II).
Logical Relationship in the Belousov-Zhabotinsky Reaction
Caption: The interplay of processes driving the BZ reaction oscillations.
References
Application Notes: The Role of 1,10-Phenanthroline Monohydrochloride Monohydrate in DNA-Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,10-Phenanthroline monohydrochloride monohydrate is a heterocyclic organic compound and a potent chelating agent with a high affinity for divalent metal ions.[1] Its significance in molecular biology and drug development stems from its ability to form a stable, redox-active complex with copper ions. This complex, bis(1,10-phenanthroline)copper(I/II) or (OP)₂Cu, functions as a highly efficient chemical nuclease, enabling researchers to probe the intricate interactions between DNA and proteins.[2][3] Its utility extends from high-resolution mapping of protein binding sites on DNA to serving as a foundational structure for novel therapeutic agents.[4][5]
Mechanism of Action
The biochemical utility of 1,10-phenanthroline is primarily based on two distinct mechanisms: DNA cleavage when complexed with copper and inhibition of metalloenzymes through metal chelation.
-
DNA Cleavage by the (OP)₂Cu Complex: In the presence of copper ions (Cu²⁺) and a reducing agent, such as 3-mercaptopropionic acid (MPA) or NADH, 1,10-phenanthroline forms a complex that mediates the cleavage of the DNA backbone.[2][6] The planar phenanthroline ligand allows the complex to bind to the minor groove of the DNA helix.[2] The bound copper ion then undergoes reduction, catalyzing the production of reactive oxygen species (ROS), like hydroxyl radicals, from molecular oxygen or hydrogen peroxide.[5][7] These highly reactive species attack the deoxyribose sugar, leading to oxidative damage and subsequent single- or double-strand breaks in the DNA.[5][8] This nuclease activity is remarkably efficient and shows some dependence on DNA secondary structure, with B-form DNA being the most susceptible to cleavage.[9][10]
-
Inhibition of Metalloenzymes: As a strong chelating agent, 1,10-phenanthroline can sequester essential metal cofactors, most notably zinc (Zn²⁺), from the active sites of enzymes.[5] This property makes it a potent inhibitor of various metalloproteases, which are critical in processes like tissue remodeling and cancer metastasis.[5][11] Furthermore, it is widely used in cell biology to inhibit JAMM-family deubiquitinating enzymes (DUBs), thereby protecting specific ubiquitin chains (e.g., K63-linked) from degradation during cell lysis procedures.[1][12]
Key Applications in DNA-Protein Interaction Studies
The unique properties of the 1,10-phenanthroline-copper complex make it a versatile tool for elucidating the specifics of DNA-protein binding.
-
DNA Footprinting: The primary application is in DNA footprinting, a technique used to identify the precise binding site of a protein on a DNA molecule.[4] When a protein is bound to its target DNA sequence, it sterically hinders the (OP)₂Cu complex from accessing and cleaving the DNA in that region.[2] This protection results in a "footprint" on a sequencing gel, appearing as a gap in the ladder of DNA fragments. The small size of the (OP)₂Cu complex allows for very high-resolution mapping of binding sites.[2] This technique can be applied both in vitro with purified components and in vivo to study DNA-protein interactions within living cells.[2][4]
-
Analysis of DNA Structure and Promoter Occupancy: The nuclease activity of the complex is sensitive to local DNA structure, making it a useful probe for detecting conformational changes in DNA that may result from protein binding or base substitutions.[4] It has also been successfully used to analyze the occupancy of RNA polymerase at promoter sites, providing insights into transcription initiation.[4]
-
Targeted DNA Cleavage: By attaching 1,10-phenanthroline to a sequence-specific DNA oligonucleotide, its nuclease activity can be targeted to a complementary sequence in a larger DNA or RNA molecule.[13][14] This approach has applications in gene targeting and as a tool for studying the function of specific nucleic acid sequences.
Role in Drug Development
The ability of 1,10-phenanthroline and its metal complexes to interact with and cleave DNA has made it a scaffold of interest in drug design.[5][15]
-
Anticancer Agents: The DNA-damaging capabilities of phenanthroline-metal complexes are a potent mechanism for inducing cell death (apoptosis) in cancer cells.[5] By disrupting DNA replication and transcription, these compounds can arrest the cell cycle.[5][16]
-
Antimicrobial Drugs: The interaction with DNA is also a mechanism for activity against bacteria and fungi, making phenanthroline derivatives potential candidates for new antimicrobial therapies.[16][17]
Quantitative Data Summary
The following tables summarize typical concentrations and conditions for experiments involving 1,10-phenanthroline.
Table 1: Reagent Concentrations for (OP)₂Cu²⁺ DNA Cleavage & Footprinting
| Reagent | In Vitro Concentration | In Vivo (E. coli) Concentration | Reference |
|---|---|---|---|
| 1,10-Phenanthroline | 90 µM | 5 mM (in stock solution) | [2][18] |
| Copper Sulfate (CuSO₄) | 20 µM | 0.375 mM (in stock solution) | [2][18] |
| 3-Mercaptopropionic Acid (MPA) | 200 µM | 580 mM (in stock solution) | [2][18] |
| Quenching Agent (Neocuproine) | 4 mM | 0.1 M | [2][18] |
| Reaction Time | 15 min | 1 min | [2][18] |
| Reaction Temperature | 0 - 37 °C | 37 °C |[2][18] |
Table 2: Inhibitory Concentrations of 1,10-Phenanthroline
| Target Enzyme/Process | Organism/System | Concentration | Effect | Reference |
|---|---|---|---|---|
| Metalloprotease | Trichomonas vaginalis | 5 mM | Inhibition of apoptosis induction | [19] |
| Fungal Viability | Phialophora verrucosa | 0.8 µg/ml (MIC) | Fungistatic effect | [17] |
| JAMM-type DUBs | Cell Lysates | Not specified | Protection of K63-linked polyubiquitin |[12] |
Visualizations
Caption: Mechanism of (OP)₂Cu²⁺ Mediated DNA Cleavage.
Caption: Workflow for In Vitro DNA Footprinting.
Caption: Mechanism of Metalloprotease Inhibition.
Experimental Protocols
Protocol 1: In Vitro DNA Footprinting with (OP)₂Cu²⁺
This protocol outlines the general steps for identifying a protein's binding site on a specific DNA fragment.
1. Materials:
-
DNA probe of interest, end-labeled with ³²P.
-
Purified DNA-binding protein.
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Solution A: 10 mM 1,10-Phenanthroline.
-
Solution B: 2 mM CuSO₄.
-
Solution C: 20 mM 3-Mercaptopropionic acid (MPA).
-
Quenching Solution: 28 mM 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) in ethanol.
-
Stop Solution (e.g., formamide loading dye).
2. Procedure:
-
In a microfuge tube, incubate the ³²P-labeled DNA probe (~1-5 nM) with the desired concentration of the DNA-binding protein in binding buffer for 20-30 minutes at room temperature to allow complex formation.
-
Prepare the (OP)₂Cu²⁺ cleavage reagent by mixing Solutions A and B in a 2:1 ratio immediately before use.
-
Initiate the cleavage reaction by adding the (OP)₂Cu²⁺ mixture and Solution C to the DNA-protein binding reaction. Final concentrations should be approximately 90 µM 1,10-phenanthroline, 20 µM CuSO₄, and 200 µM MPA.[18]
-
Incubate for 1-2 minutes at room temperature. The time may need optimization.
-
Stop the reaction by adding the Quenching Solution.
-
Precipitate the DNA using ethanol and resuspend the pellet in Stop Solution.
-
Analyze the samples on a denaturing polyacrylamide (sequencing) gel alongside a Maxam-Gilbert sequencing ladder of the same DNA probe.
-
Visualize the results by autoradiography. The protein's footprint will appear as a region of protection from cleavage compared to a control lane without the protein.
Protocol 2: In Vivo DNA Footprinting in E. coli with (OP)₂Cu²⁺
This protocol is adapted from a method to probe DNA-protein interactions within living bacterial cells.[2]
1. Materials:
-
E. coli culture harboring the plasmid of interest.
-
Luria-Bertani (LB) medium.
-
Reagent Mix 1: 5 mM 1,10-Phenanthroline and 0.375 mM CuSO₄.
-
Reagent Mix 2: 580 mM 3-Mercaptopropionic acid (MPA).
-
Quenching Solution: 0.1 M Neocuproine.
-
Standard plasmid isolation reagents.
2. Procedure:
-
Grow a 4.0 mL culture of E. coli in LB medium to an OD₆₀₀ of approximately 0.6.[2]
-
To initiate the in-cell cleavage, add 200 µL of Reagent Mix 1 to the culture, followed immediately by 200 µL of Reagent Mix 2.[2]
-
Shake the culture vigorously at 37°C for exactly 1 minute.[2]
-
Quench the reaction by adding 200 µL of the Quenching Solution and mixing thoroughly for 10 seconds.[2]
-
Immediately chill the culture tube on ice to halt any further reactions.
-
Isolate the plasmid DNA from the cells using a standard protocol (e.g., boiling lysis or a commercial kit).[2]
-
Analyze the cleavage sites on the isolated plasmid DNA using primer extension analysis with a radiolabeled primer specific to the region of interest.
-
Run the primer extension products on a sequencing gel to map the protected regions, which indicate protein binding in vivo.
Protocol 3: Metalloprotease Inhibition Assay
This protocol provides a framework for testing the inhibitory effect of 1,10-phenanthroline on metalloprotease activity.
1. Materials:
-
Purified metalloprotease.
-
Fluorogenic metalloprotease substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂).
-
1,10-Phenanthroline stock solution (e.g., 100 mM in DMSO).
-
96-well microplate (black, for fluorescence).
-
Microplate reader capable of fluorescence measurement.
2. Procedure:
-
Prepare a series of dilutions of 1,10-phenanthroline in Assay Buffer in the wells of the 96-well plate. Include a no-inhibitor control (buffer with DMSO) and a no-enzyme control.
-
Add the metalloprotease to each well (except the no-enzyme control) to a final concentration appropriate for the assay.
-
Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme, allowing the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths for the substrate.
-
Calculate the reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each 1,10-phenanthroline concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
- 1. nbinno.com [nbinno.com]
- 2. A versatile in vivo footprinting technique using 1,10-phenanthroline–copper complex to study important cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclease activity of 1,10-phenanthroline-copper in study of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,10-Phenanthroline stimulates internucleosomal DNA fragmentation in isolated rat-liver nuclei by promoting the redox activity of endogenous copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,10-Phenanthroline stimulates internucleosomal DNA fragmentation in isolated rat-liver nuclei by promoting the redox activity of endogenous copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary structure specificity of the nuclease activity of the 1,10-phenanthroline-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secondary structure specificity of the nuclease activity of the 1,10-phenanthroline-copper complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lifesensors.com [lifesensors.com]
- 13. Nuclease activity of 1,10-phenanthroline-copper: sequence-specific targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclease activity of 1,10-phenanthroline-copper: sequence-specific targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Preserving Protein Modifications with 1,10-Phenanthroline Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline monohydrochloride monohydrate is a versatile heterocyclic organic compound widely utilized in biochemical research. Its primary application in the context of protein studies lies in its potent ability to inhibit metalloproteases.[1][2] This chelating agent effectively sequesters divalent metal ions, particularly zinc (Zn²⁺), which are essential cofactors for the catalytic activity of various enzymes, including deubiquitinating enzymes (DUBs) and matrix metalloproteinases (MMPs).[2][3][4] By inhibiting these enzymes, 1,10-phenanthroline is an invaluable tool for preserving the integrity of post-translational modifications (PTMs), such as ubiquitination and sumoylation, during cell lysis and protein extraction procedures.[1][5] These application notes provide detailed information and protocols for the effective use of this compound in preserving protein modifications for downstream analysis.
Mechanism of Action
1,10-Phenanthroline functions as a metalloprotease inhibitor through the chelation of the catalytic metal ion, most commonly Zn²⁺, from the enzyme's active site.[3][6] This sequestration renders the enzyme inactive, thereby preventing the removal of PTMs from substrate proteins. This is particularly crucial for studying dynamic PTMs like ubiquitination, where the activity of DUBs in cell lysates can rapidly alter the ubiquitination status of proteins of interest.[1] Specifically, 1,10-phenanthroline has been shown to be a potent inhibitor of JAMM (JAB1/MPN/Mov34 metalloenzyme) family DUBs, which are responsible for cleaving K63-linked polyubiquitin chains.[1][7]
Caption: Mechanism of 1,10-Phenanthroline as a metalloprotease inhibitor.
Applications in Preserving Protein Modifications
Preservation of Ubiquitination
The study of protein ubiquitination is often hampered by the rapid deubiquitination that occurs upon cell lysis. The inclusion of 1,10-phenanthroline in lysis buffers is particularly effective in preserving K63-linked polyubiquitin chains, which are crucial in signaling pathways such as NF-κB activation and DNA damage response.[1] It achieves this by inhibiting the activity of JAMM domain-containing DUBs, such as Rpn11 (a component of the 26S proteasome) and AMSH (Associated Molecule with the SH3 domain of STAM).[4][7][8][9]
Inhibition of Sumoylation
Recent studies have demonstrated that 1,10-phenanthroline is also a potent and rapid inhibitor of sumoylation. In budding yeast, treatment with 1,10-phenanthroline was shown to abolish the majority of SUMO conjugations within a minute.[5] This rapid action makes it a valuable tool for studying the highly dynamic nature of sumoylation. The mechanism involves the inhibition of the first step in the sumoylation pathway, the formation of the E1-SUMO thioester intermediate.[5]
Quantitative Data
The following tables summarize the effective concentrations and inhibitory activities of 1,10-phenanthroline and its derivatives. It is important to note that specific IC₅₀ values for this compound against individual DUBs are not widely reported in the literature; however, an effective concentration range has been established.
| Application | Enzyme Class/Target | Effective Concentration | Reference(s) |
| Metalloprotease Inhibition | General Metalloproteases | 1-10 mM | [1][6] |
| Preservation of K63-linked Polyubiquitin Chains | JAMM-family Isopeptidases | 1-10 mM | [1] |
| Inhibition of Rpn11 | 26S Proteasome DUB | Not specified, but effective in blocking deubiquitination | [8][10] |
| Inhibition of Fungal Metallopeptidase | Phialophora verrucosa | MIC: 0.8 µg/ml | [11] |
| Compound | Target Enzyme | Cell Line | IC₅₀ | Reference(s) |
| 2,9-di-sec-butyl-1,10-phenanthroline | Cell Growth | H1703, A549, Tu212, Tu686 | 0.1–0.2 μM | [12] |
| 1,10-phenanthroline-based hydroxamate derivative (PA) | HDAC | SiHa | 10.80 µM | [4] |
| 1,10-phenanthroline-based hydroxamate derivative (PA) | Ribonucleotide Reductase | SiHa | 9.34 µM | [4] |
Experimental Protocols
Preparation of 1,10-Phenanthroline Stock Solution
Materials:
-
This compound (MW: 234.69 g/mol )
-
Ethanol or Methanol
-
Anhydrous DMSO
-
Sterile, nuclease-free water
Protocol for Ethanol/Methanol Stock (200 mM):
-
Weigh out the appropriate amount of this compound.
-
Dissolve in ethanol or methanol to a final concentration of 200 mM.
-
Store the stock solution at -20°C. This solution is stable for several months.[1][6]
Protocol for DMSO Stock (0.5 M):
-
Dissolve this compound in anhydrous DMSO to a final concentration of 0.5 M.
-
This provides a 100X stock for a final working concentration of 5 mM.
-
Store the stock solution at -20°C.
Note: 1,10-Phenanthroline is weakly soluble in aqueous solutions.[1] Therefore, it is recommended to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous lysis buffer immediately before use.
Protocol for Cell Lysis and Preservation of Protein Ubiquitination
This protocol is designed for the analysis of ubiquitinated proteins from mammalian cells by immunoprecipitation and western blotting.
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Modified RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
-
200 mM 1,10-Phenanthroline stock solution in ethanol
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer immediately before use. For each 1 mL of lysis buffer, add:
-
10 µL of Protease Inhibitor Cocktail
-
10 µL of Phosphatase Inhibitor Cocktail
-
50 µL of 200 mM 1,10-phenanthroline (final concentration of 10 mM)
-
-
Add an appropriate volume of complete lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications such as immunoprecipitation and western blotting.
Caption: Workflow for preserving ubiquitination during cell lysis.
Protocol for Immunoprecipitation of Ubiquitinated Proteins
Materials:
-
Cleared cell lysate containing the protein of interest
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., lysis buffer without SDS)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Protocol:
-
To 1 mg of cleared cell lysate, add 1-5 µg of the primary antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads using a magnetic rack or by centrifugation (500 x g for 1 minute).
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
Elute the immunoprecipitated proteins by adding 20-40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and transfer the supernatant to a new tube.
-
The samples are now ready for analysis by SDS-PAGE and western blotting.
Signaling Pathway Context
1,10-Phenanthroline is instrumental in studying signaling pathways where K63-linked polyubiquitination plays a key regulatory role. One such pathway is the Tumor Necrosis Factor (TNF) signaling pathway leading to the activation of the transcription factor NF-κB.
References
- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Tunable regulatory activities of 1,10-phenanthroline derivatives towards acid sphingomyelinase and Zn(ii)–amyloid-β - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Blockade of deubiquitylating enzyme Rpn11 triggers apoptosis in multiple myeloma cells and overcomes bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline | PLOS One [journals.plos.org]
Application Notes and Protocols: Preparation and Use of a Standard Solution of 1,10-Phenanthroline Monohydrochloride Monohydrate
Abstract
This document provides detailed protocols for the preparation of a standard solution of 1,10-Phenanthroline Monohydrochloride Monohydrate, a versatile chelating agent with broad applications in research and drug development. Primarily known for its use in the colorimetric determination of iron, it also serves as an inhibitor of metallopeptidases and a reagent for the analysis of other metal ions.[1][2] These application notes are intended for researchers, scientists, and drug development professionals, offering comprehensive safety information, detailed experimental procedures, and data presentation guidelines.
Introduction
1,10-Phenanthroline is a heterocyclic organic compound that acts as a strong bidentate ligand, forming stable complexes with many metal ions.[3] The monohydrochloride monohydrate form is commonly used to prepare aqueous standard solutions. Its most prominent application is in the quantitative analysis of iron, where it forms a stable, intensely red-colored complex with Fe(II) ions, allowing for sensitive spectrophotometric determination.[4][5] The intensity of the color is independent of pH in the range of 2 to 9.[4][6] Beyond iron detection, this reagent is utilized in various analytical methods, including the determination of other metals like copper, nickel, and ruthenium, and as a metalloprotease inhibitor in biological assays.[1][2][7]
Safety Precautions and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Identification: Toxic if swallowed.[8][9][10] It is also very toxic to aquatic life with long-lasting effects.[8][10] It can cause irritation to the skin, eyes, and respiratory tract.[9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, chemical-resistant gloves, and a lab coat.[12][13] Work in a well-ventilated area or under a chemical fume hood.[12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9][12] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] Protect from moisture and direct light.[12][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9][10] Do not allow it to enter drains or water sources.[9]
Emergency First Aid Measures:
-
If Swallowed: Rinse mouth immediately and drink plenty of water. Call a physician immediately.[12][15]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.[12][15]
-
If in Eyes: Rinse cautiously with water for several minutes.[12][15]
Materials and Equipment
Materials:
-
This compound (CAS: 18851-33-7)
-
Deionized or distilled water
-
Ethanol (optional, for stock solutions)
-
Hydroxylamine hydrochloride (for iron determination)
-
Sodium acetate (for buffering in iron determination)
-
Volumetric flasks (various sizes)
-
Graduated cylinders
-
Pipettes
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Analytical balance
Protocols for Standard Solution Preparation
Below are protocols for preparing standard solutions of 1,10-Phenanthroline for general use and specifically for the determination of iron.
Protocol 1: General Purpose Aqueous 1,10-Phenanthroline Solution (e.g., 0.1% w/v)
This protocol is suitable for applications where a simple aqueous solution of 1,10-phenanthroline is required.
-
Weighing: Accurately weigh 0.1 g of this compound using an analytical balance.
-
Dissolution: Transfer the weighed solid to a 100 mL beaker containing approximately 80 mL of deionized water.
-
Mixing: Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before final dilution.[4][13]
-
Final Dilution: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Volume Adjustment: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a dark bottle to protect it from light.[13]
Protocol 2: Preparation of Reagents for Spectrophotometric Determination of Iron
This application requires the preparation of several solutions.
A. 1,10-Phenanthroline Solution (0.1% w/v):
-
Follow Protocol 1 to prepare a 0.1% aqueous solution of this compound.
B. Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[4][6] This solution is used to reduce Fe(III) to Fe(II).[4]
C. Sodium Acetate Buffer Solution:
-
Dissolve 10 g of sodium acetate in 100 mL of deionized water.[4][6] This solution is used to adjust the pH of the sample solution to the optimal range for complex formation.[4]
Table 1: Summary of Reagent Preparation for Iron Determination
| Reagent | Mass of Solute | Volume of Solvent (Deionized Water) | Final Concentration |
| 1,10-Phenanthroline Solution | 0.1 g | 100 mL | 0.1% (w/v) |
| Hydroxylamine Hydrochloride Solution | 10 g | 100 mL | 10% (w/v) |
| Sodium Acetate Buffer Solution | 10 g | 100 mL | 10% (w/v) |
Experimental Workflow: Spectrophotometric Determination of Iron
The following workflow outlines the steps for determining the concentration of iron in a sample using the prepared 1,10-phenanthroline standard solution.
Caption: Workflow for the spectrophotometric determination of iron using 1,10-phenanthroline.
Data and Stability
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18851-33-7 | [16] |
| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O | |
| Molecular Weight | 234.68 g/mol | [16] |
| Appearance | White to off-white crystalline powder | [10][16] |
| Melting Point | 224-225 °C | [16] |
| Solubility | Soluble in water and alcohol | [16][17] |
Solution Stability:
-
Aqueous solutions of 1,10-phenanthroline are stable for days.[17]
-
Stock solutions prepared in ethanol or methanol (e.g., 200 mM) are stable for months when stored at -20°C.[17]
-
Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.[16]
Broader Applications in Research and Drug Development
While the determination of iron is a primary application, 1,10-phenanthroline is a valuable tool in various other scientific domains.
Inhibition of Metallopeptidases: 1,10-Phenanthroline functions as an inhibitor of metallopeptidases by chelating the metal ion (often zinc) essential for their catalytic activity, resulting in an inactive apoenzyme.[2] This property is crucial in studying the roles of these enzymes in biological processes and for screening potential drug candidates that target metallopeptidases.
Caption: Mechanism of metallopeptidase inhibition by 1,10-phenanthroline.
Pharmaceutical Analysis: The ability of 1,10-phenanthroline to form colored complexes with metal ions is exploited in the spectrophotometric quantification of various active pharmaceutical ingredients (APIs).[5] This method is often used in quality control to ensure the purity and potency of pharmaceutical formulations.[5]
Metal Ion Analysis: Beyond iron, 1,10-phenanthroline can be used for the detection and quantification of other metal ions such as copper, nickel, cobalt, and zinc in various samples, including environmental and biological materials.[1][7]
Conclusion
The preparation of a standard solution of this compound is a straightforward process that enables a wide range of analytical applications. Adherence to safety protocols is paramount due to the toxic nature of the compound. The protocols and information provided herein are intended to facilitate the effective and safe use of this versatile reagent in research, clinical, and pharmaceutical settings.
References
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. labproservices.com [labproservices.com]
- 3. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. researchgate.net [researchgate.net]
- 8. westliberty.edu [westliberty.edu]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. actylislab.com [actylislab.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. flinnsci.com [flinnsci.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. carlroth.com [carlroth.com]
- 16. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 1,10-Phenanthroline Monohydrochloride Monohydrate in Colorimetric Analysis of Trace Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,10-phenanthroline monohydrochloride monohydrate in the colorimetric analysis of trace metals. This reagent is a highly sensitive and selective chelating agent, particularly for the determination of iron(II). Its applications also extend to the analysis of other trace metals such as ruthenium, copper, and nickel, albeit with varying methodologies and sensitivities.
Principle of Analysis
1,10-Phenanthroline is a tricyclic nitrogen heterocyclic compound that forms stable, intensely colored complexes with specific metal ions. The basis of the colorimetric analysis is the reaction between the metal ion in a specific oxidation state and 1,10-phenanthroline to form a chromophore. The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert Law. Spectrophotometry is used to measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is then used to quantify the metal concentration.
For metals that can exist in multiple oxidation states, a reducing or oxidizing agent is often required to ensure all of the metal is in the reactive state. Furthermore, the pH of the solution is a critical parameter that must be controlled using a buffer system to ensure optimal complex formation and color development.
Application 1: Determination of Iron
The most prominent application of 1,10-phenanthroline is in the determination of iron. It reacts with iron(II) (Fe²⁺) to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II), often referred to as "ferroin". Since iron in samples is often present as iron(III) (Fe³⁺), a reducing agent, such as hydroxylamine hydrochloride, is used to reduce Fe³⁺ to Fe²⁺ prior to complexation.
Quantitative Data for Iron Analysis
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | [1] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [2] |
| Optimal pH Range | 2 - 9 | [2] |
| Color of Complex | Orange-Red | [2] |
| Stoichiometry (Fe²⁺:Phenanthroline) | 1:3 |
Experimental Protocol for Iron Determination
1. Reagent Preparation:
-
Standard Iron Solution (100 ppm): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1-liter volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid. Dilute to the mark with deionized water. This solution should be prepared fresh.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate (NaC₂H₃O₂) in 100 mL of deionized water.
2. Preparation of Calibration Standards:
-
Prepare a series of standard solutions by accurately pipetting appropriate volumes of the 100 ppm standard iron solution into 100-mL volumetric flasks to cover the desired concentration range (e.g., 0.5, 1, 2, 5, 10 ppm).
-
To each flask, and a blank containing only deionized water, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.
-
Add 8 mL of the sodium acetate buffer solution to each flask.
-
Dilute to the 100 mL mark with deionized water, mix thoroughly, and allow the color to develop for at least 10 minutes.
3. Sample Preparation:
-
The sample should be appropriately diluted to bring the iron concentration within the calibration range.
-
If the total iron concentration is required, the sample must be treated with the hydroxylamine hydrochloride solution to reduce all iron to the ferrous state.
-
Follow the same procedure as for the calibration standards, adding the reagents in the same order.
4. Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (typically 510 nm).
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
5. Data Analysis:
-
Plot a calibration curve of absorbance versus iron concentration for the standard solutions.
-
Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.
Application 2: Determination of Ruthenium
1,10-Phenanthroline can also be used for the spectrophotometric determination of ruthenium. Ruthenium(III) or (IV) is reduced to Ruthenium(II) in the presence of a reducing agent like hydroxylamine hydrochloride, which then forms a yellow complex with 1,10-phenanthroline. The reaction is slower than that with iron and typically requires heating to facilitate complete complex formation.
Quantitative Data for Ruthenium Analysis
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 445 - 448 nm | [3] |
| Optimal pH Range | 4 - 6 | [3] |
| Color of Complex | Yellow | [3] |
| Linearity Range | 5.0 - 20.0 µg/mL | [3] |
| Heating Time & Temperature | 3 hours at 90 °C (for full recovery from complex matrices) |
Experimental Protocol for Ruthenium Determination
1. Reagent Preparation:
-
Standard Ruthenium Solution (100 ppm): Prepare from a certified ruthenium trichloride (RuCl₃) solution.
-
1,10-Phenanthroline Solution (0.1% w/v): As prepared for iron analysis.
-
Hydroxylamine Hydrochloride Solution (10% w/v): As prepared for iron analysis.
-
Acetate Buffer (pH 4-6): Prepare an appropriate acetate buffer to maintain the desired pH.
2. Preparation of Calibration Standards and Sample:
-
Pipette appropriate volumes of the standard ruthenium solution into a series of flasks to create a calibration curve (e.g., 5, 10, 15, 20 ppm).
-
To each flask, add the sample or standard, hydroxylamine hydrochloride, and an excess of 1,10-phenanthroline solution.
-
Adjust the pH to the optimal range (4-6) using the acetate buffer.
-
Heat the solutions at approximately 90°C for a specified time (e.g., 2-3 hours) to ensure complete complex formation.
-
Cool the solutions to room temperature and dilute to a final volume in volumetric flasks.
3. Measurement and Data Analysis:
-
Measure the absorbance at the λmax of the ruthenium complex (around 448 nm).
-
Construct a calibration curve and determine the ruthenium concentration in the sample as described for the iron analysis.
Application 3: Determination of Copper
1,10-Phenanthroline and its derivatives can be used for the colorimetric determination of copper. The method typically involves the reduction of Cu(II) to Cu(I), which then forms a colored complex with the reagent. Substituted phenanthrolines, such as 2,9-dimethyl-1,10-phenanthroline (neocuproine), are often more sensitive for copper analysis.
Quantitative Data for Copper Analysis (using derivatives)
| Parameter | Value | Reference |
| Reagent | 2,9-dimethyl-1,10-phenanthroline (Neocuproine) | |
| Wavelength of Maximum Absorbance (λmax) | ~454 - 457 nm | |
| Molar Absorptivity (ε) | ~7,950 L mol⁻¹ cm⁻¹ | |
| Optimal pH Range | 4 - 6 | |
| Color of Complex | Yellow-Orange |
Experimental Protocol for Copper Determination
1. Reagent Preparation:
-
Standard Copper Solution (100 ppm): Dissolve a known weight of copper sulfate (CuSO₄·5H₂O) in deionized water.
-
2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Solution: Prepare a solution in ethanol.
-
Reducing Agent: A solution of hydroxylamine hydrochloride or ascorbic acid.
-
Buffer Solution: An acetate or citrate buffer to maintain the pH in the optimal range.
2. Procedure:
-
To the sample or standard, add the reducing agent to ensure all copper is in the Cu(I) state.
-
Add the neocuproine solution and the buffer.
-
The complex can be extracted into an organic solvent like chloroform or isoamyl alcohol to increase sensitivity and remove interferences.
-
Measure the absorbance of the solution or the organic extract at the λmax.
-
Quantify the copper concentration using a calibration curve.
Application 4: Notes on Nickel Analysis
While 1,10-phenanthroline forms complexes with nickel(II), its use in direct colorimetric determination is not as common or sensitive as for iron. The Ni(II)-phenanthroline complexes have absorption maxima in the UV region, which can be subject to more interferences. Often, 1,10-phenanthroline is used in conjunction with other ligands to form mixed-ligand complexes for nickel analysis or in indirect complexometric titrations. For direct colorimetric analysis of nickel, reagents like dimethylglyoxime are more frequently employed.
Interferences
Several metal ions can interfere with the analysis by forming their own colored complexes with 1,10-phenanthroline or by consuming the reagent. Potential interferences for iron analysis include Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. The interference from these ions can often be minimized by using a larger excess of the phenanthroline reagent. For specific applications, masking agents may be employed to selectively complex interfering ions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general logical relationship in the colorimetric analysis of a metal ion using 1,10-phenanthroline.
References
Application Notes and Protocols: 1,10-Phenanthroline Monohydrochloride Monohydrate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline, a heterocyclic organic compound, and its derivatives have garnered significant attention in biomedical research, particularly in oncology. As a potent metal-chelating agent, its biological activities are often enhanced when complexed with transition metals such as copper, silver, and manganese.[1][2] This document provides detailed application notes and experimental protocols for the use of 1,10-Phenanthroline Monohydrochloride Monohydrate in cell culture media, with a focus on its application as a potential anticancer agent.
The primary mechanisms of action of 1,10-phenanthroline and its metal complexes involve the induction of apoptosis, inhibition of key cellular enzymes like metalloproteases and the proteasome, and interference with DNA synthesis.[1][3] Notably, copper complexes of 1,10-phenanthroline have been shown to be potent inhibitors of the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in cancer cells.[4][5] This inhibition leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately triggering programmed cell death.
These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often with greater potency than established chemotherapeutic drugs like cisplatin.[2] This document will provide the necessary information for researchers to explore the therapeutic potential of this compound in their own cell culture models.
Data Presentation
The cytotoxic activity of 1,10-phenanthroline and its metal complexes is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following tables summarize the reported IC50 values for 1,10-phenanthroline and its complexes in various cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of 1,10-Phenanthroline and its Metal Complexes in Human Cancer Cell Lines
| Compound/Complex | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| 1,10-Phenanthroline | A-498 | Kidney Carcinoma | Not Specified | > 50 | [2] |
| 1,10-Phenanthroline | Hep-G2 | Liver Carcinoma | Not Specified | > 50 | [2] |
| [Cu(phen)2(mal)]·2H2O | A-498 | Kidney Carcinoma | Not Specified | 2.8 | [2] |
| [Cu(phen)2(mal)]·2H2O | Hep-G2 | Liver Carcinoma | Not Specified | 4.5 | [2] |
| [Mn(phen)2(mal)]·2H2O | A-498 | Kidney Carcinoma | Not Specified | 1.1 | [2] |
| [Mn(phen)2(mal)]·2H2O | Hep-G2 | Liver Carcinoma | Not Specified | 2.9 | [2] |
| [Ag2(phen)3(mal)]·2H2O | A-498 | Kidney Carcinoma | Not Specified | 3.6 | [2] |
| [Ag2(phen)3(mal)]·2H2O | Hep-G2 | Liver Carcinoma | Not Specified | 6.7 | [2] |
| Cisplatin | A-498 | Kidney Carcinoma | Not Specified | 19.5 | [2] |
| Cisplatin | Hep-G2 | Liver Carcinoma | Not Specified | 21.2 | [2] |
| Copper Ternary Complex 5 | PC-3 | Prostate Cancer | 16 | ~5 | [4] |
| Copper Ternary Complex 6 | PC-3 | Prostate Cancer | 16 | ~5 | [4] |
| VO(chrys)phenCl | A549 | Lung Cancer | 24 | 15.6 | [6] |
| VO(chrys)phenCl | A549 | Lung Cancer | 48 | 12.5 | [6] |
| VO(chrys)phenCl | A549 | Lung Cancer | 72 | 9.8 | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (MW: 234.68 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), cell culture grade[7]
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, weigh out 2.35 mg of this compound and dissolve it in 1 mL of DMSO.[7]
-
Vortex thoroughly until the compound is completely dissolved.
-
For a more aqueous stock solution, this compound is soluble in water.[3] However, for cell culture applications, a DMSO stock is often preferred for better solubility and ease of dilution into media.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[8]
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of 1,10-phenanthroline on adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the 1,10-phenanthroline stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 1,10-phenanthroline.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with 1,10-phenanthroline using flow cytometry.
Materials:
-
Treated and untreated (control) cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with the desired concentration of 1,10-phenanthroline for a specific time. Include an untreated control group.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[1]
-
-
Staining:
-
Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Proteasome Activity Assay
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Treated and untreated (control) cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40)
-
Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) as a positive control for inhibition
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with 1,10-phenanthroline at the desired concentrations and for the appropriate time.
-
Wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Procedure:
-
Dilute the cell lysates to the same protein concentration in proteasome assay buffer.
-
In a 96-well black plate, add 50 µL of cell lysate per well.
-
Prepare a reaction mixture by diluting the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM) in the assay buffer.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Include a blank (assay buffer with substrate, no lysate) and a positive control for inhibition (lysate pre-incubated with a known proteasome inhibitor like MG132).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm for AMC-based substrates.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Express the proteasome activity as relative fluorescence units (RFU) per microgram of protein.
-
Compare the activity in treated samples to the untreated control to determine the percentage of inhibition.[11]
-
Signaling Pathways and Mechanisms of Action
Inhibition of the Ubiquitin-Proteasome System
1,10-Phenanthroline, particularly in complex with copper, is a potent inhibitor of the 26S proteasome.[4] The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the chymotrypsin-like activity of the proteasome, these complexes lead to the accumulation of ubiquitinated proteins, which triggers endoplasmic reticulum (ER) stress and ultimately induces apoptosis.[12][13]
Caption: Inhibition of the Ubiquitin-Proteasome System by 1,10-Phenanthroline-Copper Complex.
Induction of Apoptosis
The cytotoxic effects of 1,10-phenanthroline and its complexes are largely mediated through the induction of apoptosis, or programmed cell death. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis. Evidence for apoptosis includes the externalization of phosphatidylserine (detected by Annexin V), DNA fragmentation, and cleavage of poly(ADP-ribose) polymerase (PARP).[14][15]
Caption: Apoptosis Induction Pathway by 1,10-Phenanthroline-Copper Complex.
Experimental Workflow for Assessing Anticancer Activity
The following diagram outlines a typical experimental workflow for evaluating the anticancer potential of this compound in a cell culture setting.
Caption: Experimental Workflow for Anticancer Drug Screening.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,10-Phenanthroline Monohydrochloride Monohydrate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline (phen) is a robust, planar N-heterocyclic aromatic ligand renowned for its strong chelating properties with a wide array of transition metal ions.[1] Its monohydrochloride monohydrate form is a common starting material in coordination chemistry, offering enhanced solubility in aqueous media. The resulting metal complexes exhibit a diverse range of applications, from catalysis and analytical chemistry to the development of novel therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the use of 1,10-phenanthroline monohydrochloride monohydrate as a ligand in the synthesis of coordination complexes and their subsequent applications.
Synthesis of Metal-Phenanthroline Complexes
1,10-Phenanthroline readily forms stable complexes with various metal ions. The synthesis protocols for iron, copper, silver, and manganese complexes are detailed below.
Synthesis of Tris(1,10-phenanthroline)iron(III) Complex
Application Note: This complex is notable for its intense color, which is the basis for the spectrophotometric determination of iron. The synthesis involves the direct reaction of an iron(III) salt with 1,10-phenanthroline in a 1:3 molar ratio.
Experimental Protocol:
-
Dissolve 1.625 g (0.01 mole) of anhydrous ferric chloride (FeCl₃) in 10 mL of 10 M perchloric acid (HClO₄).
-
In a separate beaker, dissolve 5.4 g (0.03 mole) of 1,10-phenanthroline monohydrate in 10 mL of 10 M HClO₄.
-
Slowly add the ligand solution to the iron(III) solution dropwise with continuous stirring. An orange precipitate will form.
-
Continue stirring the mixture for 30 minutes and then allow it to stand at room temperature.
-
After several days (up to 7), orange crystals of tris(1,10-phenanthroline)iron(III) perchlorate will form.[4]
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Synthesis of a Ternary Copper(II)-Phenanthroline-Cysteine Complex
Application Note: Copper complexes of 1,10-phenanthroline have demonstrated significant potential as anticancer agents. This protocol describes the synthesis of a water-soluble ternary complex involving L-cysteine, which can be further conjugated to nanoparticles for targeted delivery.[2]
Experimental Protocol:
-
Prepare a 0.005 M solution of 1,10-phenanthroline monohydrate in 5 mL of ethanol.
-
Prepare a 0.005 M aqueous solution of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 5 mL of water.
-
Add the 1,10-phenanthroline solution dropwise to the copper(II) nitrate solution with stirring.
-
Prepare a 0.0025 M aqueous solution of L-cysteine in 10 mL of water.
-
Add the L-cysteine solution to the copper-phenanthroline solution with gentle heating to yield a dark green solution.[2]
Synthesis of a Silver(I)-Phenanthroline Complex
Application Note: Silver complexes incorporating 1,10-phenanthroline have shown promising antibacterial activity. This protocol outlines a general method for the synthesis of such complexes.
Experimental Protocol:
-
Dissolve silver(I) nitrate and 1,10-phenanthroline monohydrate in a 1:2 molar ratio in methanol or ethanol.
-
Stir the solution at room temperature for several hours.
-
The resulting silver(I)-phenanthroline complex can be precipitated by the addition of a suitable counter-ion or by slow evaporation of the solvent.[5]
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Synthesis of a Manganese(II)-Phenanthroline Complex
Application Note: Manganese(II) complexes with 1,10-phenanthroline have been investigated for their anticancer and catalytic activities. The following is a general procedure for their synthesis.
Experimental Protocol:
-
React manganese(II) acetate with a dicarboxylic acid (e.g., phthalic acid) to form a manganese-dicarboxylate precursor.[6]
-
Dissolve the precursor in a suitable solvent like methanol or water.
-
Add a stoichiometric amount of 1,10-phenanthroline monohydrate (e.g., in a 1:2 or 1:3 molar ratio of Mn:phen) to the solution.
-
Stir the reaction mixture, which may require heating, to facilitate complex formation.
-
Crystals of the manganese-phenanthroline complex can be obtained by slow evaporation of the solvent.[7]
Analytical Chemistry Applications
The intense color of the iron(II)-phenanthroline complex makes it highly suitable for the spectrophotometric determination of iron in various samples.
Spectrophotometric Determination of Iron
Application Note: This method is based on the formation of the stable, orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺. The intensity of the color, measured by a spectrophotometer, is directly proportional to the iron concentration. A reducing agent is used to ensure all iron is in the Fe(II) state. The molar absorptivity of the complex is approximately 11,100 M⁻¹cm⁻¹ at its absorption maximum (λmax) around 508-510 nm.[1]
Experimental Protocol:
-
Preparation of Reagents:
-
1,10-Phenanthroline Solution: Dissolve 0.1 g of this compound in 100 mL of deionized water, warming gently if necessary.
-
Hydroxylamine Hydrochloride Solution: Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Acetate Buffer: Dissolve 10 g of sodium acetate in 100 mL of deionized water.
-
Standard Iron Solution: Accurately weigh about 0.07 g of pure ferrous ammonium sulfate hexahydrate, dissolve it in water, and transfer to a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water. Calculate the exact concentration of this stock solution.
-
-
Preparation of Calibration Standards:
-
Into a series of 100 mL volumetric flasks, pipette 1.0, 5.0, 10.0, 25.0, and 50.0 mL of the standard iron solution.
-
Prepare a blank by adding 50 mL of deionized water to another 100 mL volumetric flask.
-
-
Color Development:
-
To each flask (including the blank and sample), add 1 mL of the hydroxylamine hydrochloride solution, 10 mL of the 1,10-phenanthroline solution, and 8 mL of the sodium acetate solution.
-
Dilute each solution to the 100 mL mark with deionized water and mix well. Allow the solutions to stand for 10 minutes for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which should be determined by scanning one of the standards (typically around 510 nm).
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Determine the concentration of iron in the unknown sample by using the equation of the line from the calibration curve.
-
Applications in Drug Development: Anticancer Activity
Metal complexes of 1,10-phenanthroline have emerged as promising anticancer agents, often exhibiting greater cytotoxicity than the clinically used drug cisplatin. Their mechanisms of action are multifaceted, involving the induction of apoptosis through various signaling pathways.
Anticancer Activity and Mechanism of Action
Application Note: Copper, manganese, and silver complexes of 1,10-phenanthroline have demonstrated significant cytotoxic effects against a range of cancer cell lines.[8] The proposed mechanisms of action include the generation of reactive oxygen species (ROS), inhibition of the proteasome, and induction of apoptosis via both intrinsic (mitochondrial) and extrinsic pathways.[1][9] Some copper-phenanthroline complexes have also been shown to inhibit the JAK2/STAT5 signaling pathway.[9]
Quantitative Data on Cytotoxicity:
| Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 4.5 | [10] |
| Hep-G2 (Hepatocellular Carcinoma) | 3.2 | [10] | |
| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 6.1 | [10] |
| Hep-G2 (Hepatocellular Carcinoma) | 5.8 | [10] | |
| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 1.0 | [10] |
| Hep-G2 (Hepatocellular Carcinoma) | 0.8 | [10] | |
| Cisplatin | A-498 (Kidney Carcinoma) | 18.0 | [10] |
| Hep-G2 (Hepatocellular Carcinoma) | 10.0 | [10] | |
| [Cu(phen)₂(succinate)] | MCF-7 (Breast Cancer) | < 10 | [1] |
| [Mn(phen)₂(succinate)] | MCF-7 (Breast Cancer) | < 10 | [1] |
| P-131 (a silver-phenanthroline complex) | HCT-116 (Colorectal Carcinoma) | 0.86 | [11] |
Signaling Pathways and Experimental Workflows:
Caption: Anticancer mechanism of metal-phenanthroline complexes.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal-phenanthroline complexes in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.5 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Applications in Drug Development: Antibacterial Activity
Metal-phenanthroline complexes have demonstrated potent antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains, making them promising candidates for the development of new antimicrobial agents.
Antibacterial Activity
Application Note: Silver(I) and copper(II) complexes of 1,10-phenanthroline and its derivatives have shown excellent in vitro activity against both Gram-positive and Gram-negative bacteria. The coordination of the metal ion to the phenanthroline ligand often results in enhanced antimicrobial efficacy compared to the metal salt or the ligand alone.[12][13]
Quantitative Data on Antibacterial Activity (MIC):
| Complex/Compound | Bacterium | MIC (µM) | Reference |
| Cu-phendione | Acinetobacter baumannii | 1.63 (Geometric Mean) | [13] |
| Ag-phendione | Acinetobacter baumannii | 2.48 (Geometric Mean) | [13] |
| 1,10-phenanthroline | Acinetobacter baumannii | 70.46 (Geometric Mean) | [13] |
| Cu-tdda-phen | Staphylococcus aureus | 1.34 | [12] |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 3.02 | [12] |
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Experimental Protocol:
-
Preparation of Test Compound: Prepare a stock solution of the metal-phenanthroline complex in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the test compound at twice the highest desired final concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard the final 50 µL from well 10.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11). Well 11 serves as the positive growth control (broth and bacteria, no compound). Well 12 serves as the negative sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[12][14]
Conclusion
This compound is a versatile and valuable ligand in coordination chemistry, enabling the synthesis of metal complexes with a wide spectrum of applications. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of these compounds in catalysis, analytical sensing, and as novel therapeutic agents for the treatment of cancer and infectious diseases. Further research into the structure-activity relationships and in vivo efficacy of these complexes is warranted to translate their promising in vitro activities into clinical applications.
References
- 1. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Induction of Redox-Mediated Cell Death in ER-Positive and ER-Negative Breast Cancer Cells by a Copper(II)-Phenolate Complex: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. CN101441167A - Method for measuring minimum inhibiting concentration of heavy metal to microorganism - Google Patents [patents.google.com]
- 11. Multifunctional O-phenanthroline silver(I) complexes for antitumor activity against colorectal adenocarcinoma cells and antimicrobial properties by multiple mechanisms [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing pH for 1,10-Phenanthroline monohydrochloride monohydrate iron assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the 1,10-Phenanthroline monohydrochloride monohydrate iron assay. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the 1,10-phenanthroline iron assay?
A1: The intensity of the orange-red complex formed between ferrous iron (Fe²⁺) and 1,10-phenanthroline is stable over a wide pH range, generally between 3 and 9.[1][2][3] For rapid and optimal color development, a pH range of 2.9 to 3.5 is recommended.[1] A common practice is to use a sodium acetate buffer to maintain the pH at approximately 3.5, which also helps to prevent the precipitation of certain iron salts like phosphates.[3][4]
Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary for this assay?
A2: 1,10-phenanthroline forms a colored complex specifically with ferrous iron (Fe²⁺).[2][5] Since samples may contain ferric iron (Fe³⁺), a reducing agent is required to convert all Fe³⁺ to Fe²⁺, ensuring the accurate measurement of total iron.[4][6] Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.[5][6]
Q3: What is the correct order of reagent addition?
A3: The recommended order of reagent addition is crucial for accurate results. A typical sequence is as follows:
-
Sample
-
Acid (if required for sample digestion)
-
Hydroxylamine hydrochloride (reducing agent)
-
1,10-Phenanthroline solution
-
Sodium acetate (buffer solution)[3]
Q4: What are common interfering substances in this assay, and how can their effects be minimized?
A4: Several substances can interfere with the 1,10-phenanthroline assay. The table below summarizes common interferences and methods to mitigate their effects.[1][2][7]
| Interfering Substance | Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺.[1][2] | Add an excess of the reducing agent (e.g., hydroxylamine hydrochloride).[1][2] |
| Cyanide, Nitrite, Phosphates | Interfere with color development.[1][2] | Boiling with acid can remove cyanide and nitrite. For phosphates, adding citrate can help.[1][2] |
| Metal Ions (e.g., Zn, Cr, Co, Cu, Ni) | Form complexes with 1,10-phenanthroline, leading to inaccurate results, especially at high concentrations.[1][2][7] | Add a larger excess of the 1,10-phenanthroline solution.[1][2] |
| Precipitating Ions (e.g., Bi, Cd, Hg, Ag) | Precipitate the 1,10-phenanthroline reagent.[1][2][7] | Adding an excess of the 1,10-phenanthroline reagent can help.[2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the 1,10-phenanthroline iron assay.
| Issue | Potential Cause | Recommended Solution |
| Low or No Color Development | 1. Iron is in the ferric (Fe³⁺) state: The assay is specific for ferrous (Fe²⁺) iron.[2] 2. Incorrect pH: The optimal pH for color development is between 3 and 9.[2][3] 3. Insufficient reagent concentration: The amount of 1,10-phenanthroline or reducing agent is too low. | 1. Add a reducing agent like hydroxylamine hydrochloride to the sample before the 1,10-phenanthroline.[2] 2. Adjust the pH of the solution using a buffer, such as sodium acetate, to be within the optimal range.[2] 3. Ensure an excess of both the reducing agent and 1,10-phenanthroline is used. |
| Fading or Unstable Color | 1. Presence of strong oxidizing agents: These can interfere with the stability of the Fe²⁺-phenanthroline complex.[1][2] 2. Interference from other metal ions. | 1. Add an excess of the reducing agent (hydroxylamine hydrochloride).[1][2] 2. Refer to the interfering substances table above for guidance on masking agents or increasing the 1,10-phenanthroline concentration. |
| Precipitate Formation | 1. Presence of ions that precipitate with 1,10-phenanthroline (e.g., bismuth, cadmium, mercury, silver).[1][2] 2. Precipitation of iron hydroxides at higher pH.[3] | 1. An excess of the 1,10-phenanthroline reagent may help minimize precipitation.[2] 2. Maintain the pH in the acidic range (around 3.5) to keep iron salts soluble.[3] |
| Inconsistent or Non-Reproducible Results | 1. Contaminated glassware. 2. Inaccurate reagent concentrations or volumes. 3. Sample matrix effects. | 1. Thoroughly clean all glassware with acid and rinse with deionized water.[2] 2. Prepare all reagents accurately and use calibrated pipettes or burettes for additions.[2] 3. Prepare calibration standards in a matrix that closely matches the sample matrix.[2] |
Experimental Protocols
Reagent Preparation
| Reagent | Preparation |
| Standard Iron Stock Solution (e.g., 100 mg/L) | Dissolve 0.702 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.[5][8] |
| Hydroxylamine Hydrochloride Solution (10% w/v) | Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2][5] |
| 1,10-Phenanthroline Solution (0.1% w/v) | Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming may be necessary.[2][5] |
| Sodium Acetate Buffer Solution (10% w/v) | Dissolve 10 g of sodium acetate in 100 mL of deionized water.[5][9] |
Standard Assay Procedure
-
Preparation of Standards: Prepare a series of standard iron solutions by diluting the stock solution into separate 100 mL volumetric flasks. Include a blank containing only deionized water.[5]
-
Reduction Step: To each flask (standards, blank, and unknown samples), add 1 mL of the 10% hydroxylamine hydrochloride solution and mix well.[5]
-
Complex Formation: Add 10 mL of the 0.1% 1,10-phenanthroline solution to each flask and mix.[5]
-
pH Adjustment: Add 8 mL of the 10% sodium acetate buffer solution to each flask and mix.[5]
-
Dilution: Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.[5]
-
Incubation: Allow the solutions to stand for at least 10 minutes for full color development.[5][6]
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically 508-510 nm) using a spectrophotometer, with the blank solution as the reference.[5][10]
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard iron solutions.
-
Determine Unknown Concentration: Use the calibration curve to determine the iron concentration in the unknown sample.
Visualizations
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IronSpec [web.pdx.edu]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. chemetrics.com [chemetrics.com]
- 8. researchgate.net [researchgate.net]
- 9. flinnsci.com [flinnsci.com]
- 10. tau.ac.il [tau.ac.il]
interference in 1,10-Phenanthroline monohydrochloride monohydrate assays
Welcome to the technical support center for 1,10-Phenanthroline monohydrochloride monohydrate assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 1,10-phenanthroline assay for iron determination? The 1,10-phenanthroline method is a colorimetric technique used to determine the concentration of iron in a sample.[1] It relies on the reaction where ferrous iron (Fe²⁺) complexes with three molecules of 1,10-phenanthroline to form a stable, orange-red complex.[1][2] The intensity of this color is directly proportional to the iron concentration and is measured spectrophotometrically at a maximum absorbance of approximately 508-510 nm.[1][2][3][4]
Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary? 1,10-phenanthroline only reacts with ferrous iron (Fe²⁺) to produce the colored complex.[1][5][6] Since iron in many samples exists in the ferric state (Fe³⁺), a reducing agent is required to convert Fe³⁺ to Fe²⁺ prior to the addition of 1,10-phenanthroline.[1][2] Hydroxylamine hydrochloride is commonly used for this purpose as it effectively reduces the iron without interfering with the absorbance measurement.[1]
Q3: What is the optimal pH for the reaction and how is it maintained? The iron-phenanthroline complex is stable over a broad pH range of 2 to 9.[1][2][3] However, for the most rapid and complete color development, a pH between 2.9 and 3.5 is often recommended.[1] The pH is typically controlled by adding a buffer solution, such as sodium acetate or ammonium acetate, to the reaction mixture.[1][2][4][6]
Q4: What are the common interfering substances in this assay? Several ions and compounds can interfere with the 1,10-phenanthroline method. These include strong oxidizing agents, cyanide, nitrite, and phosphates.[1] A variety of metal ions can also interfere by forming their own complexes with phenanthroline or by precipitating the reagent.[1][5] Common interfering metals include zinc, copper, nickel, cobalt, cadmium, mercury, silver, and bismuth.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the 1,10-phenanthroline assay.
| Issue | Potential Cause | Recommended Solution |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state. The complex only forms with ferrous (Fe²⁺) iron.[1][5] | Add a suitable reducing agent, like hydroxylamine hydrochloride, to the sample before adding the 1,10-phenanthroline reagent.[1][2] |
| Incorrect pH of the solution. | Adjust the solution pH to be within the optimal range (3-9) using a buffer like sodium acetate. Optimal color development occurs between pH 2.9 and 3.5.[1] | |
| Fading or Unstable Color | Presence of strong oxidizing agents. | Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of the oxidizing agents.[1] |
| Interference from other metal ions. | Refer to the "Interfering Ions and Mitigation Strategies" section below for guidance on using appropriate masking agents or other techniques.[1] | |
| Precipitate Formation | Presence of ions that precipitate with 1,10-phenanthroline, such as bismuth, cadmium, mercury, or silver.[1][5] | Add an excess of the 1,10-phenanthroline reagent to help minimize precipitation.[1][5] If precipitation persists, sample pre-treatment to remove the interfering ion may be necessary. |
| Inconsistent or Non-Reproducible Results | Contamination of glassware with iron. | Thoroughly clean all glassware with acid (e.g., soak in hydrochloric acid) and rinse with deionized or distilled water before use.[1] |
| Inaccurate reagent concentrations or volumes. | Ensure all reagents are prepared accurately and that precise volumes are added during the assay. Using calibrated pipettes or burettes is recommended.[1] | |
| Presence of Fe(III) causing redox processes. | In assays specifically for Fe(II), high concentrations of Fe(III) can interfere. This can be suppressed by using masking agents like fluoride or nitrilotriacetic acid.[7][8] |
Interference Data and Mitigation
A primary challenge in 1,10-phenanthroline assays is interference from other substances. The following table summarizes common interferences and methods to mitigate their effects.
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Strong Oxidizing Agents | Prevents the complete reduction of Fe³⁺ to Fe²⁺.[1] | Add an excess of hydroxylamine hydrochloride.[1] |
| Cyanide, Nitrite, Phosphates | Interfere with color development.[1] | For phosphates, adding citrate can help eliminate interference.[1] For nitrite, excess hydroxylamine hydrochloride can help.[5][6] |
| Zinc (Zn²⁺) | Forms a colorless complex with phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron.[1][5] | Add an excess of 1,10-phenanthroline.[1][6] |
| Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Chromium (Cr³⁺) | Form colored or colorless complexes with 1,10-phenanthroline, which can interfere, especially at high concentrations.[1][5] | Add an excess of 1,10-phenanthroline.[1] For significant interference, consider solvent extraction methods. Note: Cobalt and Nickel complexes with phenanthroline do not absorb near 510 nm and thus may not interfere with iron quantification.[9] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Precipitate the 1,10-phenanthroline reagent.[1][5] | Add an excess of 1,10-phenanthroline.[1][5] |
| Ferric Iron (Fe³⁺) (in Fe²⁺ specific assays) | Can be slowly reduced by phenanthroline itself or other sample components, leading to an overestimation of Fe²⁺.[7][10] | Use a masking agent like fluoride to form a stable, colorless complex with Fe³⁺, preventing its interference.[1][8][10] A fluoride to Fe³⁺ molar ratio of 13.3 has been shown to be effective.[8] |
| Iron-Dextran Complex (Imferon) | The complex can decompose in the presence of a reducing agent, freeing iron and interfering with colorimetric assays.[11][12] | The degree of interference depends on the choice of reductant, temperature, and incubation time. Minimizing these factors can reduce, but not eliminate, interference.[11][12] |
Visual Diagrams and Workflows
Assay Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common experimental issues.
1,10-Phenanthroline Assay Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. tau.ac.il [tau.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. chemetrics.com [chemetrics.com]
- 6. youtube.com [youtube.com]
- 7. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1,10-Phenanthroline Monohydrochloride Monohydrate Methods
Welcome to the technical support center for 1,10-Phenanthroline monohydrochloride monohydrate assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes and enhance the sensitivity of this widely used colorimetric method for iron determination.
Troubleshooting Guide
This section addresses specific issues that may arise during the 1,10-phenanthroline assay, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incorrect pH: The formation of the iron(II)-phenanthroline complex is pH-dependent, with an optimal range of 2 to 9.[1][2][3][4][5] A pH outside this range can prevent complex formation. | Ensure the final solution pH is within the optimal range. A pH of approximately 3.5 is often recommended to prevent the precipitation of iron salts like phosphates.[4][5] Use a buffer solution, such as sodium acetate, to maintain the correct pH.[1][2][4] |
| Incomplete Reduction of Fe(III): The 1,10-phenanthroline reagent specifically forms a colored complex with ferrous iron (Fe(II)). If your sample contains ferric iron (Fe(III)), it must be reduced to Fe(II).[2][4][6] | Use a reducing agent like hydroxylamine hydrochloride or hydroquinone to ensure all iron is in the +2 oxidation state before adding 1,10-phenanthroline.[2][4][6] | |
| Incorrect Order of Reagent Addition: The order of adding reagents is critical for accurate results.[4] | The recommended order is: sample, acid, hydroxylamine hydrochloride, 1,10-phenanthroline, and then the buffer (e.g., sodium acetate).[4] | |
| Insufficient Reagent Concentration: The concentration of 1,10-phenanthroline or the reducing agent may be too low to react with all the iron present. | Ensure an excess of both the 1,10-phenanthroline and the reducing agent are used.[4][7] | |
| Fading or Unstable Color | Presence of Interfering Substances: Strong oxidizing agents can interfere with the reduction of Fe(III) to Fe(II).[4][7] Certain metal ions and anions can also interfere with color development.[7][8] | For strong oxidizing agents, add an excess of the reducing agent (hydroxylamine hydrochloride).[4][8] For interfering ions, refer to the interference management section in the FAQs. |
| pH Drift: If the solution is not properly buffered, the pH may shift out of the optimal range over time. | Use a reliable buffer, such as sodium acetate, to maintain a stable pH between 2 and 9.[1][2][5] | |
| High Background or Blank Absorbance | Contaminated Reagents or Glassware: Impurities in the reagents or improperly cleaned glassware can introduce interfering substances. | Use high-purity reagents and deionized water. Ensure all glassware is thoroughly cleaned, rinsed with deionized water, and dried before use.[1] |
| Instrumental Errors: Fluctuations in the spectrophotometer can lead to inconsistent readings.[4] | Calibrate the instrument before use and ensure cuvettes are clean and properly matched.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of the 1,10-phenanthroline assay?
A1: Several methods can enhance the sensitivity of this assay:
-
Increase Path Length: Using cuvettes with a longer path length will increase the absorbance for a given concentration, thereby improving sensitivity.[4]
-
Optimize Wavelength: While the standard wavelength for measuring the Fe(II)-phenanthroline complex is around 508-510 nm, a study using capillary electrophoresis found that setting the detection wavelength to 270 nm enhanced the molar absorbance by about eight-fold.[9] This approach, combined with the higher light output of a deuterium lamp at this wavelength, improved sensitivity by at least twenty-fold.[9]
-
Optimize Reagent Concentrations: Ensure that the concentrations of hydroxylamine hydrochloride and 1,10-phenanthroline are sufficient to react with all the iron in your sample. One study found that 2 ml of a 0.25% o-phenanthroline solution and 2 ml of a 10% hydroxylamine hydrochloride solution were optimal.[4]
Q2: What is the optimal pH for the 1,10-phenanthroline assay?
A2: The iron(II)-phenanthroline complex forms quantitatively in the pH range of 2 to 9.[1][2][3][4][5] A pH of about 3.5 is commonly recommended to prevent the precipitation of various iron salts, such as phosphates.[4][5]
Q3: What is the correct order for adding the reagents?
A3: The order of reagent addition is important for accurate results. A commonly recommended sequence is:
-
Sample
-
Acid (if required for sample preparation)
-
Hydroxylamine hydrochloride (reducing agent)
-
1,10-Phenanthroline solution
-
Buffer (e.g., sodium acetate) to adjust the pH[4]
Q4: What are the common interfering substances in this method, and how can I mitigate their effects?
A4: Several ions and compounds can interfere with the 1,10-phenanthroline method. Here are some common ones and how to address them:
| Interfering Substance | Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe(III) to Fe(II).[4][7] | Add an excess of the reducing agent, hydroxylamine hydrochloride.[4][8] |
| Chelating Agents (e.g., EDTA) | Form stable complexes with iron, preventing its reaction with 1,10-phenanthroline.[4][7] | This method may not be suitable for samples containing strong chelators. Sample digestion might be required to break down the chelator-metal complex.[4] |
| Certain Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Ag⁺, Bi³⁺) | Can form complexes with 1,10-phenanthroline or precipitate the reagent.[7][8] | Add an excess of the 1,10-phenanthroline solution.[7][8] |
| Anions (e.g., Cyanide, Nitrite, Phosphate, Polyphosphate) | Interfere with color development.[7][8] | For phosphate interference, adding citrate can help. For significant interference, consider methods like solvent extraction.[8] |
| Molybdate | May precipitate the reagent, leading to low results.[7] | The addition of thioglycolic acid and ammonia during total iron analysis can address this.[7] |
| Iron(III) | Does not react with 1,10-phenanthroline.[4] In high concentrations, it can interfere with the determination of Fe(II). | Use a reducing agent to convert Fe(III) to Fe(II).[4] For the selective determination of Fe(II) in the presence of Fe(III), fluoride or nitrilotriacetic acid can be used as a masking agent for Fe(III).[10][11] |
Experimental Protocols
Standard Spectrophotometric Determination of Iron
This protocol outlines the standard procedure for determining the total iron concentration in a sample.
1. Preparation of Reagents:
-
Standard Iron Solution (e.g., 10 mg/L): Accurately weigh about 0.07 g of pure ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1-liter volumetric flask with distilled water. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[2][3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2][8]
-
1,10-Phenanthroline Solution (0.1% or 0.25% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. Gentle warming may be necessary.[2][6]
-
Sodium Acetate Buffer Solution (e.g., 1.2 M or 10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1][2]
2. Standard Assay Procedure:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix well.
-
Add 10 mL of the 1,10-phenanthroline solution and mix.[2]
-
Add 8 mL of the sodium acetate buffer solution to adjust the pH.[2]
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for complete color development.[2][3]
-
Measure the absorbance at the wavelength of maximum absorbance (typically around 508-510 nm) using a spectrophotometer.[1][2]
-
Prepare a blank solution using deionized water instead of the sample and follow the same procedure.
-
Prepare a series of standard solutions with known iron concentrations and measure their absorbance to create a calibration curve.
-
Determine the iron concentration in the sample by comparing its absorbance to the calibration curve.[6]
Visualizations
Caption: Workflow for the 1,10-phenanthroline iron assay.
Caption: Troubleshooting logic for low color development.
References
- 1. tau.ac.il [tau.ac.il]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. benchchem.com [benchchem.com]
- 5. IronSpec [web.pdx.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chemetrics.com [chemetrics.com]
- 8. benchchem.com [benchchem.com]
- 9. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,10-Phenanthroline Monohydrochloride Monohydrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,10-Phenanthroline monohydrochloride monohydrate solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound solutions?
A1: this compound as a solid is stable for years if stored correctly.[1] However, the stability of its solutions depends on the solvent and storage conditions. Aqueous solutions are generally stable for a few days, while stock solutions prepared in ethanol or methanol (e.g., 200 mM) can be stable for months when stored at -20°C.[1] For applications such as iron determination, the colored complex formed with ferrous iron is very stable over long periods, especially within a pH range of 2 to 9.[2]
Q2: What are the optimal storage conditions for 1,10-Phenanthroline solutions?
A2: To ensure maximum stability, solutions should be stored in tightly sealed, light-protecting (amber) containers in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) for alcoholic stock solutions is recommended.[1] It is also advisable to store the solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: Can I use a 1,10-Phenanthroline solution that has changed color?
A3: A slight yellowing of the solution upon standing may occur.[4] However, a significant color change, especially darkening, can indicate degradation or contamination. It is recommended to prepare fresh solutions if a noticeable color change is observed, as this may affect experimental outcomes.
Q4: What solvent should I use to prepare my 1,10-Phenanthroline solution?
A4: The choice of solvent depends on the intended application and desired storage time. For short-term use, deionized water is suitable.[2] For long-term stock solutions, ethanol or methanol are recommended due to their ability to enhance stability.[1] The solubility in water is limited, so warming may be necessary to fully dissolve the compound.[2]
Q5: What are the known degradation pathways for 1,10-Phenanthroline in solution?
A5: 1,10-Phenanthroline can be susceptible to oxidation. Studies have shown that it can be oxidized by strong oxidizing agents like peroxomonosulfate, leading to the formation of 1,10-phenanthroline-N,N'-dioxide.[4] It is also sensitive to light and can undergo photodegradation.[5] Therefore, protection from light and avoiding contact with strong oxidizing agents are crucial for maintaining solution stability.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with 1,10-Phenanthroline solutions.
Issue 1: Precipitation or Cloudiness in the Solution
-
Potential Cause A: Low Solubility. 1,10-Phenanthroline has limited solubility in cold water.
-
Solution: Gently warm the solution while stirring to aid dissolution. For aqueous solutions, consider preparing a more diluted solution if precipitation occurs upon cooling.
-
-
Potential Cause B: pH Outside Optimal Range. At very high pH, metal hydroxides may precipitate if metal ions are present.
-
Solution: Adjust the pH of the solution. For many applications, a pH range of 2-9 is optimal for stability, especially when forming metal complexes.[2]
-
-
Potential Cause C: Contamination. Contamination with ions that form insoluble salts with phenanthroline or chloride can cause precipitation.
-
Solution: Use high-purity water and reagents. Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Issue 2: Color of the Solution Changes Over Time (e.g., darkens)
-
Potential Cause A: Oxidation. Exposure to air (oxygen) can cause oxidative degradation of the phenanthroline molecule.
-
Solution: Prepare fresh solutions and consider purging the solvent with an inert gas (nitrogen or argon) before dissolution. Store the solution under an inert atmosphere.
-
-
Potential Cause B: Photodegradation. Exposure to light, especially UV light, can induce degradation.
-
Solution: Store the solution in amber glass bottles or wrap the container with aluminum foil to protect it from light. Avoid prolonged exposure to ambient light during experiments.
-
-
Potential Cause C: Contamination with Metal Ions. Trace metal ion contamination can lead to the formation of colored complexes.
-
Solution: Use high-purity solvents and glassware that has been acid-washed to remove trace metals.
-
Data Presentation: Factors Affecting Solution Stability
The following table summarizes the key factors that influence the stability of 1,10-Phenanthroline solutions.
| Factor | Condition | Effect on Stability | Recommendation |
| Solvent | Aqueous | Stable for a few days | Prepare fresh for critical applications. |
| Ethanolic/Methanolic | Stable for months at -20°C[1] | Ideal for long-term stock solutions. | |
| Temperature | Room Temperature | Gradual degradation, especially for aqueous solutions. | Store refrigerated (2-8°C) for short-term. |
| Refrigerated (2-8°C) | Increased stability for aqueous solutions. | Recommended for short-term storage of aqueous solutions. | |
| Frozen (-20°C) | High stability for alcoholic solutions.[1] | Recommended for long-term storage of stock solutions. | |
| Light Exposure | Ambient Light | Can induce photodegradation over time. | Minimize exposure during handling. |
| UV Light | Accelerates degradation.[5] | Store in amber containers or protect from light. | |
| pH | Acidic (pH 2-6) | Generally stable. Protonation increases water solubility. | Optimal for many applications. |
| Neutral (pH ~7) | Stable, but more susceptible to oxidation than acidic solutions. | Prepare fresh and store properly. | |
| Basic (pH > 8) | Increased risk of metal hydroxide precipitation if metal ions are present. | Use with caution and check for precipitation. | |
| Atmosphere | Air (Oxygen) | Can lead to oxidative degradation. | Store under an inert gas (N₂ or Ar) for long-term stability. |
| Inert Gas (N₂/Ar) | Minimizes oxidation. | Recommended for preparing and storing stock solutions. | |
| Contaminants | Strong Oxidizing Agents | Can degrade the phenanthroline molecule.[4] | Avoid contact with peroxides, permanganates, etc. |
| Metal Ions | Can form colored complexes, affecting solution appearance and intended use. | Use high-purity reagents and acid-washed glassware. |
Experimental Protocols
Protocol for Preparation of a Standard 1,10-Phenanthroline Solution (0.1% w/v)
Materials:
-
This compound
-
Deionized water
-
500 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Weigh 0.5 g of this compound.
-
Transfer the powder to a 500 mL volumetric flask.
-
Add approximately 400 mL of deionized water.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer with a gentle heating function.
-
Stir the solution and gently warm it (do not boil) until all the solid has dissolved.[2]
-
Turn off the heat and continue stirring until the solution cools to room temperature.
-
Once at room temperature, add deionized water to the 500 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, amber glass bottle for storage.
Protocol for a Stability-Indicating Assay using UV-Vis Spectrophotometry
This protocol describes a forced degradation study to assess the stability of a 1,10-Phenanthroline solution under various stress conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 1,10-Phenanthroline in a suitable solvent (e.g., 1 mg/mL in 50:50 ethanol:water).
-
From the stock solution, prepare working solutions at a concentration suitable for UV-Vis analysis (e.g., 10 µg/mL).
2. Forced Degradation Studies: [6][7]
-
Acid Hydrolysis: Mix equal volumes of the working solution with 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the working solution with 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the working solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the working solution at 60°C for 24 hours.
-
Photodegradation: Expose the working solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions.
-
Measure the UV-Vis spectrum of each stressed sample and an unstressed control sample over a range of 200-400 nm. 1,10-Phenanthroline has a characteristic absorbance maximum around 265 nm.[1]
-
A decrease in the absorbance at the λmax indicates degradation. The appearance of new peaks suggests the formation of degradation products.
4. Data Analysis:
-
Calculate the percentage degradation for each stress condition compared to the unstressed control.
-
Analyze any shifts in the λmax or the appearance of new absorbance peaks.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. westliberty.edu [westliberty.edu]
- 4. Formation of 1,10-Phenanthroline-N,N'-dioxide under Mild Conditions: The Kinetics and Mechanism of the Oxidation of 1,10-Phenanthroline by Peroxomonosulfate Ion (Oxone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,10-Phenanthroline Monohydrochloride Monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered when using 1,10-Phenanthroline monohydrochloride monohydrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My 1,10-Phenanthroline solution appears cloudy or has precipitated. What is the cause and how can I fix it?
A1: Cloudiness or precipitation in your 1,10-Phenanthroline solution can be attributed to several factors, primarily related to solubility and storage. This compound has limited solubility in water at room temperature.[1]
-
Low Temperature: If the solution has been stored at a low temperature, the compound may crystallize out of solution. Gentle warming and stirring can help redissolve the precipitate.
-
Incorrect Solvent: While soluble in water, its solubility is significantly better in organic solvents like ethanol and methanol.[2] For applications where water is not a mandatory solvent, consider preparing a stock solution in ethanol.
-
pH: The solubility of 1,10-Phenanthroline can be influenced by pH. In acidic conditions (pH < 2), its solubility in water can be increased.[3]
-
Improper Storage: Exposure to moisture and air can lead to degradation or formation of less soluble hydrates.[4] Always store the compound in a tightly sealed container in a cool, dry place.[5]
Q2: I am not observing the characteristic orange-red color in my iron determination assay. What could be the problem?
A2: The absence of the expected color in the iron-phenanthroline assay is a common issue and can stem from several procedural errors. The formation of the colored complex is dependent on specific reaction conditions.
-
Incorrect pH: The optimal pH range for the formation of the iron(II)-phenanthroline complex is between 3 and 9.[6][7] A pH outside of this range will inhibit complex formation. Use a buffer, such as sodium acetate, to maintain the appropriate pH.
-
Iron in the Wrong Oxidation State: 1,10-Phenanthroline specifically forms a colored complex with ferrous iron (Fe²⁺). If your sample contains ferric iron (Fe³⁺), it must first be reduced.[6][8] Use a reducing agent like hydroxylamine hydrochloride to ensure all iron is in the Fe²⁺ state before adding the phenanthroline solution.
-
Incorrect Order of Reagent Addition: The sequence of adding reagents is crucial. The recommended order is: sample, reducing agent (if necessary), 1,10-phenanthroline, and then the pH buffer.
-
Interfering Substances: The presence of other metal ions or strong oxidizing agents can interfere with the reaction. Please refer to the troubleshooting guide on interfering substances for more details.
Q3: My results from the metalloprotease inhibition assay are inconsistent or show no inhibition. Why might this be?
A3: 1,10-Phenanthroline is a potent inhibitor of metalloproteases due to its ability to chelate the metal ions (often Zn²⁺) essential for their catalytic activity.[9] If you are not observing the expected inhibition, consider the following:
-
Chelation of Non-Target Metals: The broad chelating ability of 1,10-phenanthroline means it can interact with other divalent cations in your assay buffer or sample, reducing its effective concentration for inhibiting the target enzyme.
-
Inhibitor Concentration: Ensure the final concentration of 1,10-phenanthroline is sufficient to chelate the metal cofactor of the enzyme.
-
Pre-incubation: It is often necessary to pre-incubate the enzyme with 1,10-phenanthroline to allow for chelation of the active site metal ion before adding the substrate.
-
Assay Conditions: The stability and activity of both the enzyme and the inhibitor can be affected by pH, temperature, and buffer composition. Optimize these parameters for your specific assay.
Troubleshooting Guides
Guide 1: Spectrophotometric Determination of Iron
This guide addresses common issues encountered during the colorimetric determination of iron using 1,10-phenanthroline.
| Problem | Potential Cause | Solution |
| Low or No Color Development | Incorrect pH (too high or too low). | Adjust the final pH of the solution to be within the optimal range of 3-9 using a sodium acetate buffer.[6][7] |
| Iron is in the Fe³⁺ state. | Add a reducing agent like hydroxylamine hydrochloride to reduce Fe³⁺ to Fe²⁺ before adding 1,10-phenanthroline.[6][8] | |
| Insufficient 1,10-phenanthroline concentration. | Ensure an excess of the 1,10-phenanthroline solution is used to react with all the iron present. | |
| High Background or Turbidity | Precipitation of interfering metal ions (e.g., Cd, Ag, Hg). | Add an excess of 1,10-phenanthroline. Consider sample pre-treatment to remove interfering ions.[10] |
| Precipitation of iron hydroxides at high pH. | Maintain a slightly acidic pH (around 3.5) to keep iron salts soluble.[10] | |
| Fading Color | Presence of strong oxidizing agents. | Use an excess of a strong reducing agent to maintain iron in the Fe²⁺ state. |
| Photodegradation of the complex. | Minimize exposure of the solutions to direct light, especially after color development.[11] | |
| Inconsistent Readings | Contaminated glassware. | Thoroughly clean all glassware with an acid wash followed by rinsing with deionized water. |
| Inaccurate reagent preparation or addition. | Use calibrated pipettes and volumetric flasks for all solutions and additions. |
Guide 2: Interference from Other Substances
The chelating nature of 1,10-phenanthroline can lead to interference from various ions in your sample.
| Interfering Substance | Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Prevents the complete reduction of Fe³⁺ to Fe²⁺.[10] | Add an excess of a strong reducing agent like hydroxylamine hydrochloride.[10] |
| Other Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺) | Can form complexes with 1,10-phenanthroline, reducing its availability for iron. | Add an excess of 1,10-phenanthroline. In some cases, specific masking agents may be required. |
| Anions (e.g., cyanide, phosphate) | Can form stable complexes with iron, preventing its reaction with 1,10-phenanthroline.[12] | Sample pre-treatment such as digestion or the use of masking agents may be necessary. |
| EDTA and other strong chelators | Will compete with 1,10-phenanthroline for iron, leading to inaccurate results.[12] | This method is generally not suitable for samples containing high concentrations of strong chelating agents. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C [1]
| Solvent | Solubility |
| Water | Insoluble in 1 mL (for 10.14 mg) |
| Methanol | < 0.1 mL (for 10.26 mg) |
| Ethanol | < 0.1 mL (for 10.17 mg) |
| Acetone | < 0.1 mL (for 10.26 mg) |
| Acetonitrile | < 0.1 mL (for 10.02 mg) |
| Chloroform | 0.2 mL (for 10.38 mg) |
| Dichloromethane | 0.2 mL (for 10.26 mg) |
| Dimethylformamide (DMF) | < 0.1 mL (for 10.16 mg) |
| Dimethyl sulfoxide (DMSO) | < 0.1 mL (for 10.22 mg) |
| Toluene | Insoluble in 1 mL (for 10.40 mg) |
| Heptane | Insoluble in 1 mL (for 10.25 mg) |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Iron(II)
This protocol outlines the steps for the quantitative determination of ferrous iron using 1,10-phenanthroline.
Materials:
-
This compound solution (0.1% w/v in water, may require gentle warming to dissolve)
-
Hydroxylamine hydrochloride solution (10% w/v in water)
-
Sodium acetate buffer solution (10% w/v in water)
-
Standard iron solution (prepared from ferrous ammonium sulfate)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard iron solutions of known concentrations by diluting the stock standard iron solution.
-
Into a series of 100 mL volumetric flasks, add an aliquot of each standard solution.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and mix well.
-
Add 10 mL of the 1,10-phenanthroline solution to each flask and mix.
-
Add 8 mL of the sodium acetate buffer solution to each flask, dilute to the mark with deionized water, and mix thoroughly.[6]
-
Allow the solutions to stand for 10-15 minutes for full color development.[6]
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 510 nm) using a blank solution (containing all reagents except iron) as the reference.
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Analysis of Unknown Sample:
-
Take a known volume of the unknown sample and place it in a 100 mL volumetric flask.
-
Follow the same procedure as for the standards (addition of hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).
-
Measure the absorbance of the unknown sample at the same wavelength.
-
Determine the concentration of iron in the unknown sample by using the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for the 1,10-phenanthroline iron assay.
References
- 1. rsc.org [rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides [mdpi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 7. IronSpec [web.pdx.edu]
- 8. edu.rsc.org [edu.rsc.org]
- 9. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemetrics.com [chemetrics.com]
order of reagent addition in 1,10-Phenanthroline monohydrochloride monohydrate experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving 1,10-Phenanthroline monohydrochloride monohydrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on the critical aspect of the order of reagent addition for the colorimetric determination of iron.
Frequently Asked Questions (FAQs)
Q1: What is the correct order of reagent addition when using 1,10-phenanthroline for iron determination?
A1: The correct order of reagent addition is crucial for accurate results. The general sequence is as follows:
-
Hydroxylamine hydrochloride (reducing agent): This should be added to the iron sample first to ensure all ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).[1][2] 1,10-phenanthroline only forms a stable, colored complex with Fe²⁺.[3]
-
1,10-Phenanthroline solution: Once the reduction is complete, the 1,10-phenanthroline solution is added to form the orange-red ferrous tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[4]
-
Sodium acetate buffer: Finally, a buffer solution is added to adjust and maintain the pH within the optimal range of 2 to 9 for maximum color development and stability of the complex.[1][5][6]
Q2: Why is a reducing agent necessary in the determination of total iron?
A2: In many samples, iron exists in both the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states.[1] The 1,10-phenanthroline reagent specifically forms a intensely colored complex with ferrous iron.[3][7] Therefore, a reducing agent, such as hydroxylamine hydrochloride, is required to convert any ferric iron present in the sample to ferrous iron, ensuring that the total iron concentration is measured.[1][2]
Q3: What is the optimal pH for the formation of the iron-phenanthroline complex?
A3: The intensity of the colored complex is independent of pH in the range of 2 to 9.[5][6] A sodium acetate buffer is commonly used to maintain the pH within this optimal range, typically around 3.5.[1] If the pH is too low, hydrogen ions will compete with the ferrous ions for the 1,10-phenanthroline. If the pH is too high, the ferrous ions may be oxidized to ferric ions.[1]
Q4: What are common interfering substances in this method and how can they be mitigated?
A4: Several ions can interfere with the 1,10-phenanthroline method for iron determination. The table below summarizes common interferences and recommended solutions.[3]
| Interfering Substance | Effect | Recommended Solution |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add an excess of the reducing agent (e.g., hydroxylamine hydrochloride).[3] |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | For phosphates, adding citrate can help to eliminate interference.[3] |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, reducing color intensity. | Add an excess of the 1,10-phenanthroline solution.[3] |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form complexes with 1,10-phenanthroline. | Add an excess of the 1,10-phenanthroline solution.[3] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Can precipitate the 1,10-phenanthroline reagent. | Add an excess of the 1,10-phenanthroline solution.[3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state. | Ensure a reducing agent, like hydroxylamine hydrochloride, is added before the 1,10-phenanthroline.[3] |
| Incorrect pH of the solution. | Verify the pH is within the optimal range of 3 to 9 using a buffer.[3] | |
| Precipitate Formation | Interfering metal ions such as bismuth, cadmium, mercury, or silver are present. | Add an excess of the 1,10-phenanthroline solution.[3] |
| Unstable Color Intensity | Redox processes are occurring, causing a shift in the Fe²⁺/Fe³⁺ equilibrium. | Masking agents like nitrilotriacetic acid can be used to suppress the interference of Fe³⁺.[8] |
| High Background Absorbance | Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware with deionized water. |
| Autofluorescence of 1,10-phenanthroline at certain wavelengths. | Ensure absorbance is measured at the wavelength of maximum absorbance for the iron complex (around 508 nm) and use a proper blank.[5] |
Experimental Protocols
Preparation of Reagent Solutions
| Reagent | Preparation Protocol |
| Standard Iron Solution (e.g., 10 mg/L) | Accurately weigh about 0.07 g of pure ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in distilled water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[2][6] |
| 1,10-Phenanthroline Solution (0.1%) | Dissolve 0.1 g of this compound in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.[2][6] |
| Hydroxylamine Hydrochloride Solution (10%) | Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2][6] |
| Sodium Acetate Buffer Solution (1.2 M) | Dissolve 10 g of sodium acetate in 100 mL of distilled water.[2][5] |
Spectrophotometric Determination of Iron
-
Prepare Standard Solutions: Pipette known volumes (e.g., 1, 5, 10, 20, 35 mL) of the standard iron solution into separate 100-mL volumetric flasks.[5]
-
Prepare Unknown Sample: Transfer a known volume of the unknown sample into a 100-mL volumetric flask.
-
Prepare Blank: Add distilled water to a 100-mL volumetric flask to serve as the blank.
-
Reagent Addition: To each flask (standards, unknown, and blank), add the reagents in the following order, mixing after each addition:
-
Dilution: Dilute each solution to the 100-mL mark with distilled water and mix thoroughly.
-
Incubation: Allow the solutions to stand for at least 10 minutes for full color development.[2][6]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 508 nm for the iron-phenanthroline complex.[5]
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard solution and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Workflow for Spectrophotometric Iron Determination.
Caption: Troubleshooting Logic for Poor Color Development.
References
- 1. IronSpec [web.pdx.edu]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tau.ac.il [tau.ac.il]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. chemetrics.com [chemetrics.com]
- 8. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
troubleshooting color development in phenanthroline iron determination
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the color development in the phenanthroline method for iron determination.
Troubleshooting Guide
This guide addresses specific issues that may arise during the phenanthroline iron determination assay, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state. The o-phenanthroline complex only forms with ferrous (Fe²⁺) iron.[1][2] | Add a reducing agent, such as hydroxylamine hydrochloride, to the sample before adding the o-phenanthroline reagent.[1][2] |
| Incorrect pH of the solution. The optimal pH range for color development is between 3 and 9.[1][2][3] | Adjust the pH of the solution to be between 3 and 9 using a buffer, such as sodium acetate. The most rapid color development occurs at a pH between 2.9 and 3.5.[1] | |
| Incorrect order of reagent addition. | The recommended order of reagent addition is: sample, acid, hydroxylamine hydrochloride, o-phenanthroline, and then the buffer (e.g., sodium acetate).[2] | |
| Insufficient reagent concentration. | Ensure an excess of both the reducing agent and o-phenanthroline to drive the reactions to completion.[2] | |
| Fading or Unstable Color | Presence of strong oxidizing agents. | Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of oxidizing agents.[1][2] |
| Interference from other metal ions. | Refer to the "Interfering Ions and Masking Agents" section below for guidance on using appropriate masking agents.[1] | |
| Precipitate Formation | Presence of ions that precipitate with o-phenanthroline, such as bismuth, cadmium, mercury, or silver.[1][4] | An excess of the o-phenanthroline reagent can help to minimize precipitation from some interfering metals. If precipitation persists, sample pre-treatment to remove the interfering ion may be necessary.[1] |
| The pH is too high, causing precipitation of iron hydroxides. | Ensure the pH is within the optimal range of 3-9. A pH of around 3.5 is often recommended to prevent the precipitation of some iron salts.[2] | |
| Inconsistent or Non-Reproducible Results | Contamination of glassware with iron. | Thoroughly clean all glassware with acid (e.g., soak in hydrochloric acid) and rinse with deionized or distilled water before use.[1] |
| Inaccurate reagent concentrations or volumes. | Ensure all reagents are prepared accurately and that precise volumes are added during the assay. It is recommended to use a burette for adding reagents.[1] | |
| Sample matrix effects. | Prepare calibration standards in a matrix that closely matches the sample matrix to account for any background interference.[1] | |
| Instrumental errors. | Calibrate the spectrophotometer before use and ensure cuvettes are clean and properly matched.[2] |
Interfering Ions and Masking Agents
Several ions can interfere with the o-phenanthroline method. The following table summarizes common interfering ions and suggested methods to mitigate their effects.
| Interfering Ion/Substance | Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺.[1] | Add excess hydroxylamine hydrochloride.[1] |
| Cyanide, Nitrite, Phosphates | Interfere with color development.[1] | For phosphates, adding citrate can help to eliminate interference.[1] |
| Zinc (Zn²⁺) | Forms a colorless complex with o-phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron.[1] | Add an excess of o-phenanthroline.[1] |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form complexes with o-phenanthroline and interfere, especially at high concentrations.[1][4] | Add an excess of o-phenanthroline.[1] For significant interference, consider solvent extraction methods.[1] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Precipitate the o-phenanthroline reagent.[1][4] | Add an excess of o-phenanthroline.[1] |
| Ferric Iron (Fe³⁺) | Does not react with o-phenanthroline. | Use a reducing agent (hydroxylamine hydrochloride).[1] For selective determination of Fe²⁺ in the presence of Fe³⁺, fluoride can be used as a masking agent for Fe³⁺.[1][5] |
| Chelating Agents (e.g., EDTA) | Can form stable complexes with iron, preventing its reaction with o-phenanthroline.[2] | This method may not be suitable for samples containing strong chelators. Sample digestion might be required.[2] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Optimal pH Range | 3 - 9 | The intensity of the color is independent of pH in this range.[3] |
| Rapid Color Development pH | 2.9 - 3.5 | Ensures quick and complete color formation.[1][6] |
| Wavelength of Maximum Absorbance (λmax) | 508 - 511 nm | The orange-red complex exhibits maximum absorbance in this range.[3][7] |
| Molar Absorptivity (ε) | ~11,100 M⁻¹cm⁻¹ | At 508 nm.[3] |
| Color Stability | At least 6 months | For prepared color standards.[6] |
Experimental Protocol: Standard Phenanthroline Method
This protocol outlines the key steps for the determination of iron using the 1,10-phenanthroline method.
1. Preparation of Reagents:
-
Standard Iron Solution (e.g., 10 mg/L): Weigh approximately 0.07 g of pure ferrous ammonium sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in distilled water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid. Dilute to the 1 L mark with distilled water. Calculate the exact concentration.[1][3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1][3]
-
o-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of o-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to dissolve.[1][3]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1][3]
2. Standard Assay Procedure:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix.[1][3]
-
Add 10 mL of the o-phenanthroline solution and mix.[3]
-
Add 8 mL of the sodium acetate solution to adjust the pH and mix.[1][3]
-
Dilute to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for complete color development.[1][3]
-
Measure the absorbance of the solution at approximately 510 nm using a spectrophotometer, with a blank solution (containing all reagents except the iron standard/sample) as the reference.[1][8]
-
Prepare a calibration curve using a series of standard iron solutions of known concentrations and determine the concentration of iron in the sample from this curve.[1]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for phenanthroline iron determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the o-phenanthroline method for iron determination? A1: The o-phenanthroline method is a colorimetric technique used to determine the concentration of iron in a sample. It is based on the reaction of ferrous iron (Fe²⁺) with three molecules of o-phenanthroline to form a stable, orange-red complex. The intensity of the color is directly proportional to the iron concentration and is measured using a spectrophotometer.[1][9]
Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary? A2: The o-phenanthroline reagent only forms the colored complex with ferrous iron (Fe²⁺). If the sample contains ferric iron (Fe³⁺), it must first be reduced to Fe²⁺. Hydroxylamine hydrochloride is used to ensure all iron is in the ferrous state for accurate measurement.[1][2][3]
Q3: What is the optimal pH for the o-phenanthroline assay? A3: The iron(II)-phenanthroline complex forms quantitatively in the pH range between 3 and 9.[1][2] A pH of about 3.5 is commonly recommended to prevent the precipitation of certain iron salts, such as phosphates, and to ensure rapid color development.[1][2]
Q4: What is the correct order for adding the reagents? A4: The recommended order of reagent addition is critical for accurate results and is as follows: sample, acid, hydroxylamine hydrochloride, o-phenanthroline, and then the buffer (e.g., sodium acetate).[2]
Q5: How can interference from other metal ions be overcome? A5: Interference can be mitigated in several ways. Adding an excess of the o-phenanthroline reagent can help overcome interference from ions like zinc, chromium, copper, and nickel.[1] For specific interferences, masking agents can be used. For example, citrate can be used to overcome interference from phosphates, and fluoride can be used to mask Fe³⁺ if you are only interested in the initial Fe²⁺ concentration.[1] In cases of severe interference, sample pre-treatment or extraction methods may be necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. chemetrics.com [chemetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 7. bpasjournals.com [bpasjournals.com]
- 8. mt.com [mt.com]
- 9. pennwest.edu [pennwest.edu]
effect of temperature on 1,10-Phenanthroline monohydrochloride monohydrate reactions
Welcome to the technical support center for 1,10-Phenanthroline Monohydrochloride Monohydrate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound, with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature is between 15°C and 25°C.[1] It is crucial to store the compound in a dry, well-ventilated place, protected from moisture and direct light.[1][2][3]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in water is limited at room temperature.[4] Several experimental protocols recommend warming the solution gently to facilitate dissolution, indicating that solubility increases with temperature.[5][6][7] For instance, in the preparation of a 0.1% solution for iron determination, gentle heating is often suggested.[5][6][7]
Q3: What is the thermal stability of this compound?
A3: 1,10-Phenanthroline monohydrate is stable at ambient temperatures.[8] However, it undergoes dehydration at elevated temperatures. Thermal analysis has shown that the desolvation process for related solvates can begin at temperatures as low as 30°C, with a maximum rate between 50°C and 60°C.[9] The monohydrate form melts at approximately 102°C.[8]
Q4: How does temperature impact the stability of the iron(II)-phenanthroline complex in spectrophotometric analysis?
A4: The orange-red [Fe(phen)₃]²⁺ complex is very stable over a wide pH range (2-9) and its color intensity does not change appreciably over long periods at room temperature.[5][6][10] While specific quantitative data on the thermal degradation of the complex is limited, studies on the formation kinetics were conducted at a standard temperature of 25°C.[11][12] Extreme temperatures should be avoided as they can affect reaction rates and potentially the stability of the complex.
Q5: What is the optimal temperature for metalloprotease inhibition assays using 1,10-Phenanthroline?
A5: The optimal temperature for the inhibition assay is typically dictated by the optimal temperature for the activity of the specific metalloprotease being studied. For example, the metallopeptidase from Phialophora verrucosa shows optimal activity at 37°C, and inhibition by 1,10-phenanthroline is effectively measured at this temperature.[1] Similarly, inhibition studies of MMP-2 and MMP-9 by ruthenium complexes containing a 1,10-phenanthroline derivative were also conducted at 37°C.[13]
Troubleshooting Guides
Spectrophotometric Determination of Iron
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps |
| Low or inconsistent absorbance readings. | Incomplete dissolution of this compound due to low temperature. | Gently warm the reagent solution during preparation to ensure complete dissolution. A water bath at 40-50°C is recommended. Avoid boiling. |
| Slow formation of the [Fe(phen)₃]²⁺ complex at low ambient temperatures. | Allow for a longer color development time before measuring absorbance. Ensure all solutions are equilibrated to room temperature (20-25°C) before mixing. | |
| Absorbance readings decrease over time. | Potential degradation of the complex at elevated temperatures. | Avoid exposing the colored solution to high temperatures or direct sunlight for extended periods. Conduct measurements at a stable room temperature. |
| Precipitate forms in the reaction mixture. | Decreased solubility of reagents or the complex at low temperatures. | Ensure all stock solutions are fully dissolved and at room temperature before use. If working in a cold environment, consider using a temperature-controlled water bath for the reaction vessels. |
Metalloprotease Inhibition Assays
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps |
| Inconsistent or lower-than-expected inhibition. | Suboptimal temperature for enzyme activity, affecting the baseline against which inhibition is measured. | Ensure the assay is performed at the optimal temperature for the specific metalloprotease being studied (often 37°C). Use a calibrated incubator or water bath. |
| Temperature fluctuations during the assay affecting enzyme kinetics and inhibitor binding. | Pre-incubate all reagents, including the enzyme, substrate, and 1,10-phenanthroline solution, at the assay temperature. Use a temperature-controlled plate reader or water bath throughout the experiment. | |
| Loss of inhibitor activity in stock solutions. | Potential degradation of 1,10-phenanthroline in solution over time, which can be accelerated by improper storage temperatures. | Store stock solutions of 1,10-phenanthroline at the recommended temperature (typically 2-8°C for solutions) and protect from light. Prepare fresh working solutions for each experiment. |
Data Summary
Thermal Properties of 1,10-Phenanthroline Monohydrate
| Property | Temperature/Range | Reference |
| Recommended Storage | 15 - 25 °C | [1] |
| Onset of Desolvation (for related solvates) | ~30 °C | [9] |
| Maximum Desolvation Rate (for related solvates) | 50 - 60 °C | [9] |
| Melting Point (Monohydrate) | ~102 °C | [8] |
Conditions for 1,10-Phenanthroline Reactions
| Application | Recommended Temperature | Reference |
| Iron(II) Complex Formation Kinetics Study | 25 °C | [11][12] |
| Metallopeptidase Inhibition Assay (P. verrucosa) | 37 °C | [1] |
| MMP-2 and MMP-9 Inhibition Assay | 37 °C | [13] |
Experimental Protocols
Protocol: Spectrophotometric Determination of Iron (II)
This protocol is a general guideline for the determination of iron(II) using 1,10-phenanthroline.
1. Reagent Preparation:
-
Standard Iron Solution (e.g., 10 ppm): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming (e.g., in a 40-50°C water bath) may be necessary to achieve complete dissolution.[5][6][7]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe³⁺ to Fe²⁺.
-
Sodium Acetate Buffer Solution: Prepare a buffer solution to maintain the pH between 3.5 and 6.5.
2. Experimental Workflow:
Caption: Workflow for the spectrophotometric determination of iron.
3. Procedure:
-
To a series of volumetric flasks, add known volumes of the standard iron solution, the unknown sample solution, and a blank (deionized water).
-
To each flask, add the hydroxylamine hydrochloride solution and mix.
-
Add the 1,10-phenanthroline solution to each flask and mix.
-
Add the sodium acetate buffer to each flask, dilute to the mark with deionized water, and mix thoroughly.
-
Allow the solutions to stand at room temperature (e.g., 20-25°C) for at least 10-15 minutes for the orange-red color to fully develop.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 510 nm for the [Fe(phen)₃]²⁺ complex.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and the unknown sample.
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Determine the concentration of iron in the unknown sample from the calibration curve.
Logical Relationships
Caption: Influence of temperature on key experimental factors.
References
- 1. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijaar.org [ijaar.org]
- 4. rsc.org [rsc.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 7. flinnsci.com [flinnsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Role of Water in 1,10-Phenanthroline Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tau.ac.il [tau.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Matrix Metalloproteinases and Cancer Cell Detachment by Ru(II) Polypyridyl Complexes Containing 4,7-Diphenyl-1,10-phenanthroline Ligands—New Candidates for Antimetastatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent precipitation of 1,10-Phenanthroline monohydrochloride monohydrate in solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling 1,10-Phenanthroline monohydrochloride monohydrate in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to prevent precipitation and ensure the stability and efficacy of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The monohydrochloride monohydrate form is readily soluble in water.[1][2][3] For many applications, particularly in analytical chemistry for iron determination, distilled or deionized water is the preferred solvent.[4][5] The base form, 1,10-phenanthroline, is also soluble in organic solvents like ethanol, methanol, and acetone.[6][7][8]
Q2: My aqueous solution of 1,10-Phenanthroline has become cloudy or formed a precipitate. What are the likely causes?
A2: Precipitation can occur for several reasons:
-
Incorrect pH: In assays involving metal ions, the solution's pH is critical. For instance, in iron determination, a pH outside the optimal 2-9 range can cause the precipitation of metal hydroxides or other salts, leading to turbidity.[9]
-
Presence of Interfering Ions: Certain metal ions, such as bismuth, cadmium, mercury, or silver, can form insoluble complexes with phenanthroline, causing it to precipitate from the solution.[5]
-
Low Temperature: If a saturated solution is prepared with heating and then cooled, the compound may precipitate out if its concentration exceeds its solubility limit at the lower temperature.
-
Concentration Exceeds Solubility: Attempting to create a solution with a concentration higher than the solubility limit will result in undissolved solid or precipitation. The solubility in water is high, approximately 0.1 g/mL, but it is not infinite.[1]
Q3: How does pH impact the stability of the solution?
A3: While this compound dissolves well in neutral water, pH becomes a crucial factor in its application. For its most common use in the colorimetric determination of iron, the colored iron(II)-phenanthroline complex is stable within a pH range of 2 to 9.[4][9] A pH of approximately 3.5 is often recommended to prevent the precipitation of iron salts like phosphates while ensuring complete complex formation.[9] At a high pH, iron itself can precipitate as iron hydroxide, which would interfere with the analysis.[9]
Q4: What is the correct procedure for preparing a stable aqueous solution?
A4: To prepare a stable solution, use high-purity distilled or deionized water. Dissolution can be aided by vigorous stirring or gentle warming.[4][5] It is important not to boil the solution, as this can cause decomposition.[10] Always allow the solution to cool to room temperature before making final volume adjustments in a volumetric flask. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q5: How should I store stock and working solutions of 1,10-Phenanthroline?
A5: The solid compound is hygroscopic and should be stored in a tightly closed container in a cool, dry area away from moisture.[3][11] Stock solutions prepared in DMSO or distilled water can be stored at -20°C for up to three months.[1] Diluted aqueous working solutions are less stable and should ideally be used within a few days.[6]
Troubleshooting Guide
Precipitation is a common issue encountered when working with 1,10-Phenanthroline solutions. The following logical diagram provides a step-by-step guide to identify and resolve the problem.
Caption: Troubleshooting flowchart for precipitation issues.
Quantitative Data Summary
The table below summarizes key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₁ClN₂O | [1][3] |
| Molecular Weight | 234.68 g/mol | [1] |
| Appearance | White to colorless crystalline powder | [1] |
| Melting Point | ~224-225 °C (with decomposition) | [1][3] |
| Solubility in Water | Soluble; approx. 0.1 g/mL | [1] |
| Storage Temperature | Room Temperature (solid) | [1] |
Experimental Protocols
Protocol for Preparation of a Standard 0.1% (w/v) Aqueous Solution
This protocol details the preparation of a common working solution used in analytical procedures, such as the colorimetric determination of iron.
Materials:
-
This compound (CAS: 18851-33-7)
-
High-purity distilled or deionized water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Weighing paper or boat
Procedure:
-
Accurately weigh 0.10 g of this compound using an analytical balance.
-
Carefully transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water to the flask.
-
Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer.
-
Stir the solution until the solid is completely dissolved. If dissolution is slow, the flask may be warmed gently in a water bath. Do not boil the solution.[4][5][10]
-
Once dissolved, remove the flask from the stirrer (and water bath, if used) and allow it to cool to ambient room temperature.
-
Carefully add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
The solution is now ready for use. Store as recommended in the FAQ section.
Caption: Workflow for preparing a 0.1% aqueous solution.
References
- 1. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [amp.chemicalbook.com]
- 2. 1,10-Phenanthroline monohydrochloride | CAS#:3829-86-5 | Chemsrc [chemsrc.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.finalsite.net [resources.finalsite.net]
safety precautions for handling 1,10-Phenanthroline monohydrochloride monohydrate
This guide provides essential safety information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with 1,10-Phenanthroline monohydrochloride monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as acutely toxic if swallowed.[1][2] It is also very toxic to aquatic life, with long-lasting effects.[3] While not classified as a skin irritant, it may cause harm if it enters the bloodstream through cuts or abrasions.[3] Dust inhalation may lead to respiratory discomfort.[3]
Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?
A2: The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side shields are required.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC) tested according to EN 374 are necessary. For brief contact, a glove with a protection class of 3 or higher is recommended.[5][6]
-
Body Protection: A lab coat or overalls should be worn.[5][6]
-
Respiratory Protection: If dust formation is likely or if working outside a well-ventilated area, a NIOSH-approved particulate respirator (P3 filter) should be used.
Q3: How should I properly store this chemical?
A3: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] The substance should be stored locked up due to its toxicity.[5][9]
Q4: What is the correct procedure for disposing of waste containing this chemical?
A4: All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or the environment.[5] Dispose of the contents and container to an approved waste disposal plant.[9]
Q5: What should I do in case of accidental ingestion?
A5: If swallowed, immediately call a poison control center or doctor.[2][8][9] Rinse the mouth with water.[1][2] Do NOT induce vomiting.[2][8] If the person is conscious, a slurry of activated charcoal in water may be administered.[5][6] Never give anything by mouth to an unconscious person.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected color change or degradation of the solid chemical. | Improper storage leading to exposure to moisture, light, or incompatible substances. | Verify that the chemical is stored in a tightly sealed container in a cool, dry, dark place, away from oxidizing agents. Discard the material if degradation is suspected, following hazardous waste disposal procedures. |
| Difficulty dissolving the compound in water. | The compound is described as not mixing well with water. | Gentle warming may be necessary to aid dissolution.[7] Ensure you are using deionized water and that the solution is being stirred adequately. |
| Skin or eye irritation after handling. | Inadequate PPE or accidental exposure. | Immediately flush the affected area. For eyes, rinse continuously with running water for at least 15 minutes, holding eyelids apart.[5][6] For skin, wash with soap and running water.[5][6] Seek medical attention if irritation persists. Review and improve PPE practices. |
| Airborne dust is generated during weighing or transfer. | Improper handling technique for a fine powder. | Handle the solid in a chemical fume hood or a ventilated enclosure. Use dry clean-up procedures and avoid sweeping, which can generate dust.[5][6] Employ careful pouring techniques or use a spatula to minimize dust. |
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for 1,10-Phenanthroline and its monohydrate form.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 132 mg/kg | Rat | [1][2][10] |
This data is for the closely related 1,10-Phenanthroline, which is often used interchangeably in safety literature for the monohydrochloride monohydrate form.
Experimental Protocol: Spectrophotometric Determination of Iron
This protocol outlines a common application of 1,10-Phenanthroline for the colorimetric determination of iron (II). The procedure involves the formation of a stable, orange-red iron (II) complex.
Objective: To determine the concentration of an unknown iron sample.
Materials:
-
This compound
-
Ferrous ammonium sulfate hexahydrate (for standards)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Concentrated Sulfuric Acid
-
Deionized water
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
Spectrophotometer
Reagent Preparation (Handle all chemicals with appropriate PPE in a fume hood):
-
Standard Iron Solution (e.g., 10 ppm): Accurately weigh approximately 0.07 g of ferrous ammonium sulfate hexahydrate, dissolve it in a 1-liter volumetric flask with deionized water, and add 2.5 mL of concentrated sulfuric acid before diluting to the mark.[7][11]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming may be required.[7]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[7][11]
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[7][11]
Procedure:
-
Prepare Standards: Into a series of five 100 mL volumetric flasks, pipette known volumes (e.g., 1, 5, 10, 25, 50 mL) of the standard iron solution.[7][11]
-
Prepare Blank and Unknown: Use one 100 mL flask for a blank (containing only deionized water) and another for a specific volume of your unknown sample.[7][11]
-
Complex Formation: To each flask (including standards, blank, and unknown), add the following reagents in order, mixing after each addition:
-
Dilution: Dilute all solutions to the 100 mL mark with deionized water and mix thoroughly.[6][7]
-
Incubation: Allow the solutions to stand for at least 10 minutes for the color to fully develop.[6][7][11]
-
Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron complex, which is approximately 508-510 nm.[9]
-
Analysis: Zero the instrument using the blank solution. Measure the absorbance of each standard and the unknown sample.
-
Calculation: Plot a calibration curve of absorbance versus the concentration of the standards. Use the equation of the line from the curve to determine the concentration of iron in your unknown sample based on its absorbance.[6]
Visualized Workflows
References
- 1. actylislab.com [actylislab.com]
- 2. apexcolours.com [apexcolours.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tau.ac.il [tau.ac.il]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. 1 10-Phenanthroline Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. csun.edu [csun.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. chemlab.truman.edu [chemlab.truman.edu]
Validation & Comparative
1,10-Phenanthroline monohydrochloride monohydrate vs bathophenanthroline for iron analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. Spectrophotometric methods employing chelating agents are widely favored for their simplicity, sensitivity, and cost-effectiveness. Among the most common reagents are 1,10-Phenanthroline and Bathophenanthroline. This guide provides a detailed, objective comparison of these two reagents for iron analysis, supported by experimental data and protocols to aid in selecting the optimal method for your research needs.
At a Glance: Key Performance Characteristics
Both 1,10-Phenanthroline and Bathophenanthroline form stable, colored complexes with ferrous iron (Fe²⁺), enabling its quantification through spectrophotometry. However, they differ significantly in their sensitivity and susceptibility to interferences.
| Parameter | 1,10-Phenanthroline Monohydrochloride Monohydrate | Bathophenanthroline |
| Complex with Fe(II) | Orange-Red | Red |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm[1][2] | 533 - 535 nm[3][4][5] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹[1][2] | ~22,400 L mol⁻¹ cm⁻¹[6] |
| Sensitivity | Good | Excellent (approximately twice as sensitive as 1,10-Phenanthroline)[7] |
| Detection Limit | As low as 10 µg/L[8] | Can detect iron concentrations in the parts per billion (ppb) range.[9] |
| Optimal pH Range | 3 - 9[1][10] | 4.0 - 4.5 for complexation/extraction[11] |
| Common Interferences | Strong oxidizing agents, cyanide, nitrite, phosphates, Cr, Zn, Co, Cu, Ni, Bi, Cd, Hg, Ag.[8][12] | Cu, Mn, Cd, Zn, Co, Ni, Cr, Ru.[11][13] |
Principles of the Methods
The fundamental principle for both methods involves the reduction of any ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺), followed by the addition of the chelating agent. The chelator then forms a colored complex with Fe²⁺ in a 3:1 molar ratio (3 molecules of chelator to 1 ion of iron). The intensity of the color, which is directly proportional to the iron concentration, is then measured using a spectrophotometer.
Experimental Workflow
The general experimental workflow for iron analysis using either 1,10-Phenanthroline or Bathophenanthroline is outlined below. The key difference lies in the specific reagents and extraction steps, particularly for the less water-soluble Bathophenanthroline complex.
Detailed Experimental Protocols
Method 1: Iron Analysis using this compound
This method is suitable for the direct determination of iron in aqueous samples.
Reagents:
-
Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in distilled water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. Warm gently to aid dissolution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.
Procedure:
-
Sample Preparation: Pipette a known volume of the sample (containing 0.02-0.5 mg of iron) into a 100 mL volumetric flask.
-
Reduction: Add 1 mL of hydroxylamine hydrochloride solution and mix.
-
pH Adjustment and Complexation: Add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate solution.[1]
-
Color Development: Dilute to the mark with distilled water, mix thoroughly, and allow the solution to stand for 10-15 minutes for full color development.
-
Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer, with a reagent blank as the reference.
-
Calibration: Prepare a series of standards by diluting the standard iron solution and treat them in the same manner as the samples to construct a calibration curve of absorbance versus iron concentration.
Method 2: Iron Analysis using Bathophenanthroline
Due to the lower water solubility of the iron-bathophenanthroline complex, a solvent extraction step is typically required.
Reagents:
-
Standard Iron Solution (10 ppm): Prepare from a 100 ppm stock solution.
-
Bathophenanthroline Solution (0.001 M in ethanol): Dissolve 0.0332 g of bathophenanthroline in 100 mL of ethanol.
-
L-Ascorbic Acid Solution (1% w/v): Dissolve 1 g of L-ascorbic acid in 100 mL of distilled water. Prepare fresh.
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.
-
Extraction Solvent: Isoamyl alcohol or n-hexyl alcohol.
Procedure:
-
Sample Preparation: Place a known volume of the sample into a separatory funnel.
-
Reduction: Add 1 mL of L-ascorbic acid solution and mix.
-
pH Adjustment and Complexation: Add 5 mL of sodium acetate solution to adjust the pH to 4.0-4.5. Add 4 mL of the bathophenanthroline solution and mix. Allow to stand for 10 minutes.
-
Extraction: Add a known volume (e.g., 10 mL) of the extraction solvent and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Measurement: Transfer the organic layer to a cuvette and measure the absorbance at 533 nm against a solvent blank.
-
Calibration: Prepare a series of standards and treat them with the same extraction procedure to create a calibration curve.
Comparison of Performance and Practical Considerations
Sensitivity: Bathophenanthroline is the clear choice for determining trace amounts of iron, with a molar absorptivity approximately double that of 1,10-phenanthroline.[7] This heightened sensitivity makes it ideal for applications where iron concentrations are expected to be very low.
Specificity and Interferences: Both methods are subject to interference from other metal ions that can form complexes with the chelating agents. For the 1,10-phenanthroline method, common interferents include zinc, copper, cobalt, and nickel.[8][12] The interference from these ions can often be minimized by adding an excess of the phenanthroline reagent. For bathophenanthroline , copper is a notable interferent.[13] The use of masking agents, such as EDTA, can improve the selectivity of the bathophenanthroline method in the presence of certain interfering ions like Cd²⁺, Co²⁺, Cu²⁺, Ni²⁺, and Zn²⁺.[7]
Ease of Use: The 1,10-phenanthroline method is generally simpler and faster as it is performed in a single aqueous phase. The bathophenanthroline method requires a solvent extraction step, which adds to the procedure's complexity and time, and involves the use of organic solvents.
Cost: 1,10-Phenanthroline is typically less expensive than bathophenanthroline, which may be a consideration for high-throughput laboratories.
Conclusion and Recommendations
The choice between 1,10-Phenanthroline and Bathophenanthroline for iron analysis depends primarily on the required sensitivity of the assay and the sample matrix.
-
This compound is a robust and cost-effective choice for routine iron analysis in samples where iron concentrations are not exceedingly low and the presence of significant interferences is not a major concern. Its simple, single-phase protocol makes it well-suited for a large number of samples.
-
Bathophenanthroline is the superior reagent for applications demanding high sensitivity and the determination of trace levels of iron. While the procedure is more complex due to the need for solvent extraction, its higher molar absorptivity allows for the quantification of iron at concentrations that may be undetectable with 1,10-phenanthroline. Careful consideration of potential interferences and the use of masking agents may be necessary to ensure accurate results.
For researchers in drug development and other fields requiring precise quantification of low levels of iron, the enhanced sensitivity of bathophenanthroline often justifies the more involved experimental protocol. Conversely, for routine quality control or environmental screening where iron levels are within the detectable range of 1,10-phenanthroline, its simplicity and lower cost present a significant advantage.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. tau.ac.il [tau.ac.il]
- 3. Solved Bathophenanthroline is a compound that forms a red | Chegg.com [chegg.com]
- 4. Answered: Given: Bathophenanthroline is a compound that forms a red complex with iron(II). The molar absorptivity for the complex is 22,350 L mol-1 cm-1 at ? = 535 nm.… | bartleby [bartleby.com]
- 5. Solved Bathophenanthroline is a compound that forms a red | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 9. irongallink.org [irongallink.org]
- 10. IronSpec [web.pdx.edu]
- 11. NEMI Method Summary - D1068D [nemi.gov]
- 12. benchchem.com [benchchem.com]
- 13. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chelating Agents: 1,10-Phenanthroline Monohydrochloride Monohydrate vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 1,10-Phenanthroline monohydrochloride monohydrate with other widely used chelating agents, namely EDTA, BAPTA, and Deferoxamine. The comparison focuses on their performance, supported by experimental data, to assist in making informed decisions for specific research applications.
Chemical Properties and Mechanism of Action
1,10-Phenanthroline is a heterocyclic organic compound that acts as a bidentate ligand, forming stable complexes with a wide range of metal ions through its two nitrogen atoms.[1] Its rigid, planar structure contributes to the high stability of these complexes.[1] This chelating action is the basis for its diverse applications, from analytical chemistry to modulating biological systems.[1] In contrast, EDTA (Ethylenediaminetetraacetic acid) is a more flexible hexadentate ligand, capable of forming very stable complexes with most metal ions. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is structurally similar to EGTA and is particularly valued for its high selectivity for Ca²⁺ over Mg²⁺ ions. Deferoxamine is a bacterial siderophore that is a hexadentate ligand with a very high and specific affinity for ferric iron (Fe³⁺).
Quantitative Comparison of Metal Ion Chelation
The stability of the complex formed between a chelating agent and a metal ion is a key determinant of its efficacy. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.
| Metal Ion | 1,10-Phenanthroline (log K₁) | EDTA (log K) | BAPTA (log K) | Deferoxamine (log K) |
| Fe³⁺ | ~6.5 | 25.1 | - | 30.6 |
| Fe²⁺ | 5.9 | 14.3 | - | - |
| Cu²⁺ | 9.0 | 18.8 | - | 14.1 |
| Zn²⁺ | 6.4 | 16.5 | - | 11.1 |
| Ca²⁺ | - | 10.7 | 6.97 | 3.7 |
| Mg²⁺ | - | 8.7 | 1.77 | 4.3 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The data presented is compiled from various sources for comparative purposes.
Performance in Key Applications
Metalloprotease Inhibition
Metalloproteases are a class of enzymes whose catalytic activity depends on a metal ion, typically zinc. Chelating agents can inhibit these enzymes by sequestering this essential metal cofactor. 1,10-Phenanthroline is a well-known inhibitor of metalloproteases.[2]
| Chelating Agent | Target Enzyme(s) | IC₅₀ | Reference |
| 1,10-Phenanthroline | Collagenase | 110.5 µM | [3] |
| 1,10-Phenanthroline | MMP-2, MMP-9 | - | [4] |
| EDTA | Dipeptidase | Effective at 0.1 mmol l⁻¹ | [5] |
Antioxidant Activity
The antioxidant activity of chelating agents is often attributed to their ability to bind transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions.[1][6] Various assays are used to measure antioxidant capacity, including ORAC (Oxygen Radical Absorbance Capacity) and CUPRAC (Cupric Ion Reducing Antioxidant Capacity).
While direct comparative studies of the antioxidant capacity of 1,10-phenanthroline against EDTA, BAPTA, and deferoxamine using standardized assays are limited, a study on 1,10-phenanthroline and its palladium complex showed notable antioxidant activity in both HORAC and ORAC assays.[7] Another study demonstrated the antioxidant efficacy of deferasirox, an iron chelator, in model systems of oxidative damage, and compared it with deferiprone.[8]
Experimental Protocols
Determination of Metal Chelating Activity (Spectrophotometric Method)
This protocol is a general method to assess the Fe²⁺ chelating ability of a compound.
Materials:
-
Test compound (e.g., this compound)
-
FeCl₂ solution (2 mM)
-
Ferrozine solution (5 mM)
-
Methanol
-
Distilled water
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound in methanol.
-
To 1 mL of the test compound solution at various concentrations, add 3.7 mL of methanol.
-
Initiate the reaction by adding 0.1 mL of 2 mM FeCl₂.
-
After 30 seconds, add 0.2 mL of 5 mM ferrozine.
-
Shake the mixture vigorously and let it stand at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm.
-
A blank is prepared in the same manner, but methanol is used instead of the test compound solution.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound solution.
Metalloprotease Inhibition Assay (Fluorometric Method)
This protocol provides a general framework for assessing the inhibitory effect of a chelating agent on a matrix metalloproteinase (MMP).
Materials:
-
Recombinant MMP enzyme
-
Fluorogenic MMP substrate
-
Test inhibitor (e.g., 1,10-Phenanthroline)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the MMP enzyme solution.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control well with assay buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately start monitoring the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Chelating agents exert their effects by modulating the concentration of metal ions, which are crucial components of many signaling pathways.
Caption: Workflow for determining the IC₅₀ of a metalloprotease inhibitor.
Metal ions like zinc and iron are integral to numerous cellular signaling cascades. Chelating agents can be used to probe the roles of these ions in specific pathways.
Caption: Simplified MAPK signaling pathway showing points of intervention by 1,10-Phenanthroline.
Iron homeostasis is another critical process regulated by a complex signaling network. Chelators like Deferoxamine are designed to specifically target iron.
Caption: Overview of iron uptake and the role of Deferoxamine in preventing oxidative stress.
Conclusion
This compound is a potent chelator of transition metal ions, making it a valuable tool for inhibiting metalloenzymes and studying metal-dependent biological processes. Its performance characteristics differ significantly from other common chelating agents like EDTA, BAPTA, and Deferoxamine, which exhibit different metal ion selectivities and potencies. The choice of chelating agent should be guided by the specific metal ion of interest and the experimental context. The data and protocols provided in this guide aim to facilitate this selection process for researchers in the fields of life sciences and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Matrix Metalloproteinases and Cancer Cell Detachment by Ru(II) Polypyridyl Complexes Containing 4,7-Diphenyl-1,10-phenanthroline Ligands—New Candidates for Antimetastatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Spectrophotometric Iron Determination Using 1,10-Phenanthroline and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of iron is crucial in various stages of research and development. This guide provides a detailed comparison of the widely used spectrophotometric method involving 1,10-Phenanthroline monohydrochloride monohydrate with two common atomic spectroscopy techniques: Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This comparison is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Introduction to Iron Analysis Methods
The determination of iron content is a critical analytical parameter in numerous fields, including pharmaceutical analysis, environmental monitoring, and clinical diagnostics. The choice of analytical method depends on factors such as the required sensitivity, sample matrix, cost, and available instrumentation.
The 1,10-Phenanthroline spectrophotometric method is a classic and accessible colorimetric technique. It relies on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex, which can be quantified by measuring its absorbance.
Flame Atomic Absorption Spectrometry (FAAS) is a more instrument-intensive technique that measures the absorption of light by free iron atoms in a flame. It offers higher sensitivity and is less susceptible to matrix interferences compared to spectrophotometry.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique that uses an inductively coupled plasma to ionize the sample. The ions are then separated and quantified by a mass spectrometer. ICP-MS provides the lowest detection limits and the ability for multi-element analysis.
Experimental Protocols
Spectrophotometric Method using 1,10-Phenanthroline
This method is based on the formation of a colored complex between ferrous iron and 1,10-phenanthroline. The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer.
Reagents:
-
Standard Iron Solution (e.g., 10 ppm): Prepared by dissolving a known weight of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid.
-
Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): Used to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
This compound Solution (e.g., 0.1% w/v): The color-forming reagent.
-
Sodium Acetate Buffer Solution (e.g., 1 M): To adjust the pH to the optimal range for color development (pH 3-9).[1]
Procedure:
-
Sample Preparation: An accurately weighed or measured sample is dissolved in an appropriate solvent. If necessary, an acid digestion is performed to bring the iron into solution.
-
Reduction of Iron: To a suitable aliquot of the sample solution, hydroxylamine hydrochloride solution is added to ensure all iron is in the ferrous state.
-
Color Development: 1,10-phenanthroline solution and a sodium acetate buffer are added. The solution is then diluted to a known volume with deionized water and allowed to stand for complete color development.
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 510 nm, against a reagent blank.[1]
-
Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.
Flame Atomic Absorption Spectrometry (FAAS)
FAAS measures the absorption of light by ground-state iron atoms in a flame.
Instrumentation:
-
Atomic Absorption Spectrophotometer equipped with an iron hollow cathode lamp and a nebulizer-burner system.
-
Air-acetylene flame.
Procedure:
-
Sample Preparation: Samples are typically digested using a mixture of acids (e.g., HCl and HNO₃) to dissolve the iron and destroy the organic matrix.[2][3] The digested sample is then diluted to a suitable concentration with deionized water.
-
Instrument Setup: The instrument is set to the specific wavelength for iron analysis (typically 248.3 nm). The hollow cathode lamp current and slit width are optimized.
-
Calibration: A series of standard iron solutions are prepared and used to generate a calibration curve by plotting absorbance versus concentration.
-
Measurement: The sample solution is aspirated into the flame, and the absorbance is measured.
-
Quantification: The iron concentration in the sample is determined from the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for elemental analysis.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer.
Procedure:
-
Sample Preparation: Similar to FAAS, samples require acid digestion to bring the iron into a liquid form and remove the matrix.
-
Instrument Tuning: The ICP-MS is tuned to optimize its performance for iron analysis, including plasma conditions and detector settings.
-
Calibration: A calibration curve is prepared using a series of certified iron standard solutions.
-
Measurement: The sample solution is introduced into the plasma, where it is atomized and ionized. The iron ions are then passed into the mass spectrometer and detected.
-
Quantification: The concentration of iron is determined by comparing the signal intensity of the sample to the calibration curve.
Performance Comparison
The following table summarizes the key performance characteristics of the three methods for iron determination. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Spectrophotometry (1,10-Phenanthroline) | Flame Atomic Absorption Spectrometry (FAAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Linearity Range | 0.1 - 30 mg/L[4] | 2 - 8 µg/mL[3] | 0 - 200 µg/L |
| Accuracy (% Recovery) | 99.63% | 100.12%[3] | 92.0% - 101.4%[5] |
| Precision (% RSD) | < 2%[1] | Repeatability: 0.99%, Intermediate Precision: 0.83%[3] | < 10% |
| Limit of Detection (LOD) | 0.0108 mg/L[4] | Varies, typically in the low mg/L to µg/L range | 0.07 µg/L |
| Limit of Quantification (LOQ) | 0.0345 mg/L[4] | Varies, typically in the low mg/L to µg/L range | 0.2 µg/L |
Visualizing the Methodologies
To better understand the workflows, the following diagrams illustrate the key steps in the spectrophotometric method and a logical comparison of the three techniques.
Caption: Experimental workflow for the spectrophotometric determination of iron using 1,10-phenanthroline.
Caption: Logical comparison of key performance characteristics for the three iron determination methods.
Conclusion
The choice of method for iron determination is a critical decision that impacts the accuracy, sensitivity, and efficiency of the analysis.
-
The spectrophotometric method using 1,10-phenanthroline remains a viable option for many laboratories due to its low cost, simplicity, and acceptable accuracy for many applications. However, it is more susceptible to interferences and has a higher limit of detection compared to the other methods.
-
FAAS offers a significant improvement in sensitivity and is less prone to matrix effects. It is a robust and widely used technique in quality control laboratories for routine analysis.
-
ICP-MS stands out for its exceptional sensitivity, low detection limits, and high-throughput capabilities, making it the method of choice for trace and ultra-trace level iron analysis and for multi-elemental screening. The high initial investment and operational costs are the main considerations for this technique.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected concentration of iron, the complexity of the sample matrix, and the available resources. This guide provides the necessary data and protocols to make an informed decision.
References
alternative methods to 1,10-Phenanthroline monohydrochloride monohydrate for metal ion detection
A Comparative Guide to Alternative Methods for Metal Ion Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of metal ions is a critical aspect of various analytical and biological studies. While 1,10-Phenanthroline monohydrochloride monohydrate has been a long-standing reagent for this purpose, particularly for iron, a diverse array of alternative methods offering enhanced sensitivity, selectivity, and applicability have emerged. This guide provides an objective comparison of these alternatives, focusing on fluorescent probes, colorimetric sensors, and electrochemical methods, supported by experimental data and detailed protocols.
Overview of Detection Methods
The detection of metal ions using molecular probes and sensors typically relies on the interaction between the analyte (metal ion) and a recognition molecule (the sensor). This interaction triggers a measurable signal, which can be a change in color, fluorescence, or an electrical signal.
-
1,10-Phenanthroline: This classic method primarily relies on the formation of a colored complex with metal ions, most notably the stable, red-orange complex with Fe(II). The concentration of the metal ion is then determined spectrophotometrically.
-
Fluorescent Probes: These are molecules that exhibit changes in their fluorescence properties (intensity, wavelength, or lifetime) upon binding to a specific metal ion. They offer high sensitivity and are well-suited for bioimaging applications.
-
Colorimetric Sensors: Similar to 1,10-Phenanthroline, these sensors produce a visible color change upon interaction with a metal ion. Modern colorimetric sensors often utilize nanomaterials or highly specific organic dyes, enabling visual detection and quantification with simple instrumentation.
-
Electrochemical Methods: These techniques measure the changes in electrical properties (current or potential) of a solution containing the metal ion. Methods like anodic stripping voltammetry (ASV) are extremely sensitive and can detect multiple metal ions simultaneously.
Quantitative Performance Comparison
The following tables summarize the performance of various alternative methods for the detection of different metal ions, comparing them with the traditional 1,10-Phenanthroline method where applicable.
Table 1: Comparison of Methods for Iron (Fe²⁺/Fe³⁺) Detection
| Method | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Selectivity | Reference |
| 1,10-Phenanthroline | Fe²⁺ | ~10 µg/L | 0.1 - 5 mg/L | ~10 min | Good, but interference from other transition metals | |
| Fluorescent Probe (Rhodamine-based) | Fe³⁺ | 4.63 nM | Not specified | < 2 min | High | [1][2] |
| Colorimetric Sensor (Tpy-QL) | Fe²⁺, Fe³⁺ | 0.49 ppb (Fe²⁺), 1.01 ppb (Fe³⁺) | Not specified | Rapid | Good | [3] |
| Electrochemical Sensor (Solid-State) | Fe²⁺, Fe³⁺ | 14.95 nM (Fe²⁺), 15.54 nM (Fe³⁺) | Not specified | Not specified | High | [4] |
Table 2: Comparison of Methods for Mercury (Hg²⁺) Detection
| Method | Probe/Sensor | Limit of Detection (LOD) | Linear Range | Response Time | Selectivity | Reference |
| Fluorescent Probe (Rhodamine-based) | RR1 | 0.5 pM | Not specified | < 30 min | High | [5][6] |
| Fluorescent Probe (Pyronin Y-based) | PYDMSA | ~300 pM | Not specified | Not specified | High | [7] |
| Colorimetric Sensor (Ag NPs) | Garlic extract-synthesized Ag NPs | 15.7 nM | Not specified | Not specified | High | [8] |
| Electrochemical Sensor (Graphene-based) | GAs-AuNPs composite | Not specified | Not specified | Not specified | High | [9] |
Table 3: Comparison of Methods for Lead (Pb²⁺) and Cadmium (Cd²⁺) Detection
| Method | Probe/Sensor | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Selectivity | Reference |
| Fluorescent Probe (Aptamer-based) | FAM and DABCYL labeled TBA | Pb²⁺ | 300 pM | 0.5 - 30 nM | Not specified | High | [10] |
| Colorimetric Sensor (Dithizone) | Dithizone | Pb²⁺ | ~1 µg/L | 0.50–10 µg/L | ~15 min | Moderate | [11][12] |
| Colorimetric Sensor (AuNPs) | MT-AuNPs | Pb²⁺ | 0.03 µM | 50–500 µM | Not specified | High | [13] |
| Electrochemical (ASV) | Bismuth-modified carbon electrode | Pb²⁺, Cd²⁺ | 0.1 ppb (Pb²⁺), 0.5 ppb (Cd²⁺) | 10-1200 ppb (Pb²⁺), 0.5-1200 ppb (Cd²⁺) | ~3 min (deposition) | High | [14] |
| Electrochemical (ASV) | BiBE | Pb²⁺, Cd²⁺, Zn²⁺ | 93 ng/L (Pb²⁺), 54 ng/L (Cd²⁺) | 10–100 µg/L | ~3 min (deposition) | High | [6][15] |
Table 4: Comparison of Methods for Other Metal Ions
| Method | Probe/Sensor | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Selectivity | Reference |
| Fluorescent Probe (Coumarin-based) | Probe 2b | Cu²⁺ | 0.14 µM | 0–80 μM | Not specified | High | [10] |
| Fluorescent Probe (8-aminoquinoline-based) | Not specified | Zn²⁺ | 2.15 nM | Not specified | Not specified | High | [1][2] |
| Colorimetric Sensor (Tpy-QL) | Tpy-QL | Co²⁺ | 0.34 ppb | Not specified | Rapid | Good | [3] |
| Colorimetric Sensor (AuNPs) | GSH-functionalized AuNPs | As³⁺ | 0.12 ppb | Not specified | Not specified | High | [16] |
| Electrochemical (ASV) | BiBE | Zn²⁺ | 396 ng/L | 10–100 µg/L | ~3 min (deposition) | High | [6][15] |
Experimental Protocols
This section provides detailed methodologies for the 1,10-Phenanthroline method and representative examples of the alternative detection techniques.
1,10-Phenanthroline Method for Iron Determination
This spectrophotometric method is based on the reaction of Fe(II) with 1,10-phenanthroline to form a stable orange-red complex.[17]
Reagents:
-
Standard Iron Solution: Dissolve a known weight of pure iron wire in acid and dilute to a known volume.
-
Hydroxylamine Hydrochloride Solution: To reduce Fe(III) to Fe(II).
-
1,10-Phenanthroline Solution: The color-forming reagent.
-
Sodium Acetate Solution: To buffer the solution to the optimal pH.
Procedure:
-
To a series of volumetric flasks, add aliquots of the standard iron solution to create a calibration curve.
-
Add hydroxylamine hydrochloride solution to each flask to reduce any Fe(III) to Fe(II).
-
Add the 1,10-phenanthroline solution.
-
Add sodium acetate solution to adjust the pH to between 3.2 and 3.3.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for at least 10 minutes.[17]
-
Measure the absorbance of the solutions at 510 nm using a spectrophotometer, using a reagent blank to zero the instrument.[18]
-
Prepare the unknown sample in the same manner.
-
Plot a calibration curve of absorbance versus iron concentration and determine the concentration of the unknown sample.
Fluorescent Probe Method: Rhodamine-Based Sensor for Mercury (Hg²⁺)
This protocol describes the use of a "turn-on" fluorescent probe for the detection of Hg²⁺.[5][6]
Probe Synthesis (Example: RR1):
Detection Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired working concentration in an aqueous buffer (e.g., PBS).
-
Add the sample containing an unknown concentration of Hg²⁺ to the probe solution.
-
Incubate the mixture for a specified time (e.g., 20-30 minutes) to allow the reaction to complete.[5]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer.
-
The increase in fluorescence intensity is proportional to the concentration of Hg²⁺. A calibration curve can be constructed using standard solutions of Hg²⁺.
Colorimetric Sensor Method: Dithizone-Based Sensor for Lead (Pb²⁺)
This method utilizes the formation of a colored complex between lead ions and dithizone.[11][12]
Reagents:
-
Dithizone Solution: Dissolved in an organic solvent like chloroform or carbon tetrachloride.
-
Ammoniacal Citrate-Cyanide Solution: To adjust the pH and mask interfering ions.
-
Standard Lead Solution: For creating a calibration curve.
Procedure:
-
Acidify the water sample containing lead.
-
Add the ammoniacal citrate-cyanide solution to adjust the pH to 8.5-9.5 and complex interfering metals.[12]
-
Extract the lead into an organic phase by shaking with the dithizone solution. A cherry-red lead dithizonate complex is formed.[12]
-
Separate the organic layer.
-
Measure the absorbance of the organic layer at 510 nm using a spectrophotometer.
-
The absorbance is proportional to the lead concentration.
Electrochemical Method: Anodic Stripping Voltammetry (ASV) for Simultaneous Detection of Cd²⁺, Pb²⁺, and Zn²⁺
ASV is a highly sensitive technique that involves a pre-concentration step followed by a stripping step.[6][15]
Apparatus:
-
Potentiostat with a three-electrode system:
-
Working Electrode (e.g., Bismuth Film Electrode on Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Procedure:
-
Pre-concentration (Deposition):
-
Place the three-electrode system into the sample solution (e.g., in an acetate buffer at pH 4.5).[3]
-
Apply a negative potential (e.g., -1.4 V vs. Ag/AgCl) to the working electrode for a set period (e.g., 120-180 seconds) while stirring the solution.[3][6] This reduces the metal ions (Cd²⁺, Pb²⁺, Zn²⁺) to their metallic form, depositing them onto the electrode surface.
-
-
Equilibration:
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).
-
-
Stripping (Measurement):
-
Scan the potential from the negative deposition potential towards a more positive potential.
-
As the potential becomes more positive, the deposited metals are oxidized (stripped) back into the solution at their characteristic potentials, generating a current peak.
-
The potential of each peak identifies the metal, and the peak height or area is proportional to its concentration.
-
-
Quantification:
-
The concentrations of the metals in the sample are determined by comparing the peak currents to those of standard solutions or by using the standard addition method.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows of the discussed alternative methods.
Signaling Pathways of Fluorescent Probes
Fluorescent probes for metal ion detection often operate through mechanisms like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Caption: Photoinduced Electron Transfer (PET) 'Turn-On' mechanism.
Experimental Workflow for Anodic Stripping Voltammetry
The following diagram outlines the key steps in performing metal ion analysis using Anodic Stripping Voltammetry (ASV).
Caption: Experimental workflow for Anodic Stripping Voltammetry.
Logical Relationship of Colorimetric Sensing
This diagram illustrates the general principle behind colorimetric metal ion detection.
Caption: Principle of colorimetric metal ion sensing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Individual and simultaneous determination of lead, cadmium, and zinc by anodic stripping voltammetry at a bismuth bulk electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges [mdpi.com]
- 10. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Calcium Indicators [sigmaaldrich.com]
- 12. Calcein - Wikipedia [en.wikipedia.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Bi-MOF-Derived Carbon Wrapped Bi Nanoparticles Assembly on Flexible Graphene Paper Electrode for Electrochemical Sensing of Multiple Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
Unveiling the Selectivity of 1,10-Phenanthroline: A Comparative Guide to its Cross-Reactivity with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 1,10-Phenanthroline monohydrochloride monohydrate with a range of metal ions. By presenting quantitative data on complex stability, detailed experimental protocols, and visualizations of relevant biological interactions, this document serves as a critical resource for researchers leveraging this versatile chelating agent in diverse applications, from analytical chemistry to drug discovery.
Performance Comparison: Stability of Metal-Phenanthroline Complexes
1,10-Phenanthroline is renowned for its strong and specific interaction with ferrous iron (Fe²⁺), forming a deeply colored complex that is the cornerstone of its widespread use in the spectrophotometric quantification of iron.[1] However, its reactivity is not entirely exclusive to Fe²⁺. The following tables summarize the stability constants (log K) for the formation of complexes between 1,10-phenanthroline and various metal ions. A higher log K value indicates a more stable complex. This data is essential for predicting potential interferences in analytical applications and for understanding its mechanism of action in biological systems.
Table 1: Stepwise Stability Constants of Divalent Metal Ion Complexes with 1,10-Phenanthroline
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ | Method | Conditions |
| Mn²⁺ | 4.0 | 3.5 | 3.2 | 10.7 | Potentiometry | 25 °C, 0.1 M KNO₃ |
| Fe²⁺ | 5.9 | 5.2 | 10.3 | 21.4 | Spectrophotometry | 25 °C, pH 3-9 |
| Co²⁺ | 7.0 | 6.5 | 5.9 | 19.4 | Potentiometry | 25 °C, 0.1 M KNO₃ |
| Ni²⁺ | 8.6 | 8.1 | 7.6 | 24.3 | Potentiometry | 25 °C, 0.1 M KNO₃ |
| Cu²⁺ | 8.0 | 6.8 | 5.3 | 20.1 | Potentiometry | 25 °C, 0.1 M KNO₃ |
| Zn²⁺ | 6.4 | 5.7 | 5.1 | 17.2 | Potentiometry | 25 °C, 0.1 M KNO₃ |
| Cd²⁺ | 5.8 | 4.9 | 4.1 | 14.8 | Potentiometry | 25 °C, 0.1 M KNO₃ |
Table 2: Stability Constants of Trivalent Metal Ion Complexes with 1,10-Phenanthroline
| Metal Ion | log β₁ | log β₂ | Method | Conditions |
| Sc³⁺ | 10.83 | 20.70 | Potentiometry | 25 °C, 0.1 M KNO₃ |
| Y³⁺ | 9.47 | - | Potentiometry | 25 °C, 0.1 M KNO₃ |
| La³⁺ | 8.47 | - | Potentiometry | 25 °C, 0.1 M KNO₃ |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and the solvent used.
Experimental Protocols
Spectrophotometric Determination of Iron(II) with 1,10-Phenanthroline
This protocol outlines the standard method for the colorimetric determination of ferrous iron.
Reagents:
-
Standard Iron Solution (10 ppm): Dissolve 0.0702 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in 100 mL of deionized water containing 1 mL of concentrated sulfuric acid. Dilute to 1 L with deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Warm gently to aid dissolution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe³⁺ to Fe²⁺.
-
Sodium Acetate Buffer (1 M): Dissolve 136 g of sodium acetate trihydrate in 1 L of deionized water. Adjust pH to a suitable range (typically 3-9) with acetic acid.
Procedure:
-
To a series of 50 mL volumetric flasks, add 0, 1, 2, 5, and 10 mL of the 10 ppm standard iron solution to create a calibration curve.
-
Add 1 mL of hydroxylamine hydrochloride solution to each flask and mix.
-
Add 5 mL of the 1,10-phenanthroline solution to each flask and mix.
-
Add 5 mL of the sodium acetate buffer to each flask and dilute to the mark with deionized water.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each solution at 510 nm using a spectrophotometer, with the flask containing no iron as the blank.
-
Plot a calibration curve of absorbance versus iron concentration.
-
For an unknown sample, follow the same procedure and determine its iron concentration from the calibration curve.
Assessment of Metal Ion Interference
This protocol describes a method to evaluate the cross-reactivity of 1,10-phenanthroline with other metal ions by observing their interference with the iron(II) determination.
Reagents:
-
All reagents from the spectrophotometric determination of iron(II) protocol.
-
Interfering Metal Ion Stock Solutions (e.g., 100 ppm): Prepare stock solutions of the metal ions to be tested (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) from their soluble salts.
Procedure:
-
Prepare a set of 50 mL volumetric flasks, each containing a known concentration of iron(II) (e.g., 2 ppm).
-
To each flask, add a specific concentration of the potential interfering metal ion. A range of concentrations should be tested to determine the tolerance limit.
-
Follow steps 2-6 of the spectrophotometric determination of iron(II) protocol.
-
Compare the absorbance of the solutions containing the interfering ion to the absorbance of the solution containing only iron(II).
-
A significant change in absorbance indicates interference. The tolerance limit is the maximum concentration of the interfering ion that causes an error of less than a predetermined amount (e.g., ±5%) in the determination of iron.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the application and analysis of 1,10-phenanthroline.
Caption: Inhibition of a metalloprotease by 1,10-phenanthroline through chelation of the active site zinc ion.
Caption: Experimental workflow to determine the interference of other metal ions on the spectrophotometric analysis of iron with 1,10-phenanthroline.
Conclusion
While 1,10-phenanthroline exhibits high affinity for ferrous iron, this guide demonstrates its capacity to form stable complexes with a variety of other metal ions. The provided stability constant data offers a quantitative basis for predicting potential cross-reactivity, which is crucial for the accurate interpretation of experimental results. The detailed protocols enable researchers to both utilize 1,10-phenanthroline for iron determination and to systematically investigate its interaction with other metals. Furthermore, the visualized mechanism of metalloprotease inhibition highlights a key application in drug development, where understanding the chelation of specific metal ions is paramount. This comprehensive comparison underscores the importance of considering the full metal-binding profile of 1,10-phenanthroline to ensure its effective and appropriate use in scientific research.
References
A Comparative Guide to the Applications of 1,10-Phenanthroline Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
1,10-Phenanthroline monohydrochloride monohydrate is a versatile heterocyclic organic compound with a wide array of applications in analytical chemistry, biochemistry, and materials science. Its strong chelating properties, particularly towards ferrous ions, and its ability to inhibit metalloenzymes make it an invaluable tool in research and development. This guide provides an objective comparison of its performance with common alternatives, supported by experimental data and detailed protocols.
Analytical Chemistry: Determination of Iron
One of the most traditional and widespread applications of 1,10-phenanthroline is in the quantitative determination of iron. In this method, iron(III) is first reduced to iron(II), which then reacts with three molecules of 1,10-phenanthroline to form a stable, intensely colored orange-red complex, [Fe(phen)₃]²⁺. The intensity of this color, which is directly proportional to the iron concentration, is measured spectrophotometrically.
Comparison with Alternatives:
The primary alternatives for the spectrophotometric determination of iron include Ferrozine and Bathophenanthroline. The performance of these reagents is compared in the table below.
| Parameter | 1,10-Phenanthroline | Ferrozine | Bathophenanthroline |
| λmax (nm) | ~510 | ~562 | ~533 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | ~11,100 | ~27,900 | ~22,400 |
| pH Range | 2 - 9 | 4 - 10 | 3.6 - 5.2 |
| Color of Complex | Orange-Red | Magenta | Red |
| Interferences | Strong oxidizing agents, cyanide, nitrite, phosphates, certain metal ions (e.g., Zn, Cu, Ni) | - | Some metal ions and anions in considerable excess |
| Detection Limit | ~0.3 ppm (mg/L) | As low as 0.12 ng/mL with preconcentration | - |
Experimental Protocols:
A detailed experimental protocol for the determination of iron using 1,10-phenanthroline is provided below, alongside a protocol for the Ferrozine method for comparison.
Experimental Protocol: Determination of Iron with 1,10-Phenanthroline
1. Reagents:
-
Standard Iron Solution (e.g., 10 ppm): Prepare by dissolving a known weight of ferrous ammonium sulfate hexahydrate in distilled water containing a small amount of sulfuric acid.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. Warm gently if necessary.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of distilled water.
2. Procedure:
-
Into a series of 100 mL volumetric flasks, pipette varying volumes of the standard iron solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 mL). Include a blank with only distilled water.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.
-
Add 10 mL of the 1,10-phenanthroline solution to each flask.
-
Add 8 mL of the sodium acetate buffer to each flask to maintain the optimal pH.
-
Dilute to the 100 mL mark with distilled water and mix well.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each solution at 510 nm using a spectrophotometer, using the blank to zero the instrument.
-
Prepare the unknown sample in the same manner.
-
Plot a calibration curve of absorbance versus iron concentration and determine the concentration of the unknown sample.
Experimental Protocol: Determination of Iron with Ferrozine
1. Reagents:
-
Standard Iron Solution (as above)
-
Ferrozine Solution (e.g., 6.5 mM): Prepare an iron-chelating reagent by combining ammonium acetate (5 M final), ascorbic acid (2 M final), and Ferrozine (6.5 mM final) in water.
-
Acid Digestion Solution (for solid samples, if necessary): A mixture of hydrochloric acid and ascorbic acid.
2. Procedure:
-
Prepare a series of iron standards in volumetric flasks.
-
For total iron determination, if Fe³⁺ is present, add a reducing agent like ascorbic acid.
-
Add the Ferrozine reagent to each standard and the unknown sample.
-
Allow the color to develop for at least 1 minute.
-
Measure the absorbance at 562 nm against a reagent blank.
-
Plot a calibration curve and determine the concentration of the unknown.
Logical Workflow for Spectrophotometric Iron Determination
A Comparative Guide to Quantitative Purity Analysis of 1,10-Phenanthroline Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of principal analytical methods for the quantitative purity determination of 1,10-Phenanthroline Monohydrochloride Monohydrate. We will delve into the experimental protocols and performance data of established techniques including non-aqueous titration, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC), alongside a discussion of Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful alternative.
Comparison of Analytical Methods
The choice of analytical method for purity assessment is critical and depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of potential impurities, and the available instrumentation.
| Method | Principle | Typical Purity Results | Advantages | Limitations |
| Non-Aqueous Titration | Acid-base titration in a non-aqueous solvent where 1,10-phenanthroline acts as a weak base. | ≥99.0%[1] | Cost-effective, simple instrumentation, provides a direct measure of the basic component. | Not impurity-specific, may not detect neutral or acidic impurities. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of a solution of the compound at a specific wavelength (λmax ≈ 265 nm). | ≥99.0% | Rapid, simple, and sensitive. Well-suited for routine quality control. | Less specific than chromatographic methods; any impurity that absorbs at the analytical wavelength will interfere. |
| HPLC | Separation of the main component from impurities based on differential partitioning between a stationary and a mobile phase, followed by UV detection. | >98.0%[2] | High resolution and sensitivity for separating and quantifying a wide range of impurities. | Requires more complex instrumentation and method development. |
| Quantitative NMR (qNMR) | Integration of the NMR signal of the analyte relative to a certified internal standard. | High accuracy and precision.[3][4] | An absolute method that does not require a specific reference standard of the analyte, provides structural information.[3][4][5] | Requires access to an NMR spectrometer and a certified internal standard. |
Experimental Protocols
Non-Aqueous Titration
This method is suitable for the assay of the basic 1,10-phenanthroline moiety.
Principle: 1,10-Phenanthroline, a weak base, is titrated with a strong acid, perchloric acid, in a non-aqueous solvent, typically glacial acetic acid. The endpoint is determined potentiometrically or with a visual indicator.[6][7][8]
Reagents and Equipment:
-
This compound sample
-
Glacial acetic acid (analytical grade)
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Crystal violet indicator (0.5% w/v in glacial acetic acid) or a pH electrode suitable for non-aqueous titrations
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample into a clean, dry 150 mL beaker.
-
Dissolve the sample in 60 mL of glacial acetic acid.[6]
-
Add 2-3 drops of crystal violet indicator to the solution. The solution will appear violet.
-
Titrate with standardized 0.1 N perchloric acid until the color changes from violet to a yellowish-green endpoint.[9]
-
If using a potentiometer, record the potential change with the addition of the titrant and determine the endpoint from the inflection point of the titration curve.
-
Perform a blank titration using the same procedure without the sample and make any necessary corrections.
Calculation: The purity of this compound can be calculated using the following formula:
Where:
-
V_sample = Volume of perchloric acid consumed by the sample (mL)
-
V_blank = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (234.68 g/mol )
-
W = Weight of the sample (g)
UV-Vis Spectrophotometry
This method provides a rapid determination of purity based on the ultraviolet absorbance of the 1,10-phenanthroline molecule.
Principle: The absorbance of a solution of this compound is measured at its wavelength of maximum absorbance (λmax), which is approximately 265 nm. The concentration, and thus the purity, is determined using a standard calibration curve or by direct calculation using the molar absorptivity.
Reagents and Equipment:
-
This compound sample and reference standard
-
Spectrophotometric grade ethanol or deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a known amount of the this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Preparation of Sample Solution: Accurately weigh a known amount of the sample and prepare a solution of a similar concentration to the standards.
-
Measurement:
-
Set the spectrophotometer to scan the UV range to determine the λmax or set it to a fixed wavelength of 265 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve.
Calculation: The purity of the sample can be calculated as follows:
Where:
-
C_measured = Concentration of the sample solution determined from the calibration curve
-
C_expected = Theoretical concentration of the sample solution based on the weighed amount
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any potential impurities.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a reversed-phase column based on their polarity. A UV detector is used to quantify the separated components.
Typical HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[10]
-
Mobile Phase: A mixture of methanol or acetonitrile and a buffer (e.g., phosphate buffer, pH 3).[10] A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV at 254 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare stock solutions of the reference standard and the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute to a suitable working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
Mandatory Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. Nonaqueous_titration [chemeurope.com]
- 8. metrohm.com [metrohm.com]
- 9. Non aqueous titration 04.06.2021 [slideshare.net]
- 10. researchgate.net [researchgate.net]
inter-laboratory comparison of 1,10-Phenanthroline monohydrochloride monohydrate assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline monohydrochloride monohydrate is a key reagent in one of the most reliable and widely used methods for the spectrophotometric determination of iron. The method is based on the rapid formation of a stable, orange-red complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline. The intensity of the color, which is directly proportional to the iron concentration, is measured by a spectrophotometer at the wavelength of maximum absorbance, typically around 510 nm.[1] This method is valued for its sensitivity, and the color of the complex is stable over a wide pH range (3 to 9).[2]
To ensure the accuracy and reliability of results obtained using this method, it is crucial for laboratories to participate in proficiency testing or inter-laboratory comparisons. This guide outlines a model for such a comparison, providing detailed experimental protocols and presenting hypothetical data to illustrate the expected performance and potential discrepancies among laboratories.
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes the results from a simulated inter-laboratory study. Ten laboratories were provided with a standard solution of ferrous ammonium sulfate with a certified iron concentration of 2.00 mg/L. Each laboratory was instructed to perform the spectrophotometric determination of iron using the provided protocol.
| Laboratory | Reported Iron Concentration (mg/L) | Deviation from Certified Value (%) |
| Lab 1 | 2.03 | +1.5 |
| Lab 2 | 1.98 | -1.0 |
| Lab 3 | 2.08 | +4.0 |
| Lab 4 | 1.95 | -2.5 |
| Lab 5 | 2.01 | +0.5 |
| Lab 6 | 2.12 | +6.0 |
| Lab 7 | 1.97 | -1.5 |
| Lab 8 | 2.05 | +2.5 |
| Lab 9 | 1.92 | -4.0 |
| Lab 10 | 2.00 | 0.0 |
| Mean | 2.01 | +0.55 |
| Std. Dev. | 0.06 | - |
| RSD (%) | 3.0% | - |
Note: This data is for illustrative purposes and does not represent the results of an actual inter-laboratory study.
A separate study involving 44 laboratories analyzing a synthetic sample containing 300 µg Fe/L reported a relative standard deviation of 25.5% and a relative error of 13.3%, highlighting the potential for wider variability in more complex sample matrices.[2]
Experimental Protocol: Spectrophotometric Determination of Iron with 1,10-Phenanthroline
This section details the standardized procedure that participating laboratories in the hypothetical study were instructed to follow.
1. Principle:
Iron is reduced to the ferrous state (Fe²⁺) using hydroxylamine hydrochloride.[1] The ferrous iron then reacts with 1,10-phenanthroline in a buffered solution to form a colored complex.[1] The absorbance of this complex is measured at 510 nm and is proportional to the concentration of iron.[1]
2. Reagents and Materials:
-
This compound
-
Ferrous ammonium sulfate hexahydrate, analytical standard
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Concentrated Sulfuric Acid
-
Deionized water
-
Volumetric flasks (100 mL and 1000 mL)
-
Pipettes
-
Spectrophotometer
3. Preparation of Solutions:
-
Standard Iron Solution (10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate, dissolve it in deionized water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[1]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[1]
4. Preparation of Calibration Curve:
-
Pipette 1.0, 2.0, 5.0, 10.0, and 20.0 mL of the standard iron solution into separate 100 mL volumetric flasks.
-
To each flask, and to a blank flask containing only deionized water, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.[1]
-
Add 8 mL of the sodium acetate buffer solution to each flask and dilute to the mark with deionized water.[1]
-
Allow the solutions to stand for 10 minutes for full color development.[1]
-
Measure the absorbance of each standard solution at 510 nm against the blank.
-
Plot a graph of absorbance versus iron concentration (mg/L).
5. Analysis of the Test Sample:
-
Pipette a suitable aliquot of the test sample into a 100 mL volumetric flask.
-
Follow the same procedure as for the preparation of the calibration curve (addition of hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).
-
Measure the absorbance of the sample solution at 510 nm against the blank.
-
Determine the iron concentration in the sample from the calibration curve.
Potential Sources of Inter-Laboratory Variation
Discrepancies in the results between laboratories can arise from several factors:
-
Purity and Preparation of Reagents: The purity of the 1,10-phenanthroline and ferrous ammonium sulfate standard is critical. Inaccuracies in the preparation of standard and reagent solutions will directly impact the final results.
-
Instrument Performance: Variations in spectrophotometer wavelength accuracy, photometric accuracy, and stray light can lead to different absorbance readings. Regular calibration and performance verification of the instruments are essential.
-
Procedural Deviations: Minor differences in the experimental procedure, such as reaction time, temperature, and pH control, can affect the formation and stability of the colored complex.
-
Analyst Technique: Differences in pipetting accuracy, dilution techniques, and general laboratory practice can introduce variability.
-
Interferences: The presence of interfering ions in the sample matrix can affect the accuracy of the measurement. Strong oxidizing agents, cyanide, nitrite, and certain metal ions like zinc, copper, and nickel can interfere with the reaction.[2][3]
Visualizations
The following diagrams illustrate the key aspects of the iron determination assay using 1,10-phenanthroline.
Caption: Experimental workflow for the spectrophotometric determination of iron.
Caption: Formation of the iron-phenanthroline complex.
Caption: Common interferences in the 1,10-phenanthroline method for iron determination.
References
Assessing the Specificity of 1,10-Phenanthroline Monohydrochloride Monohydrate as a Metalloprotease Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,10-Phenanthroline monohydrochloride monohydrate's performance as a metalloprotease inhibitor against other common alternatives. The information presented herein is supported by experimental data to aid in the selection of appropriate inhibitory agents for research and drug development applications.
Introduction to 1,10-Phenanthroline as a Metalloprotease Inhibitor
1,10-Phenanthroline is a heterocyclic organic compound that functions as a potent, yet general, inhibitor of metalloproteases.[1][2][3] Its primary mechanism of action involves the chelation of divalent metal ions, most notably zinc (Zn²⁺), which are essential for the catalytic activity of these enzymes.[1][2] By sequestering the metal cofactor from the active site, 1,10-Phenanthroline effectively renders the enzyme inactive. This broad-spectrum inhibitory activity makes it a useful tool for the general study of metalloprotease function. However, its lack of specificity can be a significant drawback in studies requiring the targeted inhibition of a particular enzyme or pathway.
Beyond its role as a metalloprotease inhibitor, 1,10-Phenanthroline and its metal complexes have been investigated for their anticancer and antifungal properties.[2] When complexed with copper, it can exhibit nuclease activity, a characteristic that has been utilized in studies of DNA-protein interactions. Furthermore, it has found utility in cell biology for its ability to protect K63-linked polyubiquitin chains from degradation by certain deubiquitinating enzymes (DUBs).
Comparative Analysis of Inhibitor Performance
The following tables summarize the inhibitory potency (IC₅₀ values) of 1,10-Phenanthroline and a selection of alternative metalloprotease inhibitors against various enzymes. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Table 1: Broad-Spectrum Metalloprotease Inhibitors
| Inhibitor | Target Enzyme(s) | IC₅₀/Kᵢ | Notes |
| 1,10-Phenanthroline | General Metalloproteases (e.g., Collagenase) | 110.5 µM (for Collagenase)[3] | Acts via metal chelation. Broad-spectrum, non-specific. |
| EDTA | General Metalloproteases | Varies (e.g., 55.1-74.7% inhibition of dentin MMPs at 17% for 1-5 min)[4] | Strong metal chelator. Inhibition is concentration and time-dependent. |
| Marimastat (BB-2516) | MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-14 | 5 nM (MMP-1), 6 nM (MMP-2), 230 nM (MMP-3), 16 nM (MMP-7), 3 nM (MMP-9) | Broad-spectrum hydroxamate-based inhibitor. |
Table 2: More Selective Metalloprotease Inhibitors
| Inhibitor | Target Enzyme(s) | IC₅₀/Kᵢ | Notes |
| Bestatin | Aminopeptidases, Leukotriene A₄ hydrolase | ~0.2 µM (for enkephalin-degrading aminopeptidase)[4], 7 µM (LTA₄ hydrolase) | Competitive inhibitor of certain aminopeptidases. |
| Phosphoramidon | Thermolysin, Neutral Endopeptidase (NEP), Endothelin-Converting Enzyme (ECE) | 0.4 µg/mL (Thermolysin), 0.034 µM (NEP), 3.5 µM (ECE)[5] | Natural product inhibitor with greater specificity than broad-spectrum chelators. |
| GM6001 (Ilomastat) | Broad-spectrum MMP inhibitor | IC₅₀ in the nanomolar range for many MMPs | Hydroxamate-based inhibitor, often used as a reference compound. |
Experimental Protocols
General Protocol for Determining Inhibitor Potency (IC₅₀)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific metalloprotease using a fluorogenic substrate.
Materials:
-
Purified metalloprotease
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)
-
Test inhibitor (e.g., 1,10-Phenanthroline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified metalloprotease to a working concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Reaction Setup: In the 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor dilution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Monitor the increase in fluorescence over time (kinetic mode) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of enzyme inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Protocol for Assessing Inhibitor Specificity via a Protease Panel
To assess the specificity of an inhibitor, it is crucial to test its activity against a diverse panel of proteases, including different classes of metalloproteases and other protease families (e.g., serine, cysteine, and aspartyl proteases) as negative controls.
Procedure:
-
Protease Panel Selection: Assemble a panel of purified proteases representing various families and subfamilies.
-
Primary Screening: Screen the inhibitor at a single, high concentration (e.g., 10 µM or 100 µM) against the entire protease panel using an appropriate activity assay for each enzyme (as described in Protocol 3.1).
-
Hit Confirmation and IC₅₀ Determination: For any proteases that show significant inhibition in the primary screen, perform a full dose-response experiment to determine the IC₅₀ value.
-
Selectivity Profile Generation: Compare the IC₅₀ values of the inhibitor against the different proteases. A highly selective inhibitor will have a significantly lower IC₅₀ for its target enzyme(s) compared to other proteases in the panel. The selectivity can be expressed as a fold-difference in IC₅₀ values.
Visualizations
Caption: Mechanism of 1,10-Phenanthroline Inhibition.
References
- 1. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Safety Operating Guide
Proper Disposal of 1,10-Phenanthroline Monohydrochloride Monohydrate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,10-Phenanthroline monohydrochloride monohydrate, a compound recognized for its acute oral toxicity and significant environmental hazards.[1][2][3][4][5] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Immediate Safety and Hazard Recognition
This compound is classified as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects.[3][4][5][6] It is imperative to handle this chemical and its waste with appropriate personal protective equipment (PPE) and to prevent its release into the environment.[2][4][5]
Key Hazard Information:
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Toxic if swallowed.[1][5] Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[2] | H301[1][5] |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life.[1][2] | H400[1][5] |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects.[3][4][5] | H410[4][5] |
Quantitative Toxicity Data:
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 132 mg/kg[2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final disposal.
Step 1: Waste Collection and Storage
-
Containerization: Collect waste this compound in its original container or a suitable, clearly labeled, and tightly closed container to prevent leakage or spillage.[2][4] Puncture empty containers to prevent reuse if they cannot be thoroughly cleaned for recycling.[2]
-
Labeling: Label the waste container clearly as "Hazardous Waste" and include the chemical name: "this compound".
-
Storage: Store the waste container in a locked, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3][4][5] Do not mix with other waste streams.[5]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Step 4: Final Disposal
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[3][4][5][6] Do not allow the chemical or its wash water to enter drains or water courses.[2][5]
-
Consultation: If a suitable treatment or disposal facility cannot be identified, consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority.[2]
III. Experimental Workflow & Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,10-Phenanthroline monohydrochloride monohydrate
Essential Safety and Handling Guide for 1,10-Phenanthroline Monohydrochloride Monohydrate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] It is a combustible solid that can form explosive dust-air mixtures.[4][5] Therefore, stringent control measures and appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[1][4] | Protects against dust particles and splashes. |
| Hand Protection | Chemical resistant gloves (e.g., PVC).[4] Breakthrough time should be selected based on contact duration. | Prevents skin contact with the toxic substance. |
| - Brief Contact: >60 minutes (EN 374 Class 3)[4] | ||
| - Prolonged Contact: >240 minutes (EN 374 Class 5)[4] | ||
| Body Protection | Lab coat or overalls.[4][6] For large spills, a gas-tight chemical resistant suit is recommended. Safety footwear should also be worn. | Protects skin from contamination. |
| Respiratory Protection | Required when dusts are generated. Use a particulate filter respirator (e.g., P3/P100).[1] For significant airborne dust, an approved positive flow mask is advised. In case of emergency, a self-contained breathing apparatus (SCBA) is necessary.[5] | Prevents inhalation of toxic dust. |
Quantitative Exposure and Toxicity Data
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 132 mg/kg | Rat | [4][6] |
| Permissible Exposure Limit (PEL) | 5 mg/m³ | Human | [4] |
| (Oregon, USA - for respirable particulates not otherwise regulated) |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Storage :
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Contaminated work clothes should be laundered separately before reuse.
-
Spill Management and Disposal Plan
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, clean up spills immediately.[4]
-
Use dry clean-up procedures; avoid creating dust.[4]
-
Collect spilled material into a suitable, labeled container for hazardous waste disposal.[1][4]
Major Spills:
-
Evacuate personnel from the area and move upwind.[4]
-
Alert the emergency response team and inform them of the hazard's nature and location.[4]
-
For large spills, a gas-tight chemical resistant suit and self-contained breathing apparatus may be required.
-
Contain the spill using sand, earth, or vermiculite. Prevent spillage from entering drains or water courses.
Disposal:
-
All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[2][3][4]
-
Do not allow the chemical or its container to enter drains or the environment.[1][5]
-
Empty containers may still contain hazardous residues and should be punctured to prevent reuse before disposal.[4]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
